6-Hydroxyluteolin
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAKIUWQLHRZGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170900 | |
| Record name | 6-Hydroxyluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Hydroxyluteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18003-33-3 | |
| Record name | 6-Hydroxyluteolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18003-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyluteolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018003333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyluteolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYLUTEOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1XT53489D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Hydroxyluteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
284 °C | |
| Record name | 6-Hydroxyluteolin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036632 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxyluteolin: Natural Sources and Plant Extraction Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin is a flavone, a class of flavonoid, characterized by an additional hydroxyl group at the 6-position of the luteolin backbone. This structural modification significantly influences its biological activities, making it a compound of increasing interest in pharmacological and nutraceutical research. Found in various medicinal plants, this compound has demonstrated potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction from plant matrices, and an exploration of its molecular interactions with key signaling pathways.
Natural Sources of this compound
This compound is distributed across a variety of plant families, with notable concentrations found in the Lamiaceae (mint family) and Asteraceae (aster family). It often occurs in plants as a glucoside, this compound-7-O-glucoside.
Table 1: Prominent Natural Sources of this compound
| Plant Family | Species Name | Common Name | Plant Part(s) Containing this compound |
| Lamiaceae | Salvia plebeia | Chan I Salvia | Aerial parts |
| Lamiaceae | Thymus vulgaris | Common Thyme | Leaves |
| Verbenaceae | Lippia graveolens | Mexican Oregano | Leaves |
| Asteraceae | Athrixia phylicoides | Bush Tea | Aerial parts |
| Asteraceae | Centaurea bracteata | Knapweed | Flowers and leaves |
| Bignoniaceae | Catalpa bignonioides | Southern Catalpa | Leaves |
| Buddlejaceae | Buddleja globosa | Orange Ball Tree | Leaves and stems |
| Verbenaceae | Aloysia citrodora | Lemon Verbena | Leaves |
| Asteraceae | Artemisia tridentata | Big Sagebrush | Leaves |
| Crocaceae | Crocus sativus | Saffron | Stigmas |
Plant Extraction Methods for this compound
The extraction of this compound from plant material is a critical step for its isolation, identification, and quantification. The choice of extraction method depends on factors such as the plant matrix, the desired purity of the extract, and the scale of the operation. Both conventional and modern "green" extraction techniques are employed.
Conventional Extraction Methods
Conventional methods are well-established but can be time-consuming and require larger volumes of organic solvents.
-
Maceration: This simple technique involves soaking the plant material in a solvent for a specific period with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method where the solvent is repeatedly passed over the plant material, allowing for a thorough extraction.
-
Reflux Extraction: This method involves boiling the plant material in a solvent and condensing the vapors back into the extraction vessel, which is more efficient than maceration.
Modern Extraction Methods
Modern techniques offer advantages such as reduced extraction time, lower solvent consumption, and often higher yields.
-
Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid extraction.
Quantitative Comparison of Extraction Methods
The yield of this compound and its derivatives can vary significantly depending on the plant source and the extraction method employed.
Table 2: Quantitative Yield of this compound and its Glucoside from Various Plant Sources and Extraction Methods
| Plant Species | Compound | Extraction Method | Solvent | Yield | Reference |
| Salvia plebeia | This compound 7-O-glucoside | Ethanolic Extraction | Ethanol | 100.63 mg/g of extract[1] | [1] |
| Salvia plebeia | This compound 7-O-β-d-glucoside | Methanol Extraction | Methanol | 108.74 ± 0.95 mg/g of extract[2] | [2] |
| Lippia graveolens | This compound | Sonication | 70:30 Methanol:Water | Identified and quantified, but specific yield not provided in the abstract[3] | [3] |
| Lippia graveolens | This compound 7-O-hexoside | Hydroethanolic Extraction | Ethanol-water | Identified and quantified, but specific yield not provided in the abstract[4] | [4] |
| Athrixia phylicoides | This compound-7-O-β-glucoside | Countercurrent Chromatography | Not specified in abstract | Isolated as a major antioxidant[5] | [5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Thymus vulgaris
This protocol is a general representation based on common practices for flavonoid extraction.
-
Sample Preparation: Air-dry the leaves of Thymus vulgaris at room temperature and grind them into a fine powder.
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL flask.
-
Add 100 mL of 80% ethanol as the solvent.
-
Place the flask in an ultrasonic bath.
-
Sonication is carried out at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude extract.
-
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel or Sephadex LH-20 to isolate this compound.
-
Quantification: The concentration of this compound in the extract is determined using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Lippia graveolens
This protocol is a general representation based on common practices for flavonoid extraction.
-
Sample Preparation: Dry the leaves of Lippia graveolens in an oven at 40°C and grind to a fine powder.
-
Extraction:
-
Mix 1 g of the powdered plant material with 20 mL of 70% methanol in a microwave extraction vessel.
-
Place the vessel in a microwave extractor.
-
Irradiate the sample at a microwave power of 500 W for 5 minutes.
-
-
Filtration and Concentration:
-
Allow the extract to cool to room temperature and then filter.
-
The filtrate is then concentrated using a rotary evaporator.
-
-
Quantification: The amount of this compound is quantified by HPLC-DAD.
Mandatory Visualizations
Experimental Workflow for Plant Extraction
Caption: A generalized workflow for the extraction and analysis of this compound from plant sources.
Signaling Pathways Modulated by this compound
This compound exhibits its anti-inflammatory effects by modulating key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct studies on this compound are emerging, much of the mechanistic understanding is extrapolated from its parent compound, luteolin.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Luteolin, and likely this compound, can inhibit this pathway by preventing the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Activation of these kinases by phosphorylation leads to the activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Luteolin has been shown to inhibit the phosphorylation of p38 and JNK, thereby suppressing the downstream inflammatory response. It is hypothesized that this compound shares this mechanism of action.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
This compound is a promising natural compound with significant therapeutic potential, primarily attributed to its anti-inflammatory and antioxidant activities. This guide has outlined its key natural sources and provided a comparative overview of various extraction methodologies. The detailed protocols and workflow diagrams offer a practical foundation for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a molecular basis for its pharmacological actions. Further research focusing on optimizing extraction yields from diverse plant sources and conducting in-depth studies to confirm the specific molecular interactions of this compound will be crucial for its future development as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Antiglioma Mechanisms of Luteolin Based on Network Pharmacology and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification and Quantification of Phenolic Compounds from Mexican Oregano (Lippia graveolens HBK) Hydroethanolic Extracts and Evaluation of Its Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of 6-Hydroxyluteolin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin is a flavone, a class of flavonoid compounds, that has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, presenting available quantitative data, and outlining key experimental protocols.
Core Biosynthetic Pathway
The formation of this compound in plants originates from the general phenylpropanoid pathway, which gives rise to the core flavonoid skeleton. The biosynthesis can be broadly divided into two stages: the synthesis of the precursor luteolin, and the subsequent 6-hydroxylation.
Biosynthesis of Luteolin
The biosynthesis of luteolin is a well-characterized pathway involving several enzymatic steps:
-
Phenylalanine to p-Coumaroyl-CoA: The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumaroyl-CoA Ligase (4CL).[1]
-
Chalcone Formation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1]
-
Isomerization to a Flavanone: Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of naringenin chalcone to its corresponding flavanone, naringenin.[1]
-
Hydroxylation to Eriodictyol: Naringenin is hydroxylated at the 3' position of the B-ring by Flavonoid 3'-Hydroxylase (F3'H), a cytochrome P450 enzyme, to produce eriodictyol.[1]
-
Formation of Luteolin: Finally, Flavone Synthase (FNS) introduces a double bond between the C2 and C3 atoms of the C-ring of eriodictyol to yield the flavone luteolin.[1] There are two types of FNS enzymes: FNSI, a soluble dioxygenase found mainly in the Apiaceae family, and FNSII, a cytochrome P450-dependent monooxygenase belonging to the CYP93B subfamily in dicots and CYP93G in monocots.[2]
6-Hydroxylation: The Final Step
The crucial step in the formation of this compound is the introduction of a hydroxyl group at the C-6 position of the A-ring of a flavonoid precursor. Evidence suggests that this reaction is catalyzed by a specific class of cytochrome P450 monooxygenases known as Flavone 6-Hydroxylases (F6H). While the precise enzyme and its substrate specificity can vary between plant species, studies on a human cytochrome P450, CYP1B1, have demonstrated the direct conversion of luteolin to this compound.[3] This provides a valuable model for the reaction in plants.
In some plant species, such as sweet basil, members of the CYP82D family have been identified as flavone 6-hydroxylases. These enzymes have shown a preference for 7-O-methylated flavones but can also hydroxylate the 7-O-methyl ether of luteolin.[4] This suggests that in some plants, methylation may precede 6-hydroxylation.
Quantitative Data
Quantitative data on the enzymatic reactions in the this compound biosynthesis pathway is essential for understanding its regulation and for metabolic engineering applications. The following table summarizes the kinetic parameters for the 6-hydroxylation of luteolin by human CYP1B1.
| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |
| Human CYP1B1 | Luteolin | This compound | 10.5 ± 2.1 | 3.8 ± 0.3 | [3][5] |
Experimental Protocols
Heterologous Expression and Enzyme Assay of a Flavone 6-Hydroxylase (Example: Plant CYP82D)
This protocol describes the general steps for the heterologous expression of a plant-derived flavone 6-hydroxylase in Saccharomyces cerevisiae (yeast) and the subsequent enzyme assay.
a. Cloning and Expression Vector Construction:
-
Isolate total RNA from the plant tissue of interest known to produce this compound.
-
Synthesize first-strand cDNA using reverse transcriptase and an oligo(dT) primer.
-
Amplify the full-length coding sequence of the candidate flavone 6-hydroxylase gene (e.g., a CYP82D homolog) by PCR using gene-specific primers.
-
Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which allows for galactose-inducible expression.
-
Transform the expression construct into a suitable yeast strain (e.g., INVSc1).
b. Yeast Microsome Preparation:
-
Grow the transformed yeast cells in a selective medium containing glucose.
-
Induce protein expression by transferring the cells to a medium containing galactose.
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Disrupt the cells using glass beads or a French press in a disruption buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT).[4]
-
Centrifuge the cell lysate at a low speed to remove cell debris.
-
Pellet the microsomal fraction by ultracentrifugation of the supernatant.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris, 0.5 mM EDTA, 10% glycerol) and store at -80°C.[4]
-
Determine the protein concentration of the microsomal preparation using a standard method like the Bradford assay.
c. Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an organic solvent like ethyl acetate.
-
Extract the product by vortexing and centrifuging the mixture.
-
Evaporate the organic solvent and redissolve the residue in a suitable solvent for analysis.
Flavonoid Profiling by HPLC-MS/MS
This protocol outlines a general method for the extraction and analysis of flavonoids, including this compound, from plant tissues.
a. Flavonoid Extraction:
-
Freeze fresh plant tissue in liquid nitrogen and grind it to a fine powder.
-
Extract the powdered tissue with a solvent mixture, such as 80% methanol, by vortexing and sonication.
-
Centrifuge the mixture to pellet the plant debris.
-
Collect the supernatant and repeat the extraction process on the pellet to ensure complete extraction.
-
Pool the supernatants and filter them through a 0.22 µm syringe filter.
b. HPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Employ a binary solvent system, for example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Develop a gradient elution method to separate the flavonoids. An example gradient could be: 5% B to 95% B over 20 minutes.
-
-
Mass Spectrometry Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Perform full scan analysis to identify the molecular ions of potential flavonoids.
-
Conduct tandem MS (MS/MS) experiments on the parent ions to obtain fragmentation patterns for structural elucidation. For this compound, the expected [M-H]⁻ ion would be at m/z 301.03.
-
For quantification, develop a Multiple Reaction Monitoring (MRM) method using specific parent-to-fragment ion transitions for this compound and other target flavonoids.
-
Signaling Pathways and Logical Relationships
References
- 1. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 CYP1 metabolism of hydroxylated flavones and flavonols: Selective bioactivation of luteolin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of a Flavone-6-Hydroxylase and 7-O-Demethylation in the Flavone Biosynthetic Network of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Hydroxyluteolin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin, a pentahydroxyflavone, is a naturally occurring flavonoid and a metabolite of the more widely studied luteolin. As a member of the flavonoid class, it exhibits a range of biological activities that are of significant interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers investigating the potential of this compound in various disease models.
Chemical Structure and Identification
This compound is structurally characterized as a luteolin molecule with an additional hydroxyl group at the C6 position of the A-ring. This modification influences its electronic properties and potential for biological interactions.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | [1] |
| Synonyms | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin | [1] |
| CAS Number | 18003-33-3 | [1] |
| PubChem CID | 5281642 | [1] |
| ChEBI ID | CHEBI:2197 | [1] |
| Molecular Formula | C₁₅H₁₀O₇ | [1] |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | [1] |
| InChIKey | VYAKIUWQLHRZGK-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. A summary of its key properties is provided below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 302.23 g/mol | [1] |
| Melting Point | 284 °C | [1] |
| Physical Description | Solid | [1] |
| Water Solubility (Predicted) | 0.19 g/L | |
| logP (Predicted) | 2.1 - 2.36 | |
| pKa (Strongest Acidic, Predicted) | 6.8 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 7 | |
| Rotatable Bond Count | 1 | |
| Polar Surface Area | 127.45 Ų |
Experimental Protocols
Isolation of this compound-7-O-β-glucoside from Athrixia phylicoides
References
The Antioxidant Mechanism of 6-Hydroxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyluteolin, a pentahydroxyflavone, demonstrates significant potential as an antioxidant agent. This technical guide elucidates the core mechanisms through which this compound combats oxidative stress. The primary modes of action include direct radical scavenging, potent metal ion chelation, and the modulation of intracellular antioxidant defense systems, notably the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their antioxidant properties. This compound, a derivative of luteolin with an additional hydroxyl group at the 6-position, exhibits enhanced antioxidant capabilities. Understanding its precise mechanisms of action is crucial for its development as a potential therapeutic agent.
Core Antioxidant Mechanisms of this compound
The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Radical Scavenging Activity
This compound can directly neutralize a variety of ROS and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms. The presence of multiple hydroxyl groups, particularly the ortho-dihydroxy structure in the B-ring and the additional hydroxyl group in the A-ring, enhances its radical scavenging capacity.
The general workflow for assessing direct radical scavenging activity often involves assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Caption: Workflow for DPPH/ABTS radical scavenging assays.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. This compound is an exceptionally effective chelator of metal ions, thereby preventing this ROS generation. The catechol group (3',4'-dihydroxyl) in the B-ring and the 5-hydroxyl and 4-keto groups in the C-ring are key structural features for metal chelation. Studies have shown that this compound can achieve 100% chelation of Fe²⁺ ions[1].
Caption: this compound prevents oxidative damage by chelating Fe²⁺.
Upregulation of Endogenous Antioxidant Systems via Nrf2 Activation
A pivotal indirect antioxidant mechanism of this compound is the activation of the Nrf2 signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[2] Oxidative or electrophilic stress, or the presence of Nrf2 activators like this compound, disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[2][3] This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT).[2][3][4]
Caption: Activation of the Nrf2-ARE pathway by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the antioxidant activities of this compound and the closely related luteolin. Data for this compound is limited, and luteolin data is provided for comparative purposes.
Table 1: Radical Scavenging and Metal Chelating Activity
| Compound | Assay | IC₅₀ (µg/mL) | Metal Chelation (%) | Reference |
| This compound | Fe²⁺ Chelation | - | 100% | [1] |
| Luteolin | DPPH | Varies | - | [5][6] |
| Luteolin | ABTS | Varies | - | [7][8] |
Note: IC₅₀ values for radical scavenging assays are highly dependent on the specific experimental conditions and are presented as 'Varies'. Researchers should consult specific literature for detailed values.
Table 2: Effects of Luteolin on Antioxidant Enzyme Expression/Activity
| Treatment | Enzyme | Fold Change / % Activity | Cell/Animal Model | Reference |
| Luteolin | SOD | Increased | V79-4 cells | [4] |
| Luteolin | CAT | Increased | V79-4 cells | [4] |
| Luteolin | GPx | Increased | V79-4 cells | [4] |
| Luteolin | HO-1 | Increased | HCT116 cells | [9] |
| Luteolin | NQO1 | Increased | HCT116 cells | [9] |
Note: This data is for luteolin and serves as a strong indicator of the likely effects of this compound, pending direct experimental verification.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methodologies.[5][10]
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of this compound solution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % inhibition against the concentration of this compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the resulting curve.[5]
-
Nrf2 Nuclear Translocation by Western Blotting
This protocol provides a general framework for assessing Nrf2 activation.[3][11][12]
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HepG2, HCT116) to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time period (e.g., 6, 12, or 24 hours). Include a vehicle-treated control group.
-
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit according to the manufacturer's instructions. This step is critical to separate the proteins located in different cellular compartments.
-
-
Protein Quantification:
-
Determine the protein concentration of both the nuclear and cytoplasmic fractions using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading of nuclear proteins, probe a separate membrane or strip and re-probe the same membrane with an antibody against a nuclear loading control (e.g., Lamin B1 or PARP-1). For cytoplasmic fractions, use a cytoplasmic loading control like β-actin or GAPDH.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Nrf2 band intensity in the nuclear fraction to the corresponding nuclear loading control.[12]
-
Caption: Workflow for detecting Nrf2 nuclear translocation.
Conclusion and Future Directions
This compound is a potent antioxidant that operates through a combination of direct radical scavenging, highly effective metal ion chelation, and the induction of endogenous antioxidant defenses via the Nrf2-ARE pathway. Its multifaceted mechanism of action makes it a promising candidate for the development of novel therapeutics for diseases rooted in oxidative stress.
Future research should focus on obtaining more extensive quantitative data specifically for this compound, including its IC₅₀ values in various radical scavenging assays and its efficacy in upregulating a broader range of ARE-driven genes in different cell types and in vivo models. Further investigation into its bioavailability, metabolism, and safety profile will be critical for its translation into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dpph assay ic50: Topics by Science.gov [science.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dietary Flavone Luteolin Epigenetically Activates the Nrf2 Pathway and Blocks Cell Transformation in Human Colorectal Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Anti-inflammatory Properties of 6-Hydroxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxyluteolin, a pentahydroxyflavone and a derivative of luteolin, is emerging as a compound of interest for its potential anti-inflammatory activities. While research specifically on this compound is in its early stages, the extensive body of evidence for its parent compound, luteolin, provides a strong foundation for understanding its therapeutic promise. This technical guide synthesizes the current knowledge on the anti-inflammatory mechanisms of this compound, drawing parallels from luteolin studies. It details the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document provides a comprehensive overview of experimental protocols for assessing its anti-inflammatory efficacy and presents available quantitative data to support further investigation and drug development efforts.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory properties. This compound (5,6,7,3',4'-Pentahydroxyflavone) is a flavonoid structurally related to luteolin, a well-researched anti-inflammatory agent.[1] This guide explores the anti-inflammatory potential of this compound, primarily by extrapolating from the established mechanisms of luteolin, and provides a technical resource for researchers in the field.
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of flavonoids like this compound are believed to be mediated through the modulation of critical intracellular signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes. Luteolin, and likely this compound, can inhibit this pathway at multiple levels.[2][3] This includes preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3][4] This sequestration of NF-κB in the cytoplasm prevents it from initiating the transcription of pro-inflammatory mediators.
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial regulator of inflammation.[5] Luteolin has been shown to suppress the phosphorylation of these kinases, thereby inhibiting the activation of downstream transcription factors like AP-1, which is involved in the expression of inflammatory genes.[6][7]
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is critical for cytokine signaling.[8] Dysregulation of this pathway is implicated in various inflammatory diseases.[1] Luteolin has been demonstrated to inhibit the JAK/STAT pathway, potentially by suppressing the phosphorylation of JAKs and STATs, thereby reducing the expression of inflammatory genes.[9]
Quantitative Data on Anti-inflammatory Effects
Quantitative data for the anti-inflammatory effects of this compound are currently limited. The following tables summarize the available data, primarily for the closely related compound, luteolin, to provide a benchmark for future studies on this compound.
Table 1: Inhibition of Pro-inflammatory Mediators by Luteolin
| Cell Line | Inducer | Mediator | Luteolin Concentration | % Inhibition / IC50 | Reference |
| RAW 264.7 | LPS | NO | 12.5 µM | ~50% | [10] |
| RAW 264.7 | LPS | IL-6 | 12.5 µM | ~60% | [10] |
| RAW 264.7 | LPS | TNF-α | 12.5 µM | ~70% | [11] |
| THP-1 | Spike S1 | IL-6 | 18 µM | Significant decrease | [11] |
| THP-1 | Spike S1 | IL-8 | 18 µM | Significant decrease | [11] |
| THP-1 | Spike S1 | IL-1β | 18 µM | Significant decrease | [11] |
| HT-29 | Cytokines | IL-8 | Not Specified | Significant inhibition | [9] |
| HT-29 | Cytokines | COX-2 | Not Specified | Significant inhibition | [9] |
| HT-29 | Cytokines | iNOS | Not Specified | Significant inhibition | [9] |
Table 2: IC50 Values of Luteolin for Inflammatory Targets
| Target | Assay | IC50 Value | Reference |
| IL-6 Release | UV-induced inflammation | 0.1 µg/mL (for AGSE containing luteolin) | [12] |
| RdRp | In vitro inhibition assay | 4.6 ± 0.3 µM | [13] |
| NO Suppression | LPS-stimulated macrophages | 12.2 µM (for andrographolide, for comparison) | [10] |
| TNF-α Production | LPS-stimulated macrophages | 13.06 µM (for a derivative, for comparison) | [10] |
| IL-6 Production | LPS-stimulated macrophages | 9.1 µM (for a derivative, for comparison) | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages
This protocol describes the induction of an inflammatory response in macrophages, a common in vitro model.[14][15]
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[16]
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.[14]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein analysis.
Measurement of Cytokines by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in cell culture supernatants.[16][17][18]
Methodology:
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.[16]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
Western Blot Analysis of NF-κB and MAPK Pathways
Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.[19][20]
Methodology:
-
Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence, largely extrapolated from studies on its parent compound luteolin, strongly suggests that this compound possesses significant anti-inflammatory properties. Its potential to modulate key inflammatory pathways such as NF-κB, MAPK, and JAK/STAT makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases.
Future research should focus on:
-
Directly assessing the anti-inflammatory efficacy of this compound in various in vitro and in vivo models.
-
Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and enzymes.
-
Elucidating the specific molecular targets of this compound within the inflammatory signaling cascades.
-
Evaluating the bioavailability and pharmacokinetic profile of this compound.
A thorough investigation into these areas will be crucial for validating the therapeutic potential of this compound and advancing its development as a novel anti-inflammatory drug.
References
- 1. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis [mdpi.com]
- 6. Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luteolin suppresses the JAK/STAT pathway in a cellular model of intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 20. pubcompare.ai [pubcompare.ai]
6-Hydroxyluteolin: A Deep Dive into its Potential as an Aldose Reductase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic and signaling abnormalities that contribute to the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts. A key player in this pathological process is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, this pathway is a minor route for glucose metabolism. However, in the hyperglycemic state, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase catalyzes the NADPH-dependent reduction of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, and the concomitant depletion of NADPH and increase in the NADH/NAD+ ratio contribute to oxidative stress, further exacerbating cellular damage.[1][2]
Consequently, the inhibition of aldose reductase has emerged as a promising therapeutic strategy to mitigate the debilitating complications of diabetes.[3] Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their diverse biological activities, including their potential as aldose reductase inhibitors. Among these, 6-hydroxyluteolin, a flavone found in various medicinal plants, has been identified as a potential inhibitor of aldose reductase. This technical guide provides an in-depth analysis of this compound as an aldose reductase inhibitor, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Quantitative Data on this compound Inhibition of Aldose Reductase
These in silico analyses provide a theoretical basis for the inhibitory activity of this compound and serve as a guide for future experimental validation. The data presented below summarizes the key quantitative findings from these computational studies.
| Compound | Parameter | Value | Method | Reference |
| This compound | -CDocker Energy | -49.99 kcal/mol | Molecular Docking | [2] |
| This compound | -CDocker Interaction Energy | -41.58 kcal/mol | Molecular Docking | [2] |
Note: The -CDocker energy and -CDocker interaction energy are scoring functions used in molecular docking to estimate the binding affinity and interaction energy between a ligand (this compound) and a protein (aldose reductase). More negative values indicate a more favorable binding interaction. It is crucial to emphasize that these are computational predictions and require experimental verification to determine the actual inhibitory potency (e.g., IC50 value).
Experimental Protocols
The following section details a standard experimental protocol for determining the in vitro inhibitory activity of a flavonoid compound, such as this compound, against aldose reductase. This method is based on a widely used spectrophotometric assay that measures the decrease in NADPH concentration.
Spectrophotometric Assay for Aldose Reductase Inhibition
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the aldose reductase activity (IC50).
Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, utilizing NADPH as a cofactor. The enzymatic activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this reaction is measured in the presence and absence of the inhibitor to determine the percentage of inhibition.
Materials:
-
Purified or partially purified aldose reductase (e.g., from rat lens or recombinant human aldose reductase)
-
DL-glyceraldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
Sodium phosphate buffer (e.g., 0.067 M, pH 6.2)
-
Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer capable of reading at 340 nm
-
Cuvettes (quartz or UV-transparent)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of sodium phosphate buffer (0.067 M, pH 6.2).
-
Prepare a stock solution of NADPH in the phosphate buffer. The final concentration in the assay is typically around 0.1 mM.
-
Prepare a stock solution of DL-glyceraldehyde in the phosphate buffer. The final concentration in the assay can range from 1 to 10 mM.
-
Prepare a stock solution of the inhibitor (this compound) in a suitable solvent (e.g., DMSO) at a high concentration. Prepare serial dilutions of the inhibitor to obtain a range of concentrations for IC50 determination.
-
-
Enzyme Assay:
-
Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 37°C.
-
In a cuvette, prepare the reaction mixture containing the phosphate buffer, NADPH solution, and the enzyme solution.
-
For the inhibitor assay, add the desired concentration of the inhibitor solution to the reaction mixture. For the control (uninhibited reaction), add the same volume of the solvent used to dissolve the inhibitor.
-
Incubate the mixture for a few minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde) to the cuvette and mix thoroughly.
-
Immediately start recording the decrease in absorbance at 340 nm over a period of 3-5 minutes.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute, ΔA/min) from the linear portion of the absorbance versus time plot for both the control and the inhibitor-containing reactions.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition, from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving aldose reductase and a typical experimental workflow for screening aldose reductase inhibitors.
Caption: Aldose Reductase Signaling Pathway in Diabetic Complications.
Caption: Experimental Workflow for Aldose Reductase Inhibitor Screening.
Caption: Logical Relationship of this compound as a Therapeutic Agent.
Conclusion
This compound presents a compelling case as a potential therapeutic agent for the management of diabetic complications through the inhibition of aldose reductase. While in silico studies have demonstrated a strong predicted binding affinity of this compound to the enzyme, further experimental validation is imperative to quantify its inhibitory potency through the determination of its IC50 value. The detailed experimental protocol provided herein offers a standardized methodology for such investigations. The visualization of the aldose reductase signaling pathway underscores the critical role of this enzyme in the pathogenesis of diabetic complications and highlights the potential of inhibitors like this compound to intervene in this process. Continued research into the efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential in the fight against diabetes-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldose reductase inhibitors and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activities of 6-Hydroxyluteolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. It is structurally related to the more common flavonoid, luteolin, with the addition of a hydroxyl group at the 6-position of the A-ring. This structural modification has the potential to alter its biological activities. While research on this compound is not as extensive as that on luteolin, emerging evidence suggests it possesses a range of interesting in vitro biological activities, including anticancer, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, supplemented with more extensive data on its parent compound, luteolin, to provide a broader context and suggest potential areas for future research.
Anticancer Activity
Preliminary in vitro studies suggest that this compound exhibits antiproliferative activity against cancer cells. One study has reported its activity against breast cancer cells. The metabolic conversion of related flavonoids to this compound by cytochrome P450 enzymes, such as CYP1B1, is also an area of active investigation in the context of cancer chemoprevention and therapy.[1]
Due to the limited specific data on this compound, the well-documented anticancer activities of its parent compound, luteolin, are presented here for comparative purposes. Luteolin has been shown to inhibit the proliferation of a wide range of cancer cell lines.
Table 1: In Vitro Anticancer Activity of Luteolin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BGC-823 | Gastric Cancer | ~40 | [2] |
| Tu212 | Head and Neck Squamous Cell Carcinoma | 6.96 | [3] |
| H292 | Lung Cancer | 15.56 | [3] |
| A549 | Non-small cell lung cancer | 19.14 | [4] |
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or luteolin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Signaling Pathways (based on Luteolin)
Luteolin has been shown to modulate several key signaling pathways involved in cancer progression. It is plausible that this compound may affect similar pathways.
Caption: Luteolin's inhibitory effects on key cancer signaling pathways.
Anti-inflammatory Activity
An extract rich in this compound-7-O-glucoside has demonstrated anti-inflammatory properties by inhibiting the secretion of pro-inflammatory cytokines.[5] The aglycone, this compound, is expected to possess similar or enhanced activity.
For a broader perspective, luteolin is a well-established anti-inflammatory agent that acts through various mechanisms, including the inhibition of inflammatory mediators and modulation of immune cell responses.
Table 2: In Vitro Anti-inflammatory Activity of Luteolin
| Cell Line | Inflammatory Stimulus | Measured Parameter | Effect of Luteolin | Reference |
| RAW 264.7 | LPS | TNF-α, IL-1β, IL-6 secretion | Inhibition | [5] |
| BV2 microglia | LPS | TNF-α, IL-6 production | Inhibition | [6] |
Experimental Protocols
Measurement of Cytokine Secretion in Macrophages
-
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in appropriate media.
-
Cell Stimulation: Pre-treat the cells with different concentrations of this compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Supernatant Collection: After a suitable incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Cytokine Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.
Antioxidant Activity
The following are standard protocols used to evaluate the antioxidant capacity of flavonoids, which would be applicable to this compound.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of scavenging activity and determine the EC50 (half-maximal effective concentration) value.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction Mixture: Add different concentrations of the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Neuroprotective Activity
The neuroprotective effects of this compound have not been directly reported. However, studies on luteolin and its glycosides suggest potential neuroprotective actions. Luteolin has been shown to protect neuronal cells from damage induced by neurotoxins like 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease research.[7][8]
Signaling Pathways in Neuroprotection (based on Luteolin)
Luteolin's neuroprotective effects are associated with the modulation of stress-responsive signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship for antiinflammatory effect of luteolin and its derived glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Hydroxyluteolin CAS number and chemical identifiers
For Immediate Release
This technical guide provides a comprehensive overview of 6-Hydroxyluteolin, a flavonoid of interest for its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological activities, and associated experimental methodologies.
Chemical Identity and Properties
This compound, a member of the flavone class of flavonoids, is structurally characterized by a 2-phenylchromen-4-one backbone.[1] Its systematic IUPAC name is 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one. The key chemical identifiers and properties of this compound are summarized in the table below for easy reference.
| Identifier | Value | Source |
| CAS Number | 18003-33-3 | PubChem[2] |
| Molecular Formula | C₁₅H₁₀O₇ | PubChem[2] |
| Molecular Weight | 302.23 g/mol | PubChem[2] |
| PubChem CID | 5281642 | PubChem[2] |
| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O)O)O | PubChem[2] |
| InChI | InChI=1S/C15H10O7/c16-7-2-1-6(3-8(7)17)11-4-9(18)13-12(22-11)5-10(19)14(20)15(13)21/h1-5,16-17,19-21H | PubChem[2] |
| Synonyms | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin | PubChem[2] |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities that suggest its potential as a therapeutic agent. Its antioxidant, anti-inflammatory, and neuroprotective properties are of particular interest to the scientific community.
Antioxidant Activity
As a flavonoid, this compound possesses potent antioxidant properties, which are attributed to its chemical structure. These properties enable it to scavenge free radicals and reduce oxidative stress, a key factor in the pathogenesis of numerous diseases. The antioxidant capacity of this compound can be evaluated using various in vitro assays.
Anti-inflammatory Effects
Chronic inflammation is a hallmark of many diseases. Studies on the parent compound, luteolin, suggest that this compound may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3][4] These pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5][6]
Neuroprotective Potential
The neuroprotective effects of flavonoids are increasingly being recognized. Research on luteolin suggests that this compound may protect neuronal cells from damage induced by neurotoxins and oxidative stress.[7] This protection is potentially mediated through the regulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]
Key Signaling Pathways
The therapeutic effects of this compound are believed to be mediated through its interaction with several key intracellular signaling pathways. Based on studies of the closely related flavonoid luteolin, the following pathways are of significant interest.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Potential modulation of MAPK and PI3K/Akt signaling pathways by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Isolation and Purification of this compound
This compound and its glycosides can be isolated from various plant sources, such as Salvia plebeia and Athrixia phylicoides.[10][11] A general procedure involves solvent extraction followed by chromatographic separation.
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using maceration or Soxhlet techniques.[12]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatography: Final purification is typically achieved using column chromatography techniques, such as countercurrent chromatography (CCC) or high-performance liquid chromatography (HPLC) with a C18 column.[10] The identity and purity of the isolated compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10]
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate or cuvettes, mix various concentrations of the this compound solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Ascorbic acid or Trolox is commonly used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
After treatment, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength between 500 and 600 nm using a plate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Analysis of Protein Expression: Western Blotting for NF-κB
Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the general steps for analyzing the activation of the NF-κB pathway by examining the levels of key proteins.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract total protein or separate cytoplasmic and nuclear fractions.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by size on an SDS-polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p65, anti-IκBα).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to normalize the results.
-
Figure 3: A representative experimental workflow for Western blot analysis of NF-κB.
Conclusion
This compound is a promising natural compound with multifaceted biological activities that warrant further investigation for its therapeutic potential. This technical guide provides a foundational resource for researchers by consolidating key chemical information, outlining its known biological effects, and detailing relevant experimental protocols. The provided diagrams of signaling pathways and experimental workflows are intended to facilitate a deeper understanding and guide future research in this area. As the body of evidence for the bioactivities of this compound grows, it may emerge as a valuable lead compound in the development of novel therapies for a range of diseases.
References
- 1. Showing Compound this compound (FDB015551) - FooDB [foodb.ca]
- 2. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Luteolin-mediated PI3K/AKT/Nrf2 signaling pathway ameliorates inorganic mercury-induced cardiac injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luteolin Ameliorates Experimental Pulmonary Arterial Hypertension via Suppressing Hippo-YAP/PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of countercurrent chromatography during isolation of this compound-7-O-β-glucoside, a major antioxidant of Athrixia phylicoides [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 12. Occurrence of Luteolin in the Greek Flora, Isolation of Luteolin and Its Action for the Treatment of Periodontal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Occurrence and Biological Significance of 6-Hydroxyluteolin in Salvia officinalis and Petroselinum crispum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, analytical methodologies, and potential biological activities of 6-hydroxyluteolin, a flavonoid found in various medicinal herbs, with a specific focus on its presence in common sage (Salvia officinalis) and parsley (Petroselinum crispum). This document summarizes the available quantitative data, details relevant experimental protocols for extraction and analysis, and explores the putative signaling pathways through which this compound may exert its effects. The information is presented to support further research and drug development initiatives centered on this promising bioactive compound.
Introduction
This compound is a flavone, a subclass of flavonoids, characterized by the presence of a hydroxyl group at the C-6 position of the A-ring of the flavonoid backbone. This structural modification can significantly influence the compound's bioavailability and biological activity compared to its more common parent compound, luteolin. Luteolin and its derivatives are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects[1][2][3]. This guide focuses on the presence of this compound in two widely consumed herbs: sage (Salvia officinalis), a member of the Lamiaceae family, and parsley (Petroselinum crispum), belonging to the Apiaceae family. Understanding the concentration and biological activities of this compound in these herbs is crucial for their potential application in nutraceutical and pharmaceutical development.
Quantitative Occurrence of this compound and its Derivatives
The concentration of this compound and its glycosidic derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and the extraction method employed. The following table summarizes the available quantitative data for this compound and related compounds in Salvia species. To date, specific quantitative data for this compound in Petroselinum crispum is not available in the reviewed literature, which primarily focuses on other flavonoids like apigenin[4][5].
| Plant Species | Compound | Plant Part | Extraction Method | Analytical Method | Concentration | Reference |
| Salvia officinalis | 6-OH-luteolin-6-methyl ether | Dried Herb | Ultrasonic Extraction / Maceration | Not Specified | Present, but not quantified directly | [6] |
| Salvia plebeia | This compound 7-O-glucoside | Aerial Parts | Ethanolic Extract | HPLC-UV | 100.63 mg/g | [7] |
| Salvia officinalis | Overall Phenolic & Flavonoid Content | Leaves | Ethanolic Extract | HPLC-UV | Lower than S. plebeia | [7] |
| Australian Grown Rosemary (Rosmarinus officinalis) | This compound 7-O-rhamnoside | Not Specified | Not Specified | LC-MS/MS-QTOF | 1.07–2.13 µg/g | [8] |
Note: Data from related species are included for comparative purposes and to highlight the potential for this compound derivatives to be present in Lamiaceae herbs.
Experimental Protocols
Extraction of this compound and Related Flavonoids
The efficient extraction of flavonoids from plant matrices is a critical first step for their quantification and further study. Both conventional and modern techniques have been employed.
Ultrasonic-assisted extraction is a rapid and efficient method for extracting bioactive compounds from plant materials[9][10][11].
-
Plant Material: Dried and crushed sage leaves (1 g)[9].
-
Solvent: 30% aqueous ethanol (20 mL) has been shown to be effective[9]. Other solvents like 30% acetone and distilled water can also be used[9]. The highest yield of total phenolic compounds from sage leaves was achieved with 96% ethanol[12].
-
Ultrasonic Device: An ultrasonic probe or bath with a power output of 100W to 400W[9].
-
Procedure:
-
Weigh 1 g of the dried, powdered sage leaves into a glass beaker.
-
Add 20 mL of the 30% ethanol solvent.
-
Immerse the ultrasonic probe directly into the mixture or place the beaker in an ultrasonic bath.
-
Sonicate for a period of 10-12 minutes. The optimal time for maximizing total phenol and flavonoid recovery from sage has been found to be around 11 minutes[9].
-
Monitor the temperature during sonication, as excessive heat can degrade flavonoids. The temperature can range from 21.8 to 88.0 °C[9].
-
After extraction, filter the mixture through Whatman No. 1 filter paper[9].
-
The resulting filtrate is then ready for analytical quantification.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) is a robust and widely used method for the separation and quantification of flavonoids[13][14][15]. The following protocol is adapted from a validated method for the analysis of this compound 7-O-glucoside in Salvia plebeia and can be optimized for Salvia officinalis and Petroselinum crispum[13].
-
Instrumentation: A reverse-phase HPLC system equipped with a DAD.
-
Column: A C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is suitable[13].
-
Mobile Phase:
-
Gradient Elution: A gradient elution is necessary to achieve good separation of the various phenolic compounds in the plant extract. An example gradient is as follows[13]:
-
0-20 min: 5% to 25% B
-
20-45 min: 25% to 50% B
-
45-55 min: 50% to 90% B
-
55-65 min: Hold at 95% B
-
65-70 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm is an effective wavelength for quantifying this compound derivatives[13].
-
Standard Preparation: Prepare a stock solution of a this compound standard (e.g., this compound 7-O-glucoside) in methanol (1 mg/mL). Create a series of working standards by diluting the stock solution to generate a calibration curve (e.g., 0.00625 - 0.1 mg/mL)[13].
-
Sample Preparation: The filtered extract from the UAE procedure can be directly injected or may require further dilution with the mobile phase.
-
Quantification: The concentration of this compound or its derivatives in the sample is determined by comparing the peak area to the calibration curve generated from the standards.
Signaling Pathways and Biological Activity
While research specifically on the signaling pathways of this compound is emerging, the extensive studies on its parent compound, luteolin, provide a strong foundation for its potential mechanisms of action. Luteolin is known to modulate several key signaling pathways involved in cancer, inflammation, and angiogenesis[2][3][16][17].
Anti-Angiogenic Effects via VEGF Signaling
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis.
An in-silico study identified this compound as a potential inhibitor of the KDR gene, which encodes for VEGFR-2, a primary receptor for VEGF[1]. Luteolin has been shown to inhibit VEGF-induced angiogenesis by targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway[18][19]. It is plausible that this compound exerts similar, if not more potent, anti-angiogenic effects through the inhibition of VEGFR-2 and its downstream signaling cascades. Luteolin has also been found to suppress angiogenesis by inhibiting the Notch1-VEGF signaling pathway[20].
Caption: Putative inhibition of the VEGF signaling pathway by this compound.
Modulation of Cancer-Related Signaling Pathways
Luteolin has been extensively studied for its anticancer properties, which are attributed to its ability to interfere with multiple signaling pathways, including those that regulate cell proliferation, apoptosis, and metastasis[3][16]. These pathways include the MAPK, NF-κB, and Wnt/β-catenin signaling cascades. Given its structural similarity, this compound is likely to share some of these anticancer mechanisms.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from herbal sources.
Caption: General workflow for extraction, quantification, and bioactivity assessment.
Conclusion and Future Directions
This compound represents a promising, yet understudied, flavonoid with potential therapeutic applications. While its presence has been confirmed in the Salvia genus, further quantitative studies are needed to establish the typical concentration range in Salvia officinalis and to investigate its presence in Petroselinum crispum. The detailed experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to validate its effects on key signaling pathways, particularly its anti-angiogenic potential through the inhibition of the VEGF cascade. Such efforts will be instrumental in unlocking the therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical characterization and in vivo antioxidant activity of parsley (Petroselinum crispum) aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lsmu.lt [lsmu.lt]
- 13. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. scielo.br [scielo.br]
- 16. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luteolin inhibits vascular endothelial growth factor-induced angiogenesis; inhibition of endothelial cell survival and proliferation by targeting phosphatidylinositol 3'-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Luteolin Suppresses Three Angiogenesis Modes and Cell Interaction in Uveal Melanoma in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luteolin suppresses angiogenesis and vasculogenic mimicry formation through inhibiting Notch1-VEGF signaling in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 6-Hydroxyluteolin in Neurodegenerative Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The exploration of natural compounds with neuroprotective potential is a promising avenue for therapeutic development. This technical guide focuses on the preliminary investigation of 6-Hydroxyluteolin, a flavonoid with antioxidant and anti-inflammatory properties, in the context of neurodegenerative models. While direct research on this compound is emerging, this document synthesizes findings from studies on the closely related compound, luteolin-7-O-glucoside, to provide a foundational understanding of its potential mechanisms and effects. This guide presents quantitative data from in vitro studies, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts in this area.
Introduction
Flavonoids are a class of polyphenolic compounds found in various plants and have garnered significant interest for their potential health benefits, including neuroprotective effects. This compound is a flavone, a subclass of flavonoids, characterized by its specific chemical structure which is believed to contribute to its biological activities. The primary mechanisms through which flavonoids are thought to exert their neuroprotective effects are by mitigating oxidative stress and inflammation, two key pathological features of many neurodegenerative disorders. This guide will delve into the available preclinical evidence for a closely related derivative, luteolin-7-O-glucoside, in a well-established in vitro model of Parkinson's disease.
Quantitative Data from In Vitro Neurodegenerative Models
The following tables summarize the key quantitative findings from a study investigating the neuroprotective effects of Luteolin-7-O-glucoside (Lut7), a glycosylated form of a luteolin derivative, in a 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in SH-SY5Y neuroblastoma cells. 6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.
Table 1: Neuroprotective Effect of Luteolin-7-O-glucoside on 6-OHDA-Induced Cytotoxicity in SH-SY5Y Cells [1][2]
| Treatment Group | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h (Differentiated Cells) |
| Control | - | 100 | 100 |
| 6-OHDA | 100 | 50.3 ± 2.1 | 42.1 ± 3.5 |
| Lut7 + 6-OHDA | 0.1 | 63.3 ± 2.5 | 67.5 ± 4.1 |
| Lut7 + 6-OHDA | 1 | Not Reported | 112.0 ± 5.2 |
Table 2: Effect of Luteolin-7-O-glucoside on Mitochondrial Membrane Potential (ΔΨm) in 6-OHDA-Treated SH-SY5Y Cells [1]
| Treatment Group | Concentration (µM) | Monomers/Aggregates Ratio of JC-1 (Arbitrary Units) |
| Control | - | 100 |
| 6-OHDA | 100 | 459.2 ± 25.1 |
| Lut7 + 6-OHDA | 0.1 | 267.2 ± 18.9 |
| Lut7 + 6-OHDA | 1 | 139.2 ± 15.3 |
Table 3: Effect of Luteolin-7-O-glucoside on Caspase-3 and Acetylcholinesterase (AChE) Activity in 6-OHDA-Treated SH-SY5Y Cells [1][3][4]
| Treatment Group | Concentration (µM) | Caspase-3 Activity (% of Control) | AChE Activity (% of Control) |
| Control | - | 100 | 100 |
| 6-OHDA | 100 | 250.5 ± 15.2 | 143.5 ± 8.9 |
| Lut7 + 6-OHDA | 1 | 106.2 ± 9.8 | 66.0 ± 7.5 |
Table 4: Anti-inflammatory Effects of Luteolin-7-O-glucoside in LPS-Stimulated RAW264.7 Macrophages [1][3]
| Treatment Group | Concentration (µM) | TNF-α Release (% of LPS Control) at 3h | IL-10 Release (% of LPS Control) at 24h |
| LPS | - | 100 | 100 |
| Lut7 + LPS | 1 | 75.2 ± 6.3 | 135.4 ± 11.2 |
| Lut7 + LPS | 10 | 58.9 ± 5.1 | 158.7 ± 14.6 |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the study of luteolin-7-O-glucoside in a 6-OHDA-induced neurotoxicity model.[1][2][3][5]
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation (for specific assays): To obtain a more neuron-like phenotype, cells are treated with 10 µM retinoic acid (RA) for 10 days.
6-OHDA-Induced Neurotoxicity Assay
-
Cell Seeding: Plate SH-SY5Y cells (undifferentiated or RA-differentiated) in 96-well plates at a density of 2 × 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Luteolin-7-O-glucoside (e.g., 0.1 µM and 1 µM) for 1 hour.
-
Induction of Neurotoxicity: Add 100 µM 6-hydroxydopamine (6-OHDA) to the wells and incubate for 24 or 48 hours. A vehicle control (DMSO) and a 6-OHDA only control should be included.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 3 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Treatment: Treat SH-SY5Y cells as described in the neurotoxicity assay for 6 hours.
-
Staining: Incubate the cells with JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) at 37°C for 30 minutes.
-
Measurement: Measure the fluorescence of JC-1 monomers (green, indicating depolarized mitochondria) and aggregates (red, indicating polarized mitochondria) using a fluorescence microplate reader.
-
Analysis: Calculate the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.
Caspase-3 Activity Assay
-
Cell Lysis: After treatment for 6 hours, lyse the SH-SY5Y cells.
-
Assay: Use a fluorometric caspase-3 activity assay kit according to the manufacturer's instructions. The assay measures the cleavage of a specific fluorogenic substrate by active caspase-3.
-
Measurement: Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Analysis: Express caspase-3 activity as a percentage of the control.
Acetylcholinesterase (AChE) Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated SH-SY5Y cells.
-
Ellman's Assay: Perform a modified Ellman's assay to measure AChE activity. This colorimetric method is based on the reaction of thiocholine (produced from acetylcholine by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: Measure the absorbance at 412 nm.
-
Analysis: Calculate AChE activity and express it as a percentage of the control.
Anti-inflammatory Assay (in RAW264.7 Macrophages)
-
Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM with 10% FBS.
-
Treatment: Pre-treat the cells with Luteolin-7-O-glucoside for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL).
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant at different time points (e.g., 3 hours for TNF-α and 24 hours for IL-10).
-
Measure the concentrations of TNF-α and IL-10 using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis: Express cytokine levels as a percentage of the LPS-only control.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways involved in the neuroprotective effects of this compound derivatives and the experimental workflow.
Caption: Proposed neuroprotective mechanism of this compound against 6-OHDA-induced toxicity.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound derivatives.
Caption: Anti-inflammatory signaling pathway modulated by this compound derivatives.
Conclusion and Future Directions
The preliminary data on luteolin-7-O-glucoside strongly suggest that this compound and its derivatives are promising candidates for further investigation as neuroprotective agents. The observed effects on cell viability, mitochondrial function, apoptosis, and inflammation in relevant in vitro models provide a solid foundation for more comprehensive preclinical studies.
Future research should focus on:
-
Direct investigation of this compound: Conducting studies with the aglycone form to directly assess its efficacy and mechanisms.
-
In vivo studies: Utilizing animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) to evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound.
-
Mechanism of action: Further elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Structure-activity relationship studies: Investigating how modifications to the chemical structure of this compound affect its neuroprotective activity to optimize its therapeutic potential.
This technical guide provides a starting point for researchers and drug development professionals interested in the potential of this compound for the treatment of neurodegenerative diseases. The presented data and protocols offer a framework for designing and executing further studies to validate and expand upon these initial findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiate… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Anticancer Potential of Luteolin and its Metabolite, 6-Hydroxyluteolin
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the topic of interest is 6-Hydroxyluteolin, the vast majority of published research has focused on its parent compound, luteolin. This compound is a known metabolite of luteolin.[1] This guide will primarily detail the extensive findings on luteolin as a proxy for understanding the potential anticancer activities of its derivatives, explicitly noting where data pertains to luteolin.
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants and are recognized for their diverse bioactive properties, including antioxidant, anti-inflammatory, and anticancer effects.[2][3] Luteolin (3′,4′,5,7-tetrahydroxyflavone) is a prominent flavone found in numerous fruits, vegetables, and medicinal herbs.[3][4] Extensive in vitro and in vivo studies have demonstrated luteolin's ability to suppress carcinogenesis by inducing apoptosis, inhibiting cell proliferation, and halting metastasis and angiogenesis.[2][3][4] These anticancer effects are attributed to its capacity to modulate multiple critical signaling pathways.[2][4][5] This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental methodologies related to the anticancer potential of luteolin, offering insights for researchers in oncology and drug development.
Mechanisms of Anticancer Activity
Luteolin exerts its anticancer effects through a multi-faceted approach, targeting key processes involved in tumor progression.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Luteolin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2]
-
Intrinsic Pathway: Luteolin modulates the balance of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[2] This disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to apoptosis.[4][6]
-
Extrinsic Pathway: Luteolin can enhance the expression of death receptors, such as DR5, on the cancer cell surface.[7] This leads to the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptosis pathway.[7]
-
p53-Dependent Apoptosis: Luteolin has been observed to increase the phosphorylation of the tumor suppressor protein p53.[6] Activated p53 can then upregulate pro-apoptotic proteins like Bax and PUMA, further promoting cell death.[8]
Cell Cycle Arrest
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Luteolin can halt this progression at various checkpoints.
-
G1 Phase Arrest: Luteolin has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4. This leads to a decrease in the phosphorylation of the retinoblastoma (Rb) protein, preventing the cell from transitioning from the G1 to the S phase. Luteolin also upregulates the expression of CDK inhibitors like p21.[4]
-
G2/M Phase Arrest: In some cancer cell lines, luteolin induces cell cycle arrest at the G2/M checkpoint by downregulating the expression of cyclin B1 and inhibiting the activity of CDC2.[4]
Inhibition of Metastasis and Invasion
Metastasis is the primary cause of cancer-related mortality. Luteolin can interfere with this multi-step process.
-
EMT Inhibition: Luteolin can reverse the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties. It achieves this by upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as N-cadherin and vimentin.[2]
-
MMP Inhibition: Luteolin suppresses the activity and expression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion.[2]
-
Signaling Pathway Modulation: The anti-metastatic effects of luteolin are also mediated through the inhibition of signaling pathways like PI3K/Akt and NF-κB, which are known to promote cell migration and invasion.[4]
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Luteolin demonstrates potent anti-angiogenic properties.
-
VEGF Signaling Inhibition: Luteolin has been found to inhibit the expression of Vascular Endothelial Growth Factor (VEGF), a key pro-angiogenic factor.[6] It also suppresses the activation of its receptor, VEGFR2, thereby blocking downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[4]
-
Inhibition of Endothelial Cell Function: Luteolin directly inhibits key steps in angiogenesis, including the proliferation and migration of endothelial cells, and their subsequent differentiation into capillary-like structures.
Key Signaling Pathways Modulated by Luteolin
Luteolin's diverse anticancer activities stem from its ability to interact with and modulate several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Luteolin has been shown to inhibit the phosphorylation and activation of both PI3K and its downstream effector Akt in various cancer cells.[3][4] This inhibition leads to the downregulation of anti-apoptotic proteins (like Bcl-2) and cell cycle regulators, ultimately promoting apoptosis and cell cycle arrest.
Caption: Luteolin inhibits the PI3K/Akt/mTOR survival pathway.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK cascade, is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. Luteolin has been demonstrated to suppress the phosphorylation of key kinases in this pathway, such as MEK1/2 and ERK1/2, thereby inhibiting cancer cell growth.[4]
Caption: Luteolin blocks the MAPK/ERK proliferation pathway.
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and preventing apoptosis. Luteolin has been reported to inhibit the activation of STAT3 and promote its degradation.[4] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-xL and Cyclin D1.
Caption: Luteolin inhibits the pro-survival STAT3 signaling pathway.
NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is another transcription factor that plays a key role in inflammation, immunity, and cancer cell survival. Luteolin can inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitor, IκBα.[3] This keeps NF-κB sequestered in the cytoplasm, preventing it from translocating to the nucleus and activating pro-survival and pro-inflammatory genes.
References
- 1. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin, a flavonoid with potential for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. search.library.oregonstate.edu [search.library.oregonstate.edu]
Methodological & Application
Application Note: Quantification of 6-Hydroxyluteolin using a Validated HPLC-DAD Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantification of 6-Hydroxyluteolin. This method is applicable for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations. The protocol provides a reliable and accurate approach for the determination of this flavonoid, which is of increasing interest due to its potential therapeutic properties, such as its inhibitory effect on aldose reductase.
Introduction
This compound is a flavonoid that has garnered significant attention in the scientific community for its potential pharmacological activities. As a derivative of luteolin, it shares a similar chemical scaffold but possesses unique biological properties. One of the key areas of investigation is its role as an inhibitor of aldose reductase, an enzyme implicated in the pathogenesis of diabetic complications. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro biological assays. This document provides a detailed protocol for a validated HPLC-DAD method, ensuring reliable and reproducible quantification.
Experimental Protocol
This protocol is adapted from a validated method for the closely related compound, this compound 7-O-glucoside, and is suitable for the quantification of the this compound aglycone.[1][2]
1. Materials and Reagents
-
This compound analytical standard (purity ≥98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Acetic acid (glacial, analytical grade)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Sonicator
3. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.5% acetic acid in water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient Elution:
-
0-20 min: 5% to 25% B
-
20-45 min: 25% to 50% B
-
45-55 min: 50% to 90% B
-
55-65 min: 90% to 5% B (return to initial conditions)
-
65-70 min: 5% B (equilibration)
-
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL[1]
-
DAD Wavelength: 345 nm for quantification[1]
4. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
-
Plant Extracts: Accurately weigh the dried plant extract and dissolve it in a known volume of methanol. Vortex and sonicate to ensure complete extraction. Filter the solution through a 0.45 µm syringe filter before injection.
-
Formulations: The sample preparation for pharmaceutical formulations will depend on the matrix. A general approach involves dissolving the formulation in methanol, followed by filtration. Method development and validation for specific formulations are recommended.
6. Method Validation
The analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed by injecting a series of at least five concentrations of the standard solution. The correlation coefficient (r²) of the calibration curve should be >0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Determined by spike and recovery experiments at three different concentration levels. Recoveries should be within 95-105%.
-
Precision: Evaluated by determining the intra-day and inter-day precision. The relative standard deviation (RSD) should be less than 2%.
-
Specificity: Assessed by comparing the chromatograms of a blank, the standard, and a sample to ensure no interfering peaks at the retention time of this compound. The peak purity can be evaluated using the DAD detector.
Quantitative Data Summary
The following table summarizes typical validation parameters for an HPLC-DAD method for a flavonoid structurally similar to this compound, which can be expected for the described method.[1][2]
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (Recovery) | 96.2 - 101.4% |
| Intra-day Precision (RSD) | < 2% |
| Inter-day Precision (RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Signaling Pathway: Inhibition of Aldose Reductase by this compound
Caption: this compound inhibits Aldose Reductase.
Conclusion
The HPLC-DAD method described in this application note provides a reliable, accurate, and precise tool for the quantification of this compound. This protocol is suitable for use in research and quality control environments. The provided information on the inhibitory action of this compound on the aldose reductase signaling pathway highlights the importance of this compound in drug discovery and development, particularly for diabetic complications.
References
Validated Analytical Method for 6-Hydroxyluteolin-7-O-glucoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, validated analytical method for the quantification of 6-Hydroxyluteolin-7-O-glucoside, a flavonoid with significant antioxidant and anti-inflammatory properties. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering robust methodologies for High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and supplementary analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). Included are detailed experimental protocols, data presentation in structured tables, and visualizations of relevant biological signaling pathways.
Introduction
This compound-7-O-glucoside is a flavone glycoside found in various medicinal plants, including Salvia plebeia and Athrixia phylicoides.[1][2] This compound and its aglycone, luteolin, have garnered significant interest due to their potential therapeutic effects, which are linked to their antioxidant and anti-inflammatory activities.[3][4] Accurate and reliable quantification of this compound-7-O-glucoside is crucial for quality control of herbal medicines, pharmacokinetic studies, and research into its biological mechanisms. This application note presents a validated HPLC-DAD method for its analysis, along with protocols for sample preparation from various matrices and an overview of its interaction with key cellular signaling pathways.
Analytical Method: HPLC-DAD
A validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method has been established for the accurate quantification of this compound-7-O-glucoside.[1]
Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography system with a Diode Array Detector |
| Column | INNO C18 reverse-phase column (25 cm × 4.6 mm, 5 μm)[1] |
| Mobile Phase | A: 0.5% Acetic Acid in WaterB: Acetonitrile (ACN) |
| Gradient Elution | 0-20 min: 5% to 25% B20-45 min: 25% to 50% B45-55 min: 50% to 90% B55-65 min: 90% to 5% B65-70 min: Hold at 5% B[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Room Temperature[1] |
| Detection Wavelength | 345 nm[1] |
| Injection Volume | 10 µL[1] |
| Retention Time | Approximately 20.8 min[2] |
Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[1]
| Validation Parameter | Result |
| Linearity (Concentration Range) | 6.25 - 100 µg/mL |
| Correlation Coefficient (r²) | 1.0000[1] |
| Accuracy (Recovery) | 96.2 - 101.4%[1] |
| Precision (RSD) | ≤ 0.27%[1] |
| Limit of Detection (LOD) | 3.60 µg/mL[1] |
| Limit of Quantification (LOQ) | 10.90 µg/mL[1] |
| Specificity | No interference from other compounds in the matrix was observed.[1] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 1 mg of this compound-7-O-glucoside reference standard and dissolve it in 1 mL of methanol.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 6.25 to 100 µg/mL for the calibration curve.
Sample Preparation
-
Extraction: Accurately weigh the powdered plant material. Add methanol (e.g., 70 mg of plant powder in 1 mL of methanol) and sonicate for a specified period (e.g., 30-60 minutes).[1]
-
Filtration: Filter the extract through a 0.45-µm syringe filter to remove particulate matter before HPLC analysis.[1]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (1:3 v/v) to precipitate proteins.[5][6]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 95% A: 5% B) before injection into the HPLC system.
HPLC Method Validation Protocol (ICH Q2(R1) Guideline)
A step-by-step approach to validating the analytical procedure to ensure it is suitable for its intended purpose.[1][2][7]
-
Specificity: Demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be achieved by comparing the chromatograms of the analyte in the sample matrix with those of a blank matrix and the analyte standard.
-
Linearity: Analyze a minimum of five concentrations of the reference standard over the intended range. Plot the peak area response against the concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or by using the standard deviation of the response and the slope.
-
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: Deliberately introduce small variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the effect on the results to demonstrate the reliability of the method during normal usage.
Supplementary Analysis: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the structural confirmation and sensitive detection of this compound-7-O-glucoside, especially in complex matrices.
LC-MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for flavonoids. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |
| Precursor Ion ([M-H]⁻) | m/z 463.08806[8] |
| Fragment Ions | Further fragmentation can be used for structural confirmation. |
Biological Signaling Pathways
This compound-7-O-glucoside and its aglycone, luteolin, exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress.
Nrf2/HO-1 Antioxidant Pathway
Luteolin and its glucosides can activate the Nrf2/HO-1 pathway, a crucial cellular defense mechanism against oxidative stress.[4][9][10]
Caption: Nrf2/HO-1 signaling pathway activation by this compound-7-O-glucoside.
Inhibition of STAT3 Signaling Pathway
Luteolin and its glucosides have been shown to inhibit the STAT3 signaling pathway, which is often hyperactivated in inflammatory diseases and cancer.[11][12][13]
Caption: Inhibition of the STAT3 signaling pathway by this compound-7-O-glucoside.
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.
Caption: Overall experimental workflow for the analysis of this compound-7-O-glucoside.
Conclusion
The analytical method and protocols described in this document provide a reliable and validated approach for the quantification of this compound-7-O-glucoside. Adherence to these methodologies will ensure accurate and reproducible results, facilitating further research into the therapeutic potential of this promising natural compound. The inclusion of signaling pathway diagrams offers a visual aid for understanding the compound's mechanism of action at the molecular level.
References
- 1. pharmdinfo.com [pharmdinfo.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Luteolin binds Src, promotes STAT3 protein ubiquitination and exerts anti-melanoma effects in cell and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin-7-glucoside inhibits IL-22/STAT3 pathway, reducing proliferation, acanthosis, and inflammation in keratinocytes and in mouse psoriatic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SHP-1/STAT3 Interaction Is Related to Luteolin-Induced Myocardial Ischemia Protection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolation of 6-Hydroxyluteolin from Salvia plebeia
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of 6-Hydroxyluteolin from the aerial parts of Salvia plebeia. This compound, a flavonoid of significant interest for its potential therapeutic properties, is present in Salvia plebeia primarily as its 7-O-glucoside. This protocol outlines a comprehensive workflow, including extraction, chromatographic purification of the glycoside, enzymatic or acidic hydrolysis to yield the aglycone, and final purification of this compound. Additionally, this document includes quantitative data derived from existing literature and a discussion of the potential signaling pathways modulated by this class of flavonoids.
Introduction
Salvia plebeia R.Br. is a traditional medicinal herb widely distributed in Asia and has been historically used to treat various ailments. Phytochemical investigations have revealed that Salvia plebeia is a rich source of flavonoids, with this compound 7-O-glucoside being a major constituent[1][2]. This compound, the aglycone, is a valuable compound for pharmacological studies due to its structural similarity to luteolin, a well-researched flavonoid with known anti-inflammatory, antioxidant, and anticancer activities. Luteolin is known to modulate key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, suggesting that this compound may possess similar biological activities[3][4][5]. This protocol provides a robust method for obtaining pure this compound from Salvia plebeia for further research and development.
Quantitative Data
The following table summarizes quantitative data for the key flavonoid constituent in Salvia plebeia as reported in the literature. This data is essential for estimating the expected yield and for quality control purposes.
| Compound | Plant Part | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| This compound 7-O-glucoside | Aerial Parts | 100.63 | HPLC-UV | [1][2] |
| Homoplantaginin | Aerial Parts | 69.35 ± 1.22 | HPLC | [6] |
| Nepitrin | Aerial Parts | 46.26 ± 2.19 | HPLC | [6] |
Experimental Workflow
The overall workflow for the isolation of this compound from Salvia plebeia is depicted in the following diagram.
Caption: Experimental workflow for the isolation of this compound.
Experimental Protocols
Plant Material and Extraction
-
Plant Material Preparation: Obtain dried aerial parts of Salvia plebeia. Grind the plant material into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in 70% methanol (10 L) at room temperature for 24 hours with occasional stirring.
-
Alternatively, for a more efficient extraction, perform ultrasound-assisted extraction (sonication) for 30-60 minutes[7].
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Chromatographic Purification of this compound 7-O-glucoside
-
Silica Gel Column Chromatography:
-
Suspend the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Pack a silica gel column (e.g., 60-120 mesh) with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.
-
Collect fractions of a consistent volume (e.g., 250 mL).
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light (254 nm and 365 nm).
-
Pool the fractions containing the major fluorescent spot corresponding to this compound 7-O-glucoside.
-
-
Sephadex LH-20 Column Chromatography:
-
Concentrate the pooled fractions from the silica gel column.
-
Dissolve the concentrated fraction in methanol and apply it to a Sephadex LH-20 column equilibrated with methanol.
-
Elute the column with methanol. This step is effective for removing smaller molecules and pigments.
-
Collect fractions and monitor by TLC as described above.
-
Pool the fractions containing the purified this compound 7-O-glucoside and concentrate to dryness.
-
Hydrolysis of this compound 7-O-glucoside
Option A: Acid Hydrolysis
-
Dissolve the purified this compound 7-O-glucoside in a mixture of methanol and 2M hydrochloric acid (1:1, v/v).
-
Reflux the mixture at 80-90°C for 2-4 hours.
-
Monitor the reaction progress by TLC until the spot corresponding to the glycoside disappears and a new, less polar spot corresponding to the aglycone (this compound) appears.
-
After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
Option B: Enzymatic Hydrolysis
-
Dissolve the purified this compound 7-O-glucoside in a suitable buffer (e.g., acetate buffer, pH 5.0).
-
Add a β-glucosidase enzyme preparation.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, stop the reaction by adding ethanol or by heat inactivation.
Purification of this compound
-
Liquid-Liquid Extraction:
-
Extract the aqueous solution from the hydrolysis step with ethyl acetate three times.
-
Combine the ethyl acetate fractions, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the ethyl acetate extract to dryness to obtain the crude this compound.
-
-
Final Purification:
-
Preparative HPLC: For high purity, the crude this compound can be further purified by preparative reverse-phase HPLC using a C18 column and a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile.
-
Recrystallization: Alternatively, dissolve the crude this compound in a minimal amount of hot methanol and allow it to cool slowly to form crystals. Filter the crystals and wash with cold methanol.
-
Structural Characterization
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet extensively studied, its structural similarity to luteolin suggests potential interactions with similar cellular targets. Luteolin is known to exert its biological effects through the modulation of several key signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Luteolin can inhibit the activation of NF-κB, a key regulator of inflammation, by preventing the degradation of its inhibitor, IκBα. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes[5][8].
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family, including ERK, JNK, and p38, is involved in cellular processes like proliferation, differentiation, and apoptosis. Luteolin has been shown to modulate MAPK signaling, which contributes to its anti-inflammatory and anticancer effects[4][9].
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway is crucial for cell survival, growth, and proliferation. Luteolin can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells[3][4].
The following diagram illustrates a simplified representation of these interconnected signaling pathways potentially affected by this compound, based on the known actions of luteolin.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
This document provides a comprehensive and detailed protocol for the isolation of this compound from Salvia plebeia. By following these procedures, researchers can obtain a high-purity compound suitable for a wide range of biological and pharmacological investigations. The provided quantitative data and insights into potential signaling pathways offer a solid foundation for future studies aimed at elucidating the therapeutic potential of this compound. Further research is warranted to confirm the specific molecular targets and mechanisms of action of this promising natural product.
References
- 1. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic acids and flavonoids from Salvia plebeia and HPLC-UV profiling of four Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The multifaceted anticancer potential of luteolin: involvement of NF-κB, AMPK/mTOR, PI3K/Akt, MAPK, and Wnt/β-catenin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin induces apoptosis in vitro through suppressing the MAPK and PI3K signaling pathways in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luteolin-3′-O-Phosphate Inhibits Lipopolysaccharide-Induced Inflammatory Responses by Regulating NF-κB/MAPK Cascade Signaling in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The chemical profiling of Salvia plebeia during different growth periods and the biosynthesis of its main flavonoids ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin Alleviates the TNF-α-Induced Inflammatory Response of Human Microvascular Endothelial Cells via the Akt/MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 6-Hydroxyluteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin, a flavone and a metabolite of luteolin, has garnered interest for its potential therapeutic applications, stemming from the well-documented biological activities of its parent compound, luteolin.[1][2] Luteolin exhibits anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[3][4][5][6][7] These effects are often attributed to its ability to modulate various signaling pathways, including NF-κB, MAPK, and STAT3.[3][8] This document provides detailed in vivo experimental designs and protocols to evaluate the efficacy of this compound in preclinical animal models, focusing on its potential anti-inflammatory, anticancer, and neuroprotective activities.
I. Preclinical In Vivo Experimental Design: A General Workflow
A systematic approach is crucial for the in vivo evaluation of this compound. The following workflow outlines the key stages of the experimental design.
Caption: General workflow for in vivo testing of this compound.
II. Anti-inflammatory Efficacy Testing
Based on the known anti-inflammatory properties of luteolin, this compound is a promising candidate for treating inflammatory conditions.[3][8] A common and well-validated model for acute inflammation is the carrageenan-induced paw edema model.[9]
A. Carrageenan-Induced Paw Edema Model
This model is used to assess the in vivo anti-inflammatory effects of a compound by measuring the reduction of localized edema induced by carrageenan, an inflammatory agent.[9][10]
Experimental Protocol:
-
Animals: Male Wistar rats or Swiss albino mice (6-8 weeks old, 180-220g for rats, 20-25g for mice) are used. Animals are acclimatized for one week before the experiment.
-
Groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg, p.o.).
-
This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Procedure:
-
Administer the respective treatments (vehicle, positive control, or this compound) orally one hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution in saline subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.35 |
| This compound | 10 | 0.68 ± 0.04 | 20.00 |
| This compound | 25 | 0.51 ± 0.03 | 40.00 |
| This compound | 50 | 0.39 ± 0.02 | 54.12 |
| p < 0.05 compared to Vehicle Control |
B. Signaling Pathway Visualization
The anti-inflammatory effects of flavonoids like luteolin are often mediated through the inhibition of the NF-κB signaling pathway.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
III. Anticancer Efficacy Testing
Luteolin has demonstrated anticancer activity in various cancer models.[5][11][12][13] A xenograft model using human cancer cell lines is a standard approach to evaluate the in vivo anticancer potential of new compounds.
A. Xenograft Tumor Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice to assess the effect of a test compound on tumor growth.[14][15][16]
Experimental Protocol:
-
Cell Culture: Culture a human cancer cell line relevant to the proposed target of this compound (e.g., A549 lung cancer cells, MDA-MB-231 breast cancer cells).
-
Animals: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).[11] Acclimatize for one week.
-
Tumor Implantation:
-
Harvest cancer cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.[14]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Vehicle Control: Receives the vehicle (e.g., PBS with 0.5% Tween 80).
-
Positive Control: Receives a standard chemotherapeutic agent (e.g., cisplatin, doxorubicin).
-
This compound Treatment Groups: Receive varying doses of this compound (e.g., 20, 50, 100 mg/kg) via intraperitoneal injection or oral gavage daily or every other day.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[15]
-
-
Endpoint:
-
Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).
-
Excise and weigh the tumors.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1850 ± 150 | 1.9 ± 0.2 | - |
| Cisplatin | 5 | 450 ± 80 | 0.5 ± 0.1 | 75.7 |
| This compound | 20 | 1400 ± 120 | 1.5 ± 0.1 | 24.3 |
| This compound | 50 | 980 ± 100 | 1.0 ± 0.1 | 47.0 |
| This compound | 100 | 620 ± 90 | 0.7 ± 0.1 | 66.5 |
| *p < 0.05 compared to Vehicle Control |
B. Anticancer Signaling Pathway
Luteolin is known to induce apoptosis in cancer cells by modulating the PI3K/Akt signaling pathway.[5]
Caption: Proposed mechanism of this compound in the PI3K/Akt pathway.
IV. Neuroprotective Efficacy Testing
The neuroprotective effects of luteolin have been demonstrated in models of traumatic brain injury and neurodegeneration.[4][17][18] A model of focal cerebral ischemia-reperfusion injury is suitable for evaluating the neuroprotective potential of this compound.
A. Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model in rodents is a widely used method to mimic ischemic stroke and assess the efficacy of neuroprotective agents.[19][20]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Surgical Procedure (Intraluminal Filament Method):
-
Anesthetize the animal (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a nylon monofilament coated with silicone into the ICA and advance it to the origin of the middle cerebral artery (MCA) to induce ischemia.
-
After a period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
-
Treatment Groups (n=8-10 per group):
-
Sham-operated Control: Undergoes the same surgical procedure without MCA occlusion.
-
Vehicle-treated MCAO: Receives the vehicle (e.g., saline) intravenously or intraperitoneally.
-
This compound Treatment Groups: Receive varying doses of this compound (e.g., 10, 20, 50 mg/kg, i.v. or i.p.) at the onset of reperfusion.
-
-
Neurological Deficit Scoring:
-
Assess neurological function at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the animals and perfuse the brains.
-
Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (infarcted tissue appears white, viable tissue appears red).
-
Quantify the infarct volume using image analysis software.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Neurological Score at 24h | Infarct Volume (% of Hemisphere) |
| Sham | - | 0.0 ± 0.0 | 0.0 ± 0.0 |
| MCAO + Vehicle | - | 3.2 ± 0.4 | 45.6 ± 5.2 |
| MCAO + this compound | 10 | 2.5 ± 0.5 | 35.1 ± 4.8 |
| MCAO + this compound | 20 | 1.8 ± 0.3 | 24.7 ± 3.9 |
| MCAO + this compound | 50 | 1.2 ± 0.2 | 15.3 ± 3.1 |
| *p < 0.05 compared to MCAO + Vehicle |
B. Neuroprotective Signaling Pathway
Luteolin has been shown to exert neuroprotective effects through the activation of the Nrf2-ARE pathway, which upregulates antioxidant enzymes.[4][17][18]
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
V. Conclusion
The provided protocols and experimental designs offer a comprehensive framework for the in vivo evaluation of this compound's efficacy in models of inflammation, cancer, and neurodegeneration. These studies, when conducted rigorously, will provide valuable preclinical data to support the potential development of this compound as a therapeutic agent. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luteolin and its antidepressant properties: From mechanism of action to potential therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 17. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 18. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs [mdpi.com]
- 20. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Hydroxyluteolin in Diabetic Complication Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, retinopathy, neuropathy, and cardiovascular diseases. A key driver of these complications is the overproduction of reactive oxygen species (ROS) and the formation of advanced glycation end-products (AGEs) stemming from excess glucose. Flavonoids, a class of plant secondary metabolites, have garnered significant attention for their potential therapeutic effects in managing diabetic complications due to their antioxidant and anti-inflammatory properties. 6-Hydroxyluteolin, a flavone derivative of luteolin, is an emerging compound of interest in this area. Its structural similarity to luteolin, a well-studied flavonoid with proven efficacy against diabetic complications, suggests that this compound may possess similar or even enhanced therapeutic potential. These application notes provide a comprehensive overview of the current understanding and potential applications of this compound in diabetic complication research, along with detailed experimental protocols.
Mechanisms of Action
The therapeutic potential of this compound in mitigating diabetic complications is believed to stem from several key mechanisms, largely extrapolated from studies on its parent compound, luteolin, and other flavonoids. These include:
-
Aldose Reductase Inhibition: The polyol pathway, in which aldose reductase converts glucose to sorbitol, is a major contributor to diabetic complications.[1] The accumulation of sorbitol leads to osmotic stress and cellular damage.[1] this compound is predicted to be an inhibitor of aldose reductase, thereby potentially reducing sorbitol accumulation and subsequent cellular damage.[2][3][4]
-
Inhibition of Advanced Glycation End-product (AGE) Formation: Hyperglycemia accelerates the non-enzymatic glycation of proteins and lipids, leading to the formation of AGEs.[5] AGEs contribute to diabetic complications by inducing oxidative stress and inflammation.[5] Flavonoids are known to inhibit AGE formation, and this compound is expected to share this property.
-
Antioxidant Activity: Chronic hyperglycemia leads to an overproduction of reactive oxygen species (ROS), causing oxidative stress, which is a key pathogenic factor in diabetic complications.[6] this compound, like other flavonoids, is anticipated to possess potent antioxidant properties, scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.
-
Anti-inflammatory Effects: Inflammation is a critical component in the pathogenesis of diabetic complications.[7] this compound is expected to exert anti-inflammatory effects by modulating key inflammatory signaling pathways.
Key Signaling Pathways
Based on research on luteolin and other flavonoids, this compound is hypothesized to modulate several critical signaling pathways involved in diabetic complications:
-
Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Its activation leads to the expression of various antioxidant and cytoprotective enzymes, including Heme oxygenase-1 (HO-1). Luteolin has been shown to activate the Nrf2/HO-1 pathway, and this compound is expected to have a similar effect, thereby enhancing the cellular defense against oxidative stress.
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. In diabetic complications, NF-κB is often chronically activated, leading to the expression of pro-inflammatory cytokines and adhesion molecules. This compound is predicted to inhibit the activation of NF-κB, thus attenuating the inflammatory response.
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important signaling molecule involved in inflammation and cellular proliferation. Luteolin has been shown to suppress STAT3 activation in the context of diabetic nephropathy.[8][9]
-
AMPK/NLRP3/TGF-β Pathway: The AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can suppress inflammatory pathways like the NLRP3 inflammasome and fibrotic pathways involving Transforming growth factor-beta (TGF-β). Luteolin has been demonstrated to modulate this pathway in diabetic nephropathy.[10]
Quantitative Data
While specific experimental data for this compound is limited, the following table summarizes the predicted and known activities of this compound and its parent compound, luteolin, in the context of diabetic complications.
| Compound | Target/Assay | Activity | Value | Reference |
| This compound | Aldose Reductase | Predicted Inhibition | CDocker interaction energy: -41.58 | [3][4] |
| Luteolin | Aldose Reductase | Inhibition | - | Data not available in provided search results |
| Luteolin | AGE Formation | Inhibition | - | Data not available in provided search results |
| Luteolin | α-glucosidase | Inhibition | IC50: 41.22 ± 1.18 µg/mL | [11] |
Note: The CDocker interaction energy is a computational prediction of binding affinity and does not represent an experimental IC50 value. Further experimental validation is required.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the efficacy of this compound in diabetic complication research. These are generalized protocols based on standard methods and studies with luteolin, which should be optimized for specific experimental conditions.
Protocol 1: In Vitro Inhibition of Aldose Reductase Activity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on aldose reductase.
Materials:
-
Recombinant human aldose reductase (or rat lens homogenate as a source of the enzyme)
-
DL-glyceraldehyde (substrate)
-
NADPH (cofactor)
-
This compound
-
Epalrestat or other known aldose reductase inhibitor (positive control)
-
Sodium phosphate buffer (pH 6.2)
-
Spectrophotometer (340 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add sodium phosphate buffer, NADPH solution, and varying concentrations of this compound or the positive control.
-
Add the aldose reductase enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes, which corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In Vitro Inhibition of Advanced Glycation End-product (AGE) Formation
Objective: To evaluate the ability of this compound to inhibit the formation of AGEs in vitro.
Materials:
-
Bovine serum albumin (BSA)
-
Glucose or fructose
-
This compound
-
Aminoguanidine (positive control)
-
Phosphate buffered saline (PBS, pH 7.4)
-
Sodium azide
-
Fluorescence spectrophotometer (Excitation: ~370 nm, Emission: ~440 nm)
Procedure:
-
Prepare a reaction mixture containing BSA, glucose (or fructose), and sodium azide in PBS.
-
Add varying concentrations of this compound or aminoguanidine to the reaction mixture.
-
Incubate the mixtures in the dark at 37°C for 7-14 days.
-
After incubation, measure the fluorescence intensity of the samples.
-
Calculate the percentage of inhibition of AGE formation for each concentration of this compound relative to the control (BSA + glucose only).
-
Determine the IC50 value.
Protocol 3: In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To assess the in vivo efficacy of this compound in an animal model of diabetic complications.
Animal Model:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old).
-
Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).[12][13] A dose of 50-65 mg/kg is commonly used.[12][13]
-
Confirm diabetes by measuring blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.[10]
Treatment Protocol:
-
Divide the diabetic rats into several groups: diabetic control (vehicle), this compound treated (different dose levels, e.g., 10, 25, 50 mg/kg/day), and a positive control group (e.g., metformin or an aldose reductase inhibitor).[9][10] Include a non-diabetic control group.
-
Administer this compound or vehicle daily by oral gavage for a period of 8-12 weeks.
-
Monitor body weight, food and water intake, and blood glucose levels weekly.
-
At the end of the treatment period, collect blood and urine samples for biochemical analysis and sacrifice the animals to collect tissues (kidney, retina, sciatic nerve, heart) for histopathological and molecular analysis.
Outcome Measures:
-
Biochemical Parameters: Blood glucose, HbA1c, serum creatinine, blood urea nitrogen (BUN), urinary albumin excretion, lipid profile.[11][12]
-
Oxidative Stress Markers: Malondialdehyde (MDA), superoxide dismutase (SOD), catalase (CAT), glutathione (GSH) levels in tissues.[6][12]
-
Inflammatory Markers: TNF-α, IL-1β, IL-6 levels in serum or tissues.[6][11]
-
Histopathology: Examine tissue sections stained with H&E, PAS, and Masson's trichrome to assess structural changes.
-
Molecular Analysis (Western Blot/qPCR): Analyze the protein and gene expression of key markers in the Nrf2/HO-1, NF-κB, and other relevant pathways.
Visualizations
Caption: Overview of this compound's potential role in mitigating diabetic complications.
Caption: Proposed modulation of inflammatory and antioxidant pathways by this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of Advanced Glycation End Product (AGE) Formation and Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of luteoin in delaying cataract in STZ-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteolin in the Management of Type 2 Diabetes Mellitus [foodandnutritionjournal.org]
- 8. Therapeutic Potential of Luteolin for Diabetes Mellitus and Its Complications | Semantic Scholar [semanticscholar.org]
- 9. Luteolin Attenuates Diabetic Nephropathy through Suppressing Inflammatory Response and Oxidative Stress by Inhibiting STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Luteolin Alleviates Diabetic Nephropathy Fibrosis Involving AMPK/NLRP3/TGF-β Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antidiabetic Effect of Luteolin in STZ Induced Diabetic Rats: Molecular Docking, Molecular Dynamics, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective Effects of Luteolin on Diabetic Nephropathy in STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Dissolving 6-Hydroxyluteolin for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyluteolin is a flavonoid, a class of polyphenolic compounds found in various plants.[1][2] It is structurally related to luteolin, with an additional hydroxyl group that can influence its biological activity.[2] Like other flavonoids, this compound is investigated for its potential therapeutic properties, including its role as an aldose reductase inhibitor.[3][4] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro studies. These notes provide detailed protocols for the solubilization, preparation of stock and working solutions, and storage of this compound, along with insights into its molecular pathways.
Data Presentation: Solubility of this compound
For in vitro experiments, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent.
| Solvent | Reported Solubility | Notes | Source |
| DMSO | 10 mM | Standard solvent for creating stock solutions. | [4] |
| Water | 0.19 g/L (Predicted) | Low aqueous solubility necessitates an organic solvent for stock preparation. | [1] |
Note: For a related compound, this compound 7-glucoside, solubility in DMSO is reported as 90 mg/mL, with sonication recommended to aid dissolution.[5]
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder (Molecular Weight: 302.24 g/mol )[4]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Analytical balance
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 302.24 g/mol x 1000 mg/g = 3.02 mg
-
-
Weighing: Carefully weigh out 3.02 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or amber vial.
-
Dissolution:
-
Add 1 mL of sterile DMSO to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is difficult, sonication for 5-10 minutes can be applied.[5] Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents degradation from repeated freeze-thaw cycles.[3]
-
Label each aliquot clearly with the compound name, concentration, solvent, and preparation date.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[3]
-
For short-term storage (up to 1 month), store at -20°C.[3]
-
This protocol describes the dilution of the 10 mM stock solution into cell culture medium to achieve the final desired experimental concentration.
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound for your experiment (e.g., 10 µM, 20 µM).
-
Calculate Dilution: Perform a serial dilution. It is best practice to first perform an intermediate dilution from the concentrated stock before adding it to the final volume of cell culture medium. This ensures a more homogeneous solution and minimizes solvent shock to the cells.
-
Example for a final concentration of 10 µM in 10 mL of media:
-
The required volume of the 10 mM stock solution is 10 µL (a 1:1000 dilution).
-
Directly adding 10 µL to 10 mL is acceptable. However, for smaller final volumes, an intermediate dilution is recommended.
-
-
-
Dilution Step:
-
Warm the required volume of cell culture medium to 37°C.
-
Add the calculated volume of the this compound stock solution to the pre-warmed medium.
-
Mix immediately by gently swirling or inverting the container to ensure even distribution.
-
-
Solvent Control: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.1%.
-
In the example above (10 µL of stock in 10 mL of media), the final DMSO concentration is 0.1%.
-
Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the this compound.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
This compound, being a flavonoid similar to luteolin, is anticipated to modulate several key cellular signaling pathways involved in stress response and cell survival. Luteolin has been shown to attenuate oxidative stress-induced cellular damage by down-regulating the p53, Unfolded Protein Response (UPR), and Nrf2-ARE pathways.[6] The Keap1-Nrf2 pathway is a primary regulator of the antioxidant response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
References
- 1. Showing Compound this compound (FDB015551) - FooDB [foodb.ca]
- 2. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound 7-glucoside | TargetMol [targetmol.com]
- 6. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells | PLOS One [journals.plos.org]
Application Note: Preparation and Storage of 6-Hydroxyluteolin Stock Solutions for Research Applications
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing 6-Hydroxyluteolin in experimental settings.
Introduction: this compound is a flavonoid compound, specifically a pentahydroxyflavone, which is structurally related to luteolin with an additional hydroxyl group at the 6-position[1][2]. It is found in various plants and has garnered interest for its biological activities, including its inhibitory effect on aldose reductase (AR), an enzyme implicated in diabetic complications[3][4]. Its antioxidant and anti-inflammatory properties make it a compound of interest in various research fields, including cancer and neuroprotection[5]. Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's integrity.
Physicochemical Properties and Solubility
This compound is typically supplied as a light yellow to yellow solid powder[3]. Understanding its physical and chemical properties is essential for accurate stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O₇ | [3][6] |
| Molecular Weight | 302.24 g/mol | [3][6] |
| CAS Number | 18003-33-3 | [2][3] |
| Appearance | Solid, Light yellow to yellow | [3] |
| Solubility | Soluble in DMSO and Methanol | [3][4][7][8] |
Solubility Data: For in vitro experiments, Dimethyl sulfoxide (DMSO) and Methanol are common solvents. Sonication may be required to fully dissolve the compound[3][8].
| Solvent | Concentration | Notes |
| DMSO | ≥ 10 mM (approx. 90 mg/mL) | [4][8] |
| Methanol | 4 mg/mL (13.23 mM) | Requires ultrasonic assistance[3] |
Protocol: Stock Solution Preparation
This protocol provides a step-by-step guide for preparing a 10 mM stock solution in DMSO. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.02 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to the 3.02 mg of powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator to aid dissolution[3][8].
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials[3].
Stock Solution Calculation Table (for different concentrations): The following table provides the required volume of solvent to prepare common stock concentrations from a starting mass of this compound.
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 3.3086 mL | 16.5431 mL | 33.0863 mL |
| 5 mM | 0.6617 mL | 3.3086 mL | 6.6173 mL |
| 10 mM | 0.3309 mL | 1.6543 mL | 3.3086 mL |
| Data adapted from MedchemExpress[3]. |
Protocol: Storage and Stability
Proper storage is crucial to maintain the biological activity of the this compound stock solution.
Storage Conditions:
-
Powder: The solid form of this compound is stable for up to 3 years when stored at -20°C[3].
-
Stock Solution: Once dissolved in a solvent, the solution should be stored frozen.
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage[3]. |
| -80°C | Up to 6 months | Recommended for long-term storage[3][7]. |
Key Recommendations:
-
Prevent Freeze-Thaw Cycles: Aliquoting the stock solution is highly recommended to prevent degradation from repeated temperature changes[3].
-
Light Protection: For this compound derivatives like its 7-glucoside, protection from light is advised, suggesting that minimizing light exposure for this compound itself is good practice[7].
Application Protocol: Cell-Based Assay Workflow
This section provides a generalized protocol for treating cultured cells with this compound to assess its biological effects.
Workflow Diagram:
Caption: Experimental workflow for using this compound.
Protocol:
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and culture under standard conditions (e.g., 37°C, 5% CO₂) until they reach the appropriate confluency[9][10].
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature. Prepare the final working concentrations by diluting the stock solution in pre-warmed cell culture medium.
-
Note: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration) in your experimental design.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound (and controls).
-
Incubation: Return the cells to the incubator for the specified treatment duration (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo®), protein expression analysis (Western Blot), or gene expression analysis (RT-qPCR).
Relevant Signaling Pathways
This compound and its parent compound, luteolin, are known to modulate cellular stress-response pathways, which is central to their neuroprotective, anti-inflammatory, and anti-cancer effects[5].
Modulation of Stress-Response Pathways: Luteolin has been shown to attenuate cellular damage by modulating key signaling pathways activated by stressors like reactive oxygen species (ROS)[11]. As a structurally similar flavonoid, this compound is anticipated to have comparable modulatory effects.
Caption: Modulation of cellular stress pathways by this compound.
This diagram illustrates that cellular stressors can activate pathways like p53, the Unfolded Protein Response (UPR), and the Nrf2-antioxidant response element (ARE) pathway[11]. This compound, through its antioxidant properties, can modulate these pathways, potentially reducing apoptosis and promoting cell survival.
References
- 1. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18003-33-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound 7-glucoside | TargetMol [targetmol.com]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin modulates 6-hydroxydopamine-induced transcriptional changes of stress response pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antioxidant Activity of 6-Hydroxyluteolin using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxyluteolin is a flavonoid, a class of polyphenolic compounds widely distributed in the plant kingdom. Flavonoids are recognized for their potent antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This capacity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. The additional hydroxyl group in this compound, compared to its parent compound luteolin, is anticipated to enhance its antioxidant potential due to the increased number of hydrogen-donating hydroxyl groups.
These application notes provide detailed protocols for assessing the in vitro antioxidant activity of this compound using two widely accepted and robust assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Principle of the Assays
Both the DPPH and ABTS assays are spectrophotometric methods based on the ability of an antioxidant to reduce a stable radical.
-
DPPH Assay : The DPPH radical is a stable, deep violet-colored free radical. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[1][2]
-
ABTS Assay : The ABTS radical cation (ABTS•+) is a blue-green chromophore produced by the oxidation of ABTS. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance at 734 nm is measured to determine the antioxidant activity.[3][4]
Data Presentation
The antioxidant activity of this compound is typically quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the initial free radicals. While direct IC50 values for this compound were not available in the cited literature, data for the closely related compound, this compound-7-O-β-D-glucoside, and its parent compound, luteolin, provide valuable insights. The presence of a glycoside group can influence the antioxidant activity. The additional hydroxyl group in this compound is expected to enhance its radical scavenging ability compared to luteolin. For comparative purposes, typical IC50 values for the standard antioxidants, Trolox and Ascorbic Acid, are also presented.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference Standard(s) |
| This compound | Data not available | Data not available | |
| This compound-7-O-β-D-glucoside | ~25 µM (estimated) | Data not available | Luteolin, α-tocopherol |
| Luteolin | ~15 µM | Data not available | α-tocopherol |
| Trolox | 10 - 50 µM | 5 - 20 µM | Ascorbic Acid, Gallic Acid |
| Ascorbic Acid | 20 - 60 µM | 10 - 30 µM | Trolox, Gallic Acid |
Note: The IC50 value for this compound-7-O-β-D-glucoside is an estimation based on graphical data from the cited literature. The exact value may vary depending on specific experimental conditions. The IC50 values for Trolox and Ascorbic Acid are typical ranges found in the literature and can vary based on the specific protocol used.[5]
Experimental Protocols
DPPH Radical Scavenging Assay
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), analytical grade
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and tips
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[6]
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested.
-
Prepare a stock solution and a series of dilutions of the standard antioxidant (e.g., Trolox) in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 100 µL of the various concentrations of the sample or standard solutions.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol instead of the sample/standard and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[7]
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS Radical Cation Decolorization Assay
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate buffered saline (PBS) or Ethanol
-
Standard antioxidant (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Pipettes and tips
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation. [3]2. Preparation of Working ABTS•+ Solution:
-
Before use, dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. [4]3. Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a stock solution and a series of dilutions of the standard antioxidant (e.g., Trolox) in the same manner.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 10 µL of the various concentrations of the sample or standard solutions.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
For the blank, add 10 µL of the solvent used for the samples and 190 µL of the ABTS•+ solution.
-
Shake the plate gently and incubate at room temperature for a specific time (e.g., 6 minutes). [3]5. Measurement: Measure the absorbance of each well at 734 nm using a microplate reader. [4]6. Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without sample).
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
Determination of IC50: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical.
Mandatory Visualizations
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Antioxidant Mechanism of this compound in DPPH and ABTS Assays.
References
- 1. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.4. Total Phenolic, Flavonoid Content and DPPH Assay [bio-protocol.org]
Application Notes: 6-Hydroxyluteolin as a Reference Standard in Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Hydroxyluteolin is a flavonoid, specifically a pentahydroxyflavone, that is structurally related to luteolin with an additional hydroxyl group at the 6-position.[1] It is found in various plants, including those from the Lamiaceae and Asteraceae families, such as Thymus carnosus, Salvia plebeia, and Coreopsis lanceolata.[1][2] As a distinct phytochemical marker, this compound is crucial for the standardization and quality control of herbal raw materials and finished products. Its use as a reference standard enables accurate identification and quantification, ensuring the consistency, efficacy, and safety of botanical preparations. Furthermore, its potential biological activities, including antioxidant, anti-inflammatory, and aldose reductase inhibitory effects, make it a compound of interest in drug discovery and development.[3][4]
These application notes provide detailed protocols for the use of this compound as a reference standard in common phytochemical analysis techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,6,7-trihydroxychromen-4-one | [1] |
| Synonyms | 5,6,7,3',4'-Pentahydroxyflavone, 6-OH-Luteolin, Demethylpedalitin | [1] |
| Molecular Formula | C₁₅H₁₀O₇ | [1][3] |
| Molecular Weight | 302.23 g/mol | [1] |
| CAS Number | 18003-33-3 | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 284 °C | [1] |
| Solubility | Soluble in methanol and other organic solvents. | [5] |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol details a reversed-phase HPLC method coupled with a Diode Array Detector (DAD) for the quantification of this compound in plant extracts. The methodology is adapted from a validated method for its glycoside derivative, this compound 7-O-glucoside, and is suitable for the aglycone.[5][6]
References
- 1. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. s1.thcdn.com [s1.thcdn.com]
- 3. This compound | 18003-33-3 | FH166870 | Biosynth [biosynth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 6. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.or.kr]
Troubleshooting & Optimization
Addressing stability issues of 6-Hydroxyluteolin in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions to address stability issues of 6-Hydroxyluteolin in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a flavonoid, a class of polyphenolic compounds found in plants, known for its potential antioxidant and anti-inflammatory properties.[1][2] Like many flavonoids, especially those with multiple hydroxyl groups, this compound can be unstable in aqueous solutions, such as cell culture media.[3] This instability can lead to its degradation, resulting in a decrease in its effective concentration and potentially producing byproducts with different biological activities, leading to inconsistent and unreliable experimental results.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[4][5] For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[4] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the main factors in cell culture media that affect the stability of this compound?
A3: Several factors can influence the stability of flavonoids in cell culture media:
-
pH: The pH of the medium can significantly impact the stability of polyphenols.[6] Changes in pH, which can occur during cell culture due to metabolic activity, can accelerate degradation.
-
Temperature: Incubation at 37°C, the standard temperature for cell culture, can promote the degradation of thermally sensitive compounds like some flavonoids.[7]
-
Presence of Serum: Components in fetal bovine serum (FBS), such as proteins (e.g., albumin), can interact with flavonoids, which may either stabilize or destabilize the compound.[8]
-
Light Exposure: Some flavonoids are light-sensitive, and exposure to light during handling and incubation can lead to photodegradation.[9]
-
Oxygen Levels: The presence of dissolved oxygen can lead to the oxidation of flavonoids.[3]
Q4: Can I visually detect the degradation of this compound in my cell culture medium?
A4: While a distinct color change may not always be apparent, a yellowing or browning of the cell culture medium upon addition of this compound, which intensifies over time, can be an indicator of degradation and oxidation. However, for accurate assessment, quantitative analysis is necessary.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To enhance the stability of this compound in your experiments, consider the following:
-
Prepare fresh working solutions from a frozen stock for each experiment.
-
Minimize the exposure of stock and working solutions to light.
-
Consider using serum-free media for short-term experiments if compatible with your cell line, to reduce interactions with serum components.
-
If possible, refresh the media with freshly prepared this compound for long-term experiments.
-
The inclusion of other antioxidants in the media could potentially improve stability, though this needs to be validated for your specific experimental setup.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected biological effects. | Degradation of this compound in the culture medium, leading to a lower effective concentration. | - Prepare fresh working solutions for each experiment.- Minimize the time between adding the compound to the media and performing the assay.- Assess the stability of this compound under your specific experimental conditions (see Experimental Protocol section).- Consider increasing the frequency of media changes for long-term experiments. |
| Precipitate forms when adding this compound to the culture medium. | The concentration of this compound exceeds its solubility in the aqueous medium, or the DMSO concentration is too high, causing the compound to crash out. | - Ensure the final DMSO concentration is low (e.g., <0.1%).- Prepare the working solution by adding the stock solution to the medium dropwise while vortexing or gently mixing.- Warm the medium to 37°C before adding the compound.- If precipitation persists, consider lowering the working concentration of this compound. |
| High variability between replicate wells or experiments. | Inconsistent degradation rates due to slight variations in handling, light exposure, or incubation times. Adhesion of the compound to plasticware. | - Standardize all experimental procedures, including incubation times and light exposure.- Use the same batch of media and serum for a set of experiments.- Pre-coat plates with a blocking agent if adsorption to plastic is suspected.[11] |
| Unexpected or off-target effects observed. | Formation of degradation products with their own biological activities. | - Characterize the degradation products using analytical techniques like HPLC-MS.- Test the biological activity of any identified major degradation products, if possible. |
Quantitative Data
The stability of this compound in cell culture media has not been extensively reported. However, data from its parent compound, luteolin, can provide an estimate of its stability. The additional hydroxyl group in this compound may influence its stability. The following table summarizes the stability of luteolin under conditions relevant to cell culture.
Table 1: Stability of Luteolin in Different Conditions (Proxy for this compound)
| Condition | Time | Remaining Luteolin (%) | Reference |
| Cell Culture Medium (Hela cells) | 24 h | Not specified, but pro-oxidative effects decreased with heat treatment, suggesting degradation. | [7] |
| Aqueous Solution (oxygen-free) | Not specified | Stable | [3] |
| Aqueous Solution (with oxygen) | Not specified | Unstable | [3] |
Note: This data is for luteolin and should be used as an estimation for this compound. It is highly recommended to perform a stability study for this compound under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes how to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO
-
Your cell culture medium (e.g., DMEM) with all supplements (e.g., 10% FBS, penicillin/streptomycin)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the test solution: Spike the cell culture medium with the this compound stock solution to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.
-
Time point 0: Immediately after preparation, take an aliquot of the test solution (e.g., 1 mL), transfer it to a microcentrifuge tube, and store it at -80°C until analysis. This will serve as your baseline (100% concentration).
-
Incubation: Place the remaining test solution in a sterile flask or plate in a cell culture incubator at 37°C and 5% CO₂.
-
Sample collection: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) of the incubated solution, transfer to microcentrifuge tubes, and immediately freeze at -80°C.
-
Sample preparation for HPLC:
-
Thaw all collected samples.
-
To precipitate proteins from the serum, add a cold organic solvent like acetonitrile (e.g., 2 volumes of acetonitrile to 1 volume of sample).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
-
HPLC analysis:
-
Inject the reconstituted samples onto the HPLC system.
-
Use a suitable mobile phase gradient to separate this compound from its degradation products. A common mobile phase for flavonoids is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).
-
Monitor the elution profile at the maximum absorbance wavelength of this compound (around 350 nm).
-
Quantify the peak area of this compound at each time point.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time point 0 sample.
-
Plot the percentage of remaining this compound against time to determine its degradation kinetics and half-life under your experimental conditions.
-
Protocol 2: Preparation of this compound Working Solutions for Cell Culture
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a 10 mM stock solution:
-
Calculate the amount of this compound powder needed to make a 10 mM solution in a specific volume of DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound in the calculated volume of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
-
-
Prepare the working solution (e.g., 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:1000 in pre-warmed cell culture medium to achieve a final concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 1 mL of medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting.
-
Use the freshly prepared working solution for your cell-based assays.
-
Visualizations
Signaling Pathway
This compound, similar to its parent compound luteolin, is thought to exert some of its antioxidant effects through the activation of the Keap1-Nrf2 signaling pathway.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of this compound in cell culture medium.
Caption: Workflow for assessing compound stability in cell culture.
References
- 1. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage [frontiersin.org]
- 3. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro and in silico perspectives on the activation of antioxidant responsive element by citrus-derived flavonoids [frontiersin.org]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for 6-Hydroxyluteolin Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for improved peak resolution of 6-Hydroxyluteolin.
Troubleshooting Guide: Enhancing Peak Resolution
This guide addresses common issues encountered during the HPLC analysis of this compound, presenting them in a question-and-answer format.
Question 1: My this compound peak is showing significant tailing. What are the likely causes and how can I resolve this?
Answer:
Peak tailing for polar compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing tailing.
-
Solution: Use an end-capped column or a column with a different stationary phase (e.g., a phenyl column) to minimize these interactions.[1]
-
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the partial ionization of this compound, resulting in peak tailing.
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[3]
-
Column Degradation: Contamination or voids in the column can cause peak distortion.[3]
Question 2: I am observing co-elution or poor resolution between the this compound peak and an impurity or another flavonoid. How can I improve the separation?
Answer:
Improving the resolution between closely eluting peaks is a primary goal in HPLC method development. The resolution (Rs) is influenced by column efficiency (N), selectivity (α), and the retention factor (k').[5] An Rs value of ≥ 1.5 is generally considered baseline separation.[1]
Strategies to Improve Resolution:
-
Optimize Mobile Phase Composition: This is often the most effective way to alter selectivity.[5][6]
-
Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier (e.g., acetonitrile or methanol) will increase retention times and may improve separation.[2][5]
-
Change Organic Modifier: Switching between different organic solvents (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the analyte and stationary phase.[1]
-
-
Modify the Gradient Program: For complex samples, a shallower gradient can provide better resolution for closely eluting peaks.[2]
-
Adjust Column Temperature: Temperature can affect both selectivity and efficiency.
-
Lowering the temperature can increase retention and improve resolution, though it will also lengthen the run time.[4]
-
Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution, but it can also alter the elution order.[4][6][7] A column temperature of 40°C has been shown to be optimal for separating some flavonoid isomers.[8][9]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.
-
Decrease the Flow Rate: Lowering the flow rate can lead to narrower peaks and improved resolution, but at the cost of longer analysis times.[2][4]
-
Increase Column Length or Decrease Particle Size: Using a longer column or a column with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates (efficiency), resulting in sharper peaks and better resolution.[1][5][6]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC parameters for this compound analysis?
A1: A good starting point for reversed-phase HPLC analysis of this compound would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient elution using an acidic aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier like acetonitrile or methanol.[8][9][11]
-
Detection Wavelength: Flavonoids have strong absorbance around 280 nm and 345-370 nm. A wavelength of 345 nm has been found to be effective for quantifying this compound 7-O-glucoside.[10]
-
Column Temperature: Start at ambient temperature and optimize if necessary. A temperature of 40°C can be beneficial.[8][9]
Q2: How can I confirm the identity of the this compound peak in my chromatogram?
A2: The identity of the this compound peak can be confirmed by:
-
Spiking: Spiking the sample with a known standard of this compound should result in an increase in the height/area of the corresponding peak.
-
Retention Time Matching: The retention time of the peak in the sample should match that of a pure standard run under the same conditions.
-
UV-Vis Spectra: If using a Diode Array Detector (DAD), the UV spectrum of the peak should match that of the standard.[10]
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) provides mass information that can definitively identify the compound.[12]
Q3: My baseline is noisy or drifting. What could be the cause?
A3: Baseline instability can be caused by several factors:
-
Mobile Phase Issues: Improperly mixed or degassed mobile phase can introduce air bubbles, leading to noise.[13] Contaminated solvents or the growth of bacteria in aqueous buffers can also cause baseline drift, especially in gradient elution. Always use HPLC-grade solvents and freshly prepared, filtered buffers.[3]
-
Pump Problems: Worn pump seals or faulty check valves can cause pressure fluctuations and a noisy baseline.[14]
-
Detector Issues: A deteriorating detector lamp can lead to increased noise and a drifting baseline.[13][14] Contamination of the detector flow cell can also be a cause.[13]
-
Column Temperature Fluctuations: Inconsistent column temperature can cause the baseline to drift. Using a column oven is recommended for stable temperature control.[13]
Data Presentation
Table 1: HPLC Method Parameters for Flavonoid Analysis
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | General Recommendation |
| Column | Hibar Lichrospher C8 (150 x 4.6mm, 5µm)[15] | INNO C18 (25 cm x 4.6 mm, 5 µm)[10] | C18 or C8, 150-250 mm length, ≤ 5 µm particle size |
| Mobile Phase A | 0.5% Trifluoroacetic Acid in Water[15] | 0.1% Acidic Water[8][9] | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Methanol[15] | Acetonitrile[8][9] | Acetonitrile or Methanol |
| Composition | 80:20 (Methanol:Acidic Water)[15] | Gradient Elution | Start with a higher percentage of aqueous phase and increase the organic phase over time. |
| Flow Rate | 1.0 mL/min[15] | 1.0 mL/min[8][9] | 0.5 - 1.5 mL/min |
| Column Temp. | Not Specified | 40°C[8][9] | 30 - 50°C |
| Detection λ | 269 nm[15] | 345 nm[10] | ~280 nm and ~350 nm |
| Injection Vol. | Not Specified | Not Specified | 5 - 20 µL (dependent on concentration and column capacity) |
Experimental Protocols
Protocol 1: General HPLC Method Development for this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol.[10]
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 0.005 to 0.1 mg/mL) to establish a calibration curve.[10]
-
Extract the sample containing this compound with an appropriate solvent (e.g., methanol).
-
Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates.[16]
-
-
Initial HPLC Conditions:
-
Set up the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Prepare the mobile phases: Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile).
-
Degas the mobile phases thoroughly using an inline degasser or by sonication.
-
Equilibrate the column with the initial mobile phase composition for at least 20-30 minutes or until a stable baseline is achieved.[13]
-
-
Method Optimization:
-
Perform an initial gradient run (e.g., 10% to 90% B over 30 minutes) to determine the approximate retention time of this compound.
-
Based on the initial run, adjust the gradient slope to improve the resolution of the target peak from any adjacent peaks. A shallower gradient around the elution time of this compound will increase separation.[2]
-
If co-elution persists, systematically adjust other parameters one at a time, such as changing the organic modifier (methanol), adjusting the column temperature, or modifying the mobile phase pH.[4]
-
-
System Suitability:
-
Before running samples, perform a system suitability test by injecting the standard solution multiple times (e.g., 5-6 injections).
-
Calculate parameters such as retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (ideally ≤ 1.5), and theoretical plates.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. mastelf.com [mastelf.com]
- 4. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. gyanvihar.org [gyanvihar.org]
Technical Support Center: Overcoming Low Bioavailability of 6-Hydroxyluteolin in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 6-Hydroxyluteolin in animal studies.
Disclaimer: Direct pharmacokinetic and bioavailability data for this compound are limited in publicly available literature. Much of the information presented here is extrapolated from studies on its parent compound, luteolin, which is metabolized to this compound in vivo. The strategies for enhancing luteolin's bioavailability are considered highly relevant and applicable to this compound.
Troubleshooting Guides
Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration
Question: We orally administered a standard suspension of this compound to rats, but the plasma concentrations are consistently below the limit of quantification (LOQ) of our analytical method. What could be the issue and how can we troubleshoot it?
Answer:
This is a common challenge stemming from the inherently low oral bioavailability of many flavonoids, including what is anticipated for this compound based on data from its parent compound, luteolin. The primary reasons are likely poor aqueous solubility, extensive first-pass metabolism in the gut and liver, and rapid elimination.
Troubleshooting Steps:
-
Verify Analytical Method Sensitivity:
-
Action: Ensure your analytical method (e.g., LC-MS/MS) is validated and sensitive enough to detect low nanomolar concentrations.
-
Tip: Include quality control samples at the LOQ to confirm method performance.
-
-
Optimize the Formulation: A simple suspension is often insufficient for compounds with low solubility. Consider the following formulation strategies to enhance dissolution and absorption.
-
Micronization/Nanonization: Reducing the particle size of the this compound powder increases the surface area for dissolution.
-
Action: Utilize techniques like milling or high-pressure homogenization to create nanocrystals or nanosuspensions.
-
Expected Outcome: Studies on luteolin have shown that nanocrystal formulations can increase bioavailability by 1.90 to 3.48-fold.[1]
-
-
Lipid-Based Formulations: Encapsulating this compound in lipid carriers can improve solubility and facilitate lymphatic absorption, bypassing some first-pass metabolism.
-
Action: Formulate this compound into liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).
-
Expected Outcome: Liposomal formulations of luteolin have demonstrated improved solubility and bioavailability, leading to more effective tumor suppression in colorectal cancer models.[2]
-
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate this compound, protecting it from degradation and providing controlled release.
-
-
Co-administration with Bioenhancers: Certain compounds can inhibit metabolic enzymes or efflux transporters, thereby increasing the systemic exposure of the primary drug.
-
Action: Co-administer this compound with piperine (a known inhibitor of CYP450 enzymes and P-glycoprotein) or other bioenhancers.
-
Tip: Conduct a pilot study to determine the optimal dose and timing of the bioenhancer relative to this compound administration.
-
Experimental Workflow for Formulation Troubleshooting
Issue 2: High Variability in Pharmacokinetic Data Between Animals
Question: We have managed to detect this compound in plasma, but there is significant inter-individual variability in the pharmacokinetic parameters (Cmax, AUC) across our study animals. How can we reduce this variability?
Answer:
High variability is a common issue in animal studies and can be attributed to physiological, experimental, and metabolic differences.
Troubleshooting Steps:
-
Standardize Experimental Procedures:
-
Fasting: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing, as food can significantly affect absorption.
-
Dosing Technique: Use a precise and consistent oral gavage technique for all animals to ensure accurate dose administration. For mice, voluntary oral administration by incorporating the compound into a palatable jelly can reduce stress and improve consistency.[5][6]
-
Vehicle: Use a consistent, well-characterized vehicle for your formulation. Ensure the compound is uniformly suspended or dissolved before each administration.
-
-
Animal Homogeneity:
-
Source and Strain: Use animals from the same supplier, of the same strain, sex, and within a narrow age and weight range.
-
Health Status: Ensure all animals are healthy and free from underlying conditions that could affect drug metabolism.
-
-
Metabolic Considerations:
-
Gut Microbiota: The gut microbiome can metabolize flavonoids. Consider that variations in gut flora between animals can contribute to different metabolic profiles. While difficult to control, acknowledging this as a potential source of variation is important.
-
Enzyme Induction/Inhibition: Avoid co-administration of other compounds or dietary components that could induce or inhibit key metabolizing enzymes (e.g., CYPs, UGTs).
-
-
Data Analysis:
-
Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.
-
Larger Sample Size: Increasing the number of animals per group can help to reduce the impact of individual variability on the mean pharmacokinetic parameters.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of flavonoids like this compound?
A1: The low bioavailability is multifactorial, primarily due to:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal fluids.
-
Extensive First-Pass Metabolism: Significant degradation in the intestines and liver by phase I (e.g., CYP450 enzymes) and phase II (e.g., glucuronidation, sulfation) enzymes.
-
Efflux by Transporters: Active transport out of intestinal cells back into the lumen by transporters like P-glycoprotein.
Q2: Which formulation strategy is the most effective for enhancing the bioavailability of this compound?
A2: There is no single "best" strategy, as the optimal formulation depends on the specific physicochemical properties of the compound and the desired pharmacokinetic profile. However, nano-based delivery systems have shown significant promise for the parent compound, luteolin.
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Reported Improvement for Luteolin (Fold-Increase in AUC) | Reference |
| Luteolin Nanocrystals (SDS-modified) | Increases surface area for dissolution; opens tight junctions. | 3.48 | [1] |
| Microemulsion | Improves solubility and water dispersibility. | 2.2 | [7] |
| Zein-Caseinate Nanoparticles | Protects from degradation; enhances absorption. | 2.92 | [3][4] |
| MPEG-PCL Micelles | Increases solubility and circulation time. | Up to 21-fold increase in circulation time | [2] |
Q3: What are the expected metabolites of this compound in rats?
A3: Based on the metabolism of luteolin, this compound is expected to undergo extensive phase II metabolism. In rats, the primary metabolites of luteolin are glucuronide and sulfate conjugates.[3][8] Therefore, you should expect to find this compound-glucuronides and this compound-sulfates in plasma and urine. Your analytical method should be designed to detect both the parent compound and its major metabolites.
Q4: What is a standard protocol for oral administration of a test compound in rats?
A4: A standard protocol for oral gavage in rats involves:
-
Animal Preparation: Fast the rats overnight (approx. 12 hours) with free access to water.
-
Dose Preparation: Prepare the this compound formulation (e.g., nanosuspension) at the desired concentration in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Ensure the formulation is homogeneous.
-
Administration:
-
Gently restrain the rat.
-
Use a ball-tipped oral gavage needle appropriate for the size of the rat.
-
Insert the needle into the esophagus and gently advance it into the stomach.
-
Administer the dose slowly to prevent regurgitation. The maximum recommended volume for bolus injection is typically 1-2 ml for a rat.[9]
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein, saphenous vein).
Signaling Pathways
This compound, as a metabolite of luteolin, is expected to modulate similar cellular signaling pathways. Luteolin has been shown to exert its effects by influencing pathways involved in inflammation, oxidative stress, and apoptosis. Researchers encountering issues with demonstrating in vivo efficacy despite improved bioavailability may need to verify target engagement in these pathways.
Potential Signaling Pathways Modulated by Luteolin and its Metabolites:
Troubleshooting Efficacy Studies: If in vivo efficacy is lower than expected, consider:
-
Metabolite Activity: Is this compound the primary active compound, or are its glucuronide/sulfate conjugates also active? Some flavonoid conjugates retain biological activity.
-
Target Tissue Concentration: Measure the concentration of this compound and its metabolites in the target tissue, not just in plasma. Low tissue penetration could be a limiting factor.
-
Dose-Response: Ensure that the doses used are sufficient to achieve therapeutic concentrations at the target site, based on your improved formulation's pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in Luteolin-Loaded Nanoformulations for Enhanced Anti-Carcinogenic Activities: Insights from In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 3. Fabrication of Luteolin Loaded Zein-Caseinate Nanoparticles and its Bioavailability Enhancement in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Troubleshooting inconsistent results in 6-Hydroxyluteolin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Hydroxyluteolin. Our goal is to help you address common challenges and achieve more consistent and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Question 1: Why am I seeing inconsistent antioxidant activity with this compound in my DPPH or ABTS assays?
Possible Causes:
-
Compound Instability: Flavonoids like this compound can be sensitive to light, pH, and temperature, leading to degradation and variable results.
-
Solvent Effects: The choice of solvent can influence the antioxidant capacity of flavonoids.[1]
-
Reaction Kinetics: The reaction time in antioxidant assays can significantly impact the results, and this can vary between different flavonoids.[1]
-
Compound Purity: Impurities in the this compound sample can interfere with the assay.
Troubleshooting Steps:
-
Protect from Light and Heat: Prepare solutions fresh and store them in amber vials or wrap tubes in foil. Avoid prolonged exposure to high temperatures.
-
Standardize Solvent: Use the same high-purity solvent for all experiments and controls. Methanol or ethanol are common choices.[1]
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for the reaction between this compound and the radical (DPPH or ABTS) to reach a stable endpoint.
-
Verify Purity: If possible, verify the purity of your this compound sample using techniques like HPLC.
-
Include a Positive Control: Always include a well-characterized antioxidant standard, such as Trolox or ascorbic acid, to ensure assay performance and for comparison.
Question 2: My this compound solution appears cloudy or precipitates in cell culture media. What should I do?
Possible Causes:
-
Poor Solubility: this compound has limited solubility in aqueous solutions like cell culture media.
-
DMSO Concentration: While DMSO is a common solvent, high final concentrations can be toxic to cells and can cause the compound to precipitate when diluted in media.
-
Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Prepare a high-concentration stock solution of this compound in DMSO. When diluting into your culture medium, ensure the final DMSO concentration is low (typically ≤ 0.1%) and consistent across all treatments.
-
Test Different Solvents: For specific applications, consider other biocompatible solvents, but always run a vehicle control to account for any solvent effects.
-
Prepare Fresh Dilutions: Prepare working solutions immediately before adding them to your cell cultures. Do not store diluted solutions for extended periods.
-
Pre-warm Media: Gently pre-warm the cell culture media before adding the this compound stock solution to aid in dissolution.
-
Consider a Solubilizing Agent: In some cases, a non-toxic solubilizing agent may be necessary, but this should be carefully validated for its effects on your experimental system.
Question 3: I am observing variable results in my cell viability assays (e.g., MTT, WST-1) with this compound. How can I improve consistency?
Possible Causes:
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to significant differences in viability readouts.
-
Uneven Compound Distribution: Improper mixing of the compound in the wells can lead to variable effects across the plate.
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell viability.
-
Incubation Time: The duration of exposure to this compound will directly impact cell viability.
Troubleshooting Steps:
-
Ensure Uniform Cell Seeding: Carefully count and resuspend cells to ensure a homogenous single-cell suspension before plating.
-
Proper Mixing Technique: After adding this compound to the wells, gently mix the plate on an orbital shaker to ensure even distribution.
-
Minimize Edge Effects: To mitigate evaporation, avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media.
-
Optimize Exposure Time: Conduct a time-course experiment to determine the optimal incubation period to observe the desired effect of this compound on your specific cell line.
-
Perform a Dose-Response Curve: Always perform a dose-response experiment to identify the effective concentration range (e.g., IC50) for your cell line.
Question 4: Why are the anti-inflammatory effects of this compound (e.g., inhibition of nitric oxide production) inconsistent in my macrophage cell line?
Possible Causes:
-
Cell Activation State: The level of activation of macrophages (e.g., with LPS) can vary between experiments, leading to different baseline levels of inflammatory markers.
-
Timing of Treatment: The timing of this compound treatment relative to the inflammatory stimulus (e.g., pre-treatment vs. co-treatment) can significantly alter the outcome.
-
Purity of Reagents: The purity of the inflammatory stimulus (e.g., LPS) can affect the magnitude of the inflammatory response.
Troubleshooting Steps:
-
Standardize Cell Activation: Use a consistent concentration and incubation time for your inflammatory stimulus. Ensure the stimulus itself is from a reliable source and batch.
-
Optimize Treatment Timing: Test different treatment protocols (e.g., pre-incubation with this compound for 1, 2, or 4 hours before adding LPS) to determine the most effective window for its anti-inflammatory action.
-
Include Positive and Negative Controls: Always include an untreated control, a stimulus-only control (e.g., LPS alone), and a positive control with a known anti-inflammatory agent.
-
Measure Cell Viability: Concurrently measure cell viability to ensure that the observed reduction in inflammatory markers is not due to cytotoxicity of this compound at the tested concentrations.
Quantitative Data Summary
The following tables summarize quantitative data for this compound and the closely related flavonoid, luteolin. This data can serve as a reference for expected activity in various assays. Note that results can vary depending on the specific experimental conditions.
Table 1: Antioxidant Activity of this compound and Related Flavonoids
| Compound | Assay | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference IC50 (µg/mL) |
| Luteolin | DPPH | 8.85 | ~20.6 | Baicalein | 7.48 |
| Luteolin | DPPH | 28.33 | ~66.0 | BHT | 42.62 |
| Luteolin | NO Scavenging | 9.43 | ~22.0 | Baicalein | 9.73 |
Data for this compound is limited; luteolin data is provided for comparison.[2][3]
Table 2: Anti-Inflammatory Activity of Luteolin
| Cell Line | Inflammatory Stimulus | Measured Endpoint | IC50 (µM) |
| BV-2 microglia | LPS | Nitric Oxide Production | 6.9 |
| RAW 264.7 macrophages | LPS | Nitric Oxide Production | 17.1 |
Data for this compound is limited; luteolin data is provided for comparison.[4][5]
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in methanol from the stock solution.
-
Prepare a positive control (e.g., Trolox or ascorbic acid) in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound, the positive control, or methanol (as a blank) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: Cell Viability - MTT Assay
-
Cell Seeding:
-
Seed your cells of interest (e.g., HaCaT, RAW 264.7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Signaling Pathways
Caption: Potential signaling pathways modulated by this compound.
Experimental Workflow
Caption: General experimental workflow for assessing this compound bioactivity.
References
- 1. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinarypaper.com [veterinarypaper.com]
- 4. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Anti-inflammatory Activity of 6-Hydroxyluteolin Through Structural Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the anti-inflammatory activity of 6-Hydroxyluteolin through structural modification.
Frequently Asked Questions (FAQs)
Q1: What is the rationale behind structurally modifying this compound to enhance its anti-inflammatory activity?
A1: this compound, a flavonoid, possesses inherent anti-inflammatory properties. However, structural modifications can improve its pharmacological profile, including bioavailability, solubility, and target specificity, potentially leading to enhanced efficacy. Common modifications include methylation, acetylation, glycosylation, and the introduction of different functional groups to alter the molecule's electronic and steric properties.
Q2: Which structural features of this compound are crucial for its anti-inflammatory activity?
A2: Based on structure-activity relationship (SAR) studies of flavonoids, several features are considered important. The presence of a double bond between carbons 2 and 3 in the C-ring, and hydroxyl groups at positions 5 and 7 in the A-ring are thought to be necessary for significant anti-inflammatory activity. For the B-ring, a 3',4'-dihydroxy arrangement is known to contribute to potent activity. The additional hydroxyl group at the 6-position in this compound offers a unique site for modification.
Q3: What are some common structural modifications applied to flavonoids like this compound to improve anti-inflammatory effects?
A3: Common structural modifications include:
-
Methylation: Introducing a methyl group, often at a hydroxyl position, can increase lipophilicity, potentially improving cell membrane permeability and metabolic stability.
-
Acetylation: The addition of acetyl groups can also enhance lipophilicity and may improve absorption.
-
Glycosylation: Attaching a sugar moiety can increase water solubility, which can be advantageous for formulation and in vivo administration.
-
Alkylation/Amination: Introducing alkyl or amino groups at certain positions can modulate the molecule's interaction with specific cellular targets.
Q4: How do these modifications theoretically enhance anti-inflammatory activity?
A4: These modifications can influence several factors:
-
Increased Bioavailability: By altering solubility and membrane permeability, more of the compound can reach the target site.
-
Enhanced Target Binding: Modifications can improve the binding affinity and selectivity for key inflammatory enzymes (e.g., COX-2, iNOS) or transcription factors (e.g., NF-κB).
-
Improved Metabolic Stability: Modifications can protect the molecule from rapid metabolism in the body, prolonging its therapeutic effect.
Troubleshooting Guides
Guide 1: In Vitro Anti-Inflammatory Assays
Issue 1.1: High Variability in Nitric Oxide (NO) Production Assay Results
-
Possible Cause: Inconsistent cell seeding density, variations in lipopolysaccharide (LPS) stimulation, or uneven evaporation in multi-well plates.
-
Solution:
-
Ensure a homogenous cell suspension and accurate cell counting before seeding RAW 264.7 macrophages.
-
Use a calibrated multichannel pipette for adding cells, LPS, and test compounds.
-
To minimize the "edge effect," fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
-
Ensure the LPS stock solution is well-mixed before each use.
-
Issue 1.2: Low or No Signal in Cytokine ELISA (TNF-α, IL-6)
-
Possible Cause: Insufficient stimulation of cells, degraded cytokines, or errors in the ELISA procedure.
-
Solution:
-
Confirm the potency of the LPS stock. If in doubt, use a fresh vial.
-
Collect cell culture supernatants at the optimal time point for cytokine release (typically 6-24 hours post-LPS stimulation).
-
Store supernatant samples at -80°C and avoid repeated freeze-thaw cycles.
-
Carefully follow the ELISA kit manufacturer's protocol, paying close attention to incubation times, washing steps, and reagent preparation.
-
Issue 1.3: Compound Precipitation in Cell Culture Media
-
Possible Cause: Poor solubility of the this compound derivative in aqueous media.
-
Solution:
-
Prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
If precipitation persists, consider using solubility enhancers like cyclodextrins, though their potential effects on the assay should be evaluated.
-
Guide 2: Western Blot Analysis of Signaling Pathways
Issue 2.1: Weak or No Signal for Phosphorylated Proteins (p-p65, p-ERK)
-
Possible Cause: Low levels of protein phosphorylation, phosphatase activity during sample preparation, or poor antibody quality.
-
Solution:
-
Optimize the stimulation time with LPS to capture the peak of phosphorylation for your target protein.
-
Lyse cells on ice and immediately add phosphatase inhibitors to the lysis buffer.
-
Use a fresh, validated primary antibody at the recommended dilution.
-
Ensure efficient protein transfer from the gel to the membrane.
-
Issue 2.2: High Background on Western Blots
-
Possible Cause: Insufficient blocking, excessive antibody concentration, or inadequate washing.
-
Solution:
-
Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) instead of non-fat milk, especially for phospho-antibodies).
-
Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Increase the number and duration of wash steps after antibody incubations.
-
Quantitative Data Summary
The following tables summarize the anti-inflammatory activity of 6-hydroxyflavone and its derivatives, which serve as close structural analogs for modified this compound. This data is derived from studies on rat mesangial cells stimulated with LPS.
Table 1: Inhibition of Nitric Oxide (NO) Production by 6-Hydroxyflavone and its Derivatives
| Compound | Modification | IC₅₀ (µM) on NO Production[1][2][3][4] |
| 6-Hydroxyflavone | Parent Compound | ~2.0[1][2][3][4] |
| 4',6-Dihydroxyflavone | Additional 4'-OH | ~2.0[1][2][3][4] |
| 6-Methoxyflavone | Methylation of 6-OH | 0.192[1][2][3][4] |
| 6-Acetoxyflavone | Acetylation of 6-OH | > 10 |
| 6-Sulfonyloxyflavone | Sulfation of 6-OH | > 10 |
Note: Data from Wang et al. (2015) on rat mesangial cells.
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Protocol 2: Measurement of TNF-α and IL-6 by ELISA
-
Cell Culture and Treatment: Follow steps 1-3 of the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. Store at -80°C until use.
-
ELISA Procedure:
-
Use a commercial ELISA kit for mouse TNF-α or IL-6.
-
Coat the 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples.
Protocol 3: Western Blot for NF-κB and MAPK Signaling
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-p65, p65, p-ERK, ERK, or β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) and the total protein levels.
Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound derivatives.
Caption: Simplified NF-κB and MAPK signaling pathways modulated by this compound derivatives.
References
- 1. 6-Hydroxyflavone and derivatives exhibit potent anti-inflammatory activity among mono-, di- and polyhydroxylated flavones in kidney mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Acti" by Xing Wang, Zhiwei Wang et al. [scholarscompass.vcu.edu]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
Strategies to minimize degradation of 6-Hydroxyluteolin during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 6-Hydroxyluteolin during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The degradation of this compound, a polyhydroxylated flavonoid, is primarily influenced by several factors:
-
High Temperatures: Like many polyhydroxy flavonols, this compound is susceptible to thermal degradation. Prolonged exposure to high temperatures during extraction methods like Soxhlet or reflux can lead to the cleavage of its heterocyclic C-ring, resulting in simpler aromatic compounds.[1]
-
pH: this compound is more stable in acidic conditions. Alkaline environments can promote its degradation.
-
Oxidation: The presence of oxygen and metal ions (like Cu(II)) can catalyze the oxidation of this compound, leading to its degradation.[2]
-
Light: Exposure to UV light can induce photodegradation of flavonoids, although the extent varies depending on the specific compound and the solvent used.
-
Enzymatic Degradation: If the plant material is fresh, endogenous enzymes like polyphenol oxidases can contribute to the degradation of this compound.
Q2: How does the structure of this compound contribute to its instability?
A2: The stability of a flavonoid is significantly influenced by its structure. For this compound, the following structural features are critical:
-
Multiple Hydroxyl Groups: A higher number of hydroxyl groups on the flavonoid skeleton, particularly on the B-ring, increases the susceptibility to degradation.[3] this compound possesses five hydroxyl groups, making it prone to oxidation.
-
Glycosylation: The presence of a sugar moiety (glycoside) can protect the flavonoid from degradation.[1][3] Therefore, this compound glycosides are generally more stable during extraction than the aglycone form.
Q3: What are the most common degradation products of this compound?
A3: The degradation of polyhydroxy flavonols typically involves the opening of the heterocyclic C-ring. While specific studies on this compound are limited, based on the degradation of similar compounds, the expected degradation products would be simpler aromatic compounds such as trihydroxybenzoic acids and trihydroxybenzaldehydes.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound and provides strategies to mitigate them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Degradation due to high temperature. | - Utilize non-thermal extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) with controlled temperature. - If using thermal methods (e.g., reflux), minimize the extraction time and temperature. A study on flavonoids showed minimal decomposition with heated reflux for 30 minutes.[3] |
| Oxidation during extraction. | - Degas solvents before use to remove dissolved oxygen. - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants such as ascorbic acid or sodium metabisulfite to the extraction solvent.[2][4][5] | |
| Inappropriate solvent selection. | - Use polar solvents like methanol or ethanol, often in combination with water. 70% ethanol is frequently effective for flavonoid extraction.[6] - For aglycones, less polar solvents might be suitable. | |
| Presence of unknown peaks in chromatogram suggesting degradation products | Thermal, oxidative, or pH-induced degradation. | - Refer to the solutions for "Low yield of this compound". - Ensure the pH of the extraction medium is slightly acidic. - Protect the extraction setup from light by using amber glassware or covering with aluminum foil. |
| Discoloration of the extract (e.g., browning) | Enzymatic oxidation (in fresh plant material) or non-enzymatic oxidation. | - For fresh material, blanching or freeze-drying prior to extraction can inactivate enzymes. - Add antioxidants (ascorbic acid, sodium metabisulfite) to prevent oxidative browning.[4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound Glycosides with Minimized Degradation
This protocol is designed to maximize the extraction of this compound glycosides while minimizing degradation through the use of a non-thermal technique and the addition of an antioxidant.
Materials:
-
Dried and powdered plant material
-
70% (v/v) Ethanol in deionized water
-
Ascorbic acid
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
-
0.45 µm syringe filter
Procedure:
-
Solvent Preparation: Prepare a 70% ethanol solution containing 0.1% (w/v) ascorbic acid. Degas the solvent by sonicating for 15 minutes prior to use.
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of the prepared extraction solvent (solid-to-liquid ratio of 1:10).
-
Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes. Maintain the temperature of the water bath below 40°C using a cooling system.
-
-
Separation:
-
Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant.
-
-
Solvent Evaporation:
-
Concentrate the supernatant using a rotary evaporator at a temperature not exceeding 40°C until the ethanol is removed.
-
-
Purification (Optional):
-
The aqueous extract can be further purified using solid-phase extraction (SPE) or column chromatography.
-
-
Analysis:
-
Filter the final extract through a 0.45 µm syringe filter before analysis by HPLC-DAD or LC-MS to quantify the this compound content.
-
Protocol 2: Optimized Reflux Extraction with Antioxidant Protection
For laboratories where UAE is not available, this optimized reflux protocol aims to reduce degradation.
Materials:
-
Dried and powdered plant material
-
Methanol
-
Sodium metabisulfite
-
Reflux apparatus
-
Water bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Solvent Preparation: Prepare methanol containing 0.5% (w/v) sodium metabisulfite.
-
Extraction:
-
Place 10 g of the powdered plant material in a round-bottom flask.
-
Add 100 mL of the prepared extraction solvent.
-
Set up the reflux apparatus and heat the mixture in a water bath at 60°C for 30 minutes.
-
-
Filtration:
-
After cooling to room temperature, filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Analysis:
-
Dissolve the dried extract in a suitable solvent and filter through a 0.45 µm syringe filter before HPLC analysis.
-
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids (General)
| Extraction Method | Temperature | Time | Advantages | Disadvantages | Reference |
| Maceration | Room Temperature | 24-48 hours | Simple, suitable for thermolabile compounds. | Time-consuming, lower efficiency. | [6] |
| Soxhlet | Boiling point of solvent | 6-24 hours | High extraction efficiency. | High temperature can cause degradation of thermolabile compounds. | [6] |
| Reflux | Boiling point of solvent | 1-4 hours | Faster than maceration, good efficiency. | Risk of thermal degradation. | [3] |
| Ultrasound-Assisted Extraction (UAE) | Controlled (e.g., < 40°C) | 15-60 minutes | Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds. | Equipment cost. | [7] |
| Microwave-Assisted Extraction (MAE) | Controlled | 5-30 minutes | Very fast, efficient, reduced solvent consumption. | Potential for localized overheating if not controlled properly. | [3] |
Table 2: Stability of Polyhydroxy Flavonols in Boiling Water (100°C)
This data for related compounds suggests the potential instability of this compound under similar conditions.
| Flavonol | T50 (min)a | Key Structural Feature | Reference |
| Myricetin | 7.75 | Pyrogallol group on B-ring | [1] |
| Quercitrin | 74.08 | Glycoside at C3 | [1] |
| Rutin | 135.64 | Rutinoside at C3 | [1] |
| Galangin | > 180 | No hydroxyl group on B-ring | [1] |
aT50: Time required for 50% degradation.
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for minimizing this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annexechem.com [annexechem.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Hydroxyluteolin Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of 6-Hydroxyluteolin in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid, a class of natural compounds with various potential pharmacological activities.[1] Like many flavonoids, it has poor water solubility, which can lead to precipitation in aqueous buffers used for in vitro and in vivo experiments. This precipitation can significantly impact the accuracy and reproducibility of experimental results. The predicted aqueous solubility of the related compound luteolin is very low, in the range of 0.0064 mg/mL.[2][3]
Q2: What are the main factors that influence the solubility of this compound?
The solubility of this compound is primarily affected by:
-
pH of the buffer: The solubility of flavonoids containing ionizable hydroxyl groups is pH-dependent.
-
Buffer composition: The type and concentration of buffer salts can influence solubility.
-
Co-solvents: The presence of organic co-solvents can significantly increase solubility.
-
Temperature: Temperature can affect the solubility of flavonoids, though the effect can vary.
-
Complexing agents: The use of agents like cyclodextrins can enhance aqueous solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is recommended. Luteolin, a closely related flavonoid, shows high solubility in DMSO.[4] Ethanol can also be used, but its solubilizing capacity may be lower than that of DMSO. When preparing for cell culture experiments, it is crucial to ensure the final concentration of the organic solvent is low enough (typically ≤ 0.1% v/v) to avoid cellular toxicity.[5]
Q4: How does pH affect the stability of this compound?
Flavonoids are generally more stable in acidic conditions. In alkaline solutions, they can be prone to degradation. Therefore, for long-term storage of solutions, a slightly acidic pH may be preferable.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when working with this compound in buffers.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration: Lower the final concentration of this compound in the assay. 2. Increase the co-solvent concentration: If the experimental system allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent effects on the experiment. 3. Use a different buffer system: Experiment with different buffer types (e.g., phosphate vs. Tris) and ionic strengths. 4. Incorporate a solubilizing agent: Consider the use of cyclodextrins or other solubilizing excipients. |
| Cloudiness or precipitation observed in the buffer over time. | The compound may be slowly precipitating out of solution due to instability at the given pH or temperature. | 1. Adjust the pH: If possible, lower the pH of the buffer to enhance stability. 2. Store at a different temperature: Investigate the effect of temperature on solubility and store the solution accordingly. For some flavonoids, solubility increases with temperature. 3. Prepare fresh solutions: For critical experiments, prepare the this compound solution immediately before use. |
| Inconsistent experimental results. | This could be due to partial precipitation of the compound, leading to variations in the effective concentration. | 1. Visually inspect solutions: Before each experiment, carefully inspect the solution for any signs of precipitation. 2. Filter the solution: If slight precipitation is suspected, filtering the solution through a 0.22 µm filter may help, but be aware that this will reduce the actual concentration. 3. Optimize the dissolution protocol: Ensure a consistent and validated protocol for dissolving and diluting the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 302.24 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 3.02 mg of this compound powder.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of DMSO to the tube.
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Procedure for Diluting this compound Stock Solution into Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)
Procedure:
-
Bring the stock solution and the aqueous buffer to room temperature.
-
Vortex the stock solution briefly.
-
To minimize precipitation, add the stock solution to the aqueous buffer while vortexing the buffer. Do not add the buffer to the stock solution.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific experiment (typically ≤ 0.1% v/v). For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
Data Presentation
The following tables provide estimated solubility data for luteolin, a structurally similar flavonoid, which can serve as a useful reference for this compound. Note: This data is for luteolin and the actual solubility of this compound may vary.
Table 1: Estimated Solubility of Luteolin in Various Solvents
| Solvent | Estimated Solubility (mg/mL) | Reference |
| Water | 0.0064 | [2][3] |
| Dimethyl Sulfoxide (DMSO) | > 8 | [4] |
| Ethanol | > 8 | [4] |
| Methanol | > 1 | [4] |
| Acetone | > 8 | [4] |
Table 2: Factors Influencing Flavonoid Solubility and Stability
| Factor | General Effect on Solubility | General Effect on Stability | Key Considerations |
| Increasing pH | Generally increases for acidic flavonoids | Can decrease, leading to degradation | The presence of ionizable hydroxyl groups makes solubility pH-dependent. |
| Increasing Temperature | Often increases solubility | Can lead to degradation at higher temperatures | The effect is compound-specific and should be determined empirically. |
| Co-solvents (e.g., DMSO, Ethanol) | Significantly increases solubility | Can improve stability in stock solutions | Final concentration must be compatible with the experimental system. |
| Cyclodextrins | Increases aqueous solubility through complexation | Can protect the flavonoid from degradation | The type and concentration of cyclodextrin need to be optimized. |
Visualizations
Signaling Pathway: General Mechanism of Flavonoid Action
Flavonoids like this compound can modulate various cellular signaling pathways, often by inhibiting protein kinases or acting as antioxidants.
Caption: General signaling pathway illustrating flavonoid-mediated kinase inhibition.
Experimental Workflow: Preparing a Working Solution of this compound
This workflow outlines the key steps to prepare a soluble and stable working solution for your experiments.
Caption: Workflow for preparing a this compound working solution.
Logical Relationship: Factors Affecting this compound Precipitation
Understanding the interplay of these factors is key to preventing precipitation.
Caption: Key factors that can lead to the precipitation of this compound.
References
- 1. This compound | C15H10O7 | CID 5281642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of a water solubility‐enhanced succinyl glucoside derivative of luteolin and its neuroprotective effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Large-Scale Synthesis of 6-Hydroxyluteolin
Welcome to the technical support center for the large-scale synthesis of 6-Hydroxyluteolin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this promising flavonoid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low yields in polyhydroxyflavone synthesis can stem from several factors throughout the multi-step process. Here are some common culprits and troubleshooting steps:
-
Incomplete Protection of Hydroxyl Groups: Incomplete protection of the numerous hydroxyl groups on the starting materials can lead to unwanted side reactions and a complex mixture of products, significantly lowering the yield of the desired compound.
-
Solution: Ensure complete benzylation (or methylation) of the precursor molecules. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed. Re-evaluate the equivalents of the protecting group reagent and the base used.
-
-
Poor Yield in Condensation Step (Chalcone Formation): The aldol condensation to form the chalcone intermediate is a critical step.
-
Solution: Optimize the reaction conditions for the condensation. This includes the choice of base (e.g., KOH, NaOH), solvent, and reaction temperature. A lower temperature might be necessary to minimize side reactions.
-
-
Inefficient Oxidative Cyclization: The conversion of the chalcone to the flavone backbone via reactions like the Algar-Flynn-Oyamada (AFO) reaction can be inefficient.
-
Solution: Carefully control the addition of the oxidizing agent (e.g., hydrogen peroxide). The pH of the reaction mixture is crucial; maintain alkaline conditions as required by the AFO reaction.
-
-
Incomplete Deprotection: The final debenzylation or demethylation step to yield this compound must be complete.
-
Solution: Ensure the catalyst (e.g., Pd/C for debenzylation) is active and used in the correct amount. The reaction time and hydrogen pressure may need to be optimized. Monitor the reaction by TLC or HPLC to confirm the complete removal of all protecting groups.
-
-
Product Degradation: Polyhydroxylated flavonoids like this compound can be sensitive to oxidation, especially under harsh reaction conditions or during workup.
-
Solution: Work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during the deprotection and purification steps. Use degassed solvents.
-
Question 2: I am observing multiple spots on my TLC plate after the condensation step. What are these byproducts?
Answer: The observation of multiple spots on a TLC plate following the aldol condensation to form the chalcone intermediate is a common issue. These byproducts can arise from several side reactions:
-
Self-condensation of the Acetophenone: The protected hydroxyacetophenone can undergo self-condensation in the presence of a strong base.
-
Cannizzaro Reaction of the Benzaldehyde: If the protected vanillin (or a similar benzaldehyde derivative) does not have an alpha-hydrogen, it can undergo a disproportionation reaction in the presence of a strong base.
-
Formation of 3-Hydroxyflavone: In some cases, oxidative cyclization can occur directly during the condensation, leading to the formation of a 3-hydroxyflavone byproduct.[1]
-
Incomplete Reaction: One of the spots could be the unreacted starting material.
Solutions:
-
Slow Addition of Base: Add the base slowly and at a low temperature to control the reaction rate and minimize side reactions.
-
Use of Milder Bases: Consider using a milder base if strong bases are causing significant byproduct formation.
-
Purification of the Chalcone: It is often advisable to purify the chalcone intermediate by column chromatography or recrystallization before proceeding to the next step. This will remove byproducts and improve the purity of the final product.
Question 3: My final product after deprotection is a dark, tarry substance. What went wrong?
Answer: The formation of a dark, intractable material upon deprotection is often indicative of product degradation. Polyhydroxylated flavonoids are susceptible to oxidation, especially at elevated temperatures and in the presence of oxygen.
Solutions:
-
Degas Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.
-
Inert Atmosphere: Conduct the deprotection and subsequent workup under an inert atmosphere (nitrogen or argon).
-
Control Temperature: Avoid excessive heat during the deprotection and purification steps.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like ascorbic acid during workup can help prevent oxidation.
-
Rapid Purification: Purify the deprotected product as quickly as possible to minimize its exposure to air and light.
Question 4: How can I effectively purify large quantities of this compound?
Answer: Large-scale purification of polar compounds like this compound can be challenging. A multi-step approach is often necessary:
-
Initial Precipitation/Crystallization: After the deprotection step and workup, attempt to precipitate or crystallize the crude product from a suitable solvent system. This can significantly enrich the desired compound.
-
Column Chromatography: For further purification, column chromatography is typically employed.
-
Stationary Phase: Reversed-phase silica gel (C18) is often more effective for separating polar flavonoids than normal-phase silica.
-
Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is a common mobile phase system for HPLC purification.
-
-
Preparative HPLC: For high-purity material, preparative HPLC is the method of choice. The conditions developed on an analytical scale can be scaled up.
-
Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatography technique that is well-suited for the purification of natural products and other polar compounds, avoiding the use of solid stationary phases where irreversible adsorption can be an issue.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a closely related polyhydroxyflavone, which can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Representative Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | 1,4-dihydroxy-2,6-dimethoxybenzene | 6-hydroxy-2,3,4-trimethoxyacetophenone | - | [1] |
| 2 | Aldol Condensation | 6-hydroxy-2,3,4-trimethoxyacetophenone & Vanillin | 2'-hydroxychalcone | 28.3 | [1] |
| 3 | Oxidative Cyclization | 2'-hydroxychalcone | Flavone | 74.8 | [1] |
| 4 | Demethylation | Flavone | Pedalitin (a methoxy derivative of this compound) | - | [1] |
Table 2: HPLC Purity Analysis of a Related Flavonoid
| Compound | Retention Time (min) | Purity (%) | Analytical Method |
| Pedalitin | - | >98 | HPLC-UV |
Experimental Protocols
The following are detailed methodologies for the key steps in a potential large-scale synthesis of this compound, adapted from the synthesis of a similar polyhydroxyflavone.
Protocol 1: Synthesis of the Chalcone Intermediate (via Aldol Condensation)
-
Protection of Starting Materials: Protect the hydroxyl groups of a suitable 2,3,4,6-tetrahydroxyacetophenone and 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde) as their benzyl ethers.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the protected acetophenone in ethanol.
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise over 30 minutes.
-
Aldehyde Addition: To the cooled solution, add a solution of the protected 3,4-dibenzyloxybenzaldehyde in ethanol dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the base. A yellow precipitate of the chalcone should form.
-
Isolation: Filter the precipitate, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude chalcone from ethanol or purify by column chromatography on silica gel.
Protocol 2: Oxidative Cyclization to the Flavone (Algar-Flynn-Oyamada Reaction)
-
Reaction Setup: In a round-bottom flask, dissolve the purified chalcone in a suitable solvent such as methanol or ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide.
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution) dropwise, keeping the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The color of the solution may change.
-
Workup: Acidify the reaction mixture with dilute acid (e.g., acetic acid or HCl). A precipitate of the protected flavone should form.
-
Isolation and Purification: Filter the precipitate, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Deprotection to Yield this compound
-
Reaction Setup: In a hydrogenation flask, dissolve the protected flavone in a suitable solvent like tetrahydrofuran (THF) or ethyl acetate.
-
Catalyst Addition: Carefully add palladium on carbon (10% Pd/C) catalyst under a nitrogen atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3 times). Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until all protecting groups are removed.
-
Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the final product by preparative HPLC or crystallization to obtain high-purity this compound.
Mandatory Visualizations
Diagram 1: General Synthetic Pathway for this compound
References
Technical Support Center: Nanoformulation Strategies for 6-Hydroxyluteolin Delivery
Welcome to the technical support center for researchers, scientists, and drug development professionals working on nanoformulation strategies to enhance the delivery of 6-Hydroxyluteolin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is nanoformulation necessary for this compound delivery?
A1: this compound, a flavonoid, exhibits poor water solubility and low oral bioavailability, which limits its therapeutic efficacy. Nanoformulations, such as nanoparticles, liposomes, and micelles, can encapsulate this compound, improving its solubility, stability, and bioavailability, thereby enhancing its delivery to target sites.[1][2][3][4]
Q2: What are the most common nanoformulation strategies for flavonoids like this compound?
A2: The most common strategies include polymeric nanoparticles, liposomes, and micelles. Polymeric nanoparticles offer controlled release and targeting capabilities. Liposomes, being biocompatible and biodegradable, are excellent for delivering both hydrophilic and hydrophobic drugs. Micelles are particularly effective at solubilizing poorly water-soluble compounds like this compound.
Q3: What are the critical characterization parameters for this compound nanoformulations?
A3: Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE%), and drug loading (DL%). These parameters influence the stability, in vivo fate, and therapeutic efficacy of the nanoformulation.[5]
Q4: How do I choose the appropriate nanoformulation for my study?
A4: The choice of nanoformulation depends on the specific application, desired release profile, and administration route. For instance, for targeted cancer therapy, ligand-conjugated nanoparticles might be suitable. For topical delivery, liposomes or nanoemulsions could be more appropriate.
Q5: What are the typical challenges encountered during the development of flavonoid nanoformulations?
A5: Common challenges include achieving a high encapsulation efficiency, maintaining long-term stability, controlling particle size and distribution, and preventing premature drug leakage.[6]
Troubleshooting Guides
Polymeric Nanoparticles via Nanoprecipitation
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Large Particle Size / High Polydispersity Index (PDI) | - Polymer concentration is too high.- Inefficient mixing of organic and aqueous phases.- Inappropriate solvent/anti-solvent ratio. | - Decrease the polymer concentration.- Increase the stirring speed during nanoprecipitation.- Optimize the solvent to anti-solvent ratio. |
| Low Encapsulation Efficiency (EE%) | - Poor solubility of this compound in the organic solvent.- Drug precipitation during nanoparticle formation.- Insufficient interaction between the drug and the polymer. | - Select an organic solvent in which both the polymer and this compound are highly soluble.- Optimize the drug-to-polymer ratio.- Consider using a polymer with functional groups that can interact with this compound. |
| Nanoparticle Aggregation | - Low zeta potential.- Inappropriate storage conditions (e.g., temperature, pH). | - Use a stabilizer or a charged polymer to increase the absolute value of the zeta potential (> |30 mV| is generally considered stable).- Store the nanoparticle suspension at an appropriate temperature and pH. Lyophilization with a cryoprotectant can also improve long-term stability. |
Liposomes via Thin-Film Hydration
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Incomplete Film Formation | - Inefficient solvent removal.- Inappropriate lipid concentration. | - Ensure complete removal of the organic solvent under vacuum.- Use a combination of solvents like chloroform and methanol (e.g., 7:3 v/v) for better lipid dissolution and film formation.[7] |
| High Polydispersity Index (PDI) after Hydration | - Incomplete hydration of the lipid film.- Insufficient energy input for size reduction. | - Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids.[8]- Increase the duration or intensity of sonication or the number of extrusion cycles.[9][10][11][12] |
| Low Encapsulation Efficiency (EE%) | - Poor partitioning of this compound into the lipid bilayer or aqueous core.- Drug leakage during size reduction. | - Optimize the lipid composition (e.g., cholesterol content) to enhance drug retention.- For hydrophilic drugs, use a hydration medium with a high drug concentration. For lipophilic drugs, incorporate them into the lipid mixture in the organic solvent. |
Micelles via Dialysis Method
| Issue | Possible Cause(s) | Troubleshooting Step(s) |
| Low Drug Loading (DL%) | - Poor solubility of this compound in the micellar core.- Low drug-to-polymer ratio. | - Use a block copolymer with a more hydrophobic core-forming block.- Increase the initial concentration of this compound. |
| Micelle Instability (Precipitation) | - Polymer concentration is below the critical micelle concentration (CMC).- Incompatible solvent. | - Ensure the final polymer concentration is above the CMC.- Use a solvent in which the polymer is fully soluble. |
| Slow or Incomplete Micelle Formation | - Inefficient solvent exchange during dialysis. | - Use a dialysis membrane with an appropriate molecular weight cut-off (MWCO).- Increase the volume and frequency of changing the dialysis medium. |
Quantitative Data Summary
The following tables summarize quantitative data for Luteolin nanoformulations, which can be considered a close proxy for this compound.
Table 1: Physicochemical Properties of Luteolin Nanoformulations
| Nanoformulation Type | Polymer/Lipid | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanovesicles | Phosphatidylcholine, Span 60, Labrasol | 373 ± 4.65 | 0.28 ± 0.07 | -14.82 ± 0.54 | 83.75 ± 0.35 | - | [13][14] |
| Phytosome | Phosphatidylcholine | 100 - 1000 | - | -34.4 | >91 | - | [15][16] |
| Nanosuspension | Alginate | 468.1 ± 18.6 | - | -41.7 ± 6.3 | - | - | [17] |
| Nanoparticles | PLGA | 188 - 224 | - | -70 to -43 | - | - | [18] |
| Flavonosome | Phosphatidylcholine | 375.93 ± 33.61 | - | -39.07 ± 3.55 | >98 | 31.63 ± 0.17 | [19][20] |
Table 2: In Vitro Release of Luteolin from Nanoformulations
| Nanoformulation Type | Release Medium (pH) | Time (h) | Cumulative Release (%) | Reference |
| Nanovesicles | 7.4 | 12 | 88.28 ± 1.13 | [13][14] |
| Nanoparticles (PLGA) | 7.4 | 72 | 27.98 | [18] |
| Nanoparticles (PLGA) | 5.3 | 72 | 74.80 | [18] |
Experimental Protocols
Preparation of this compound Loaded Polymeric Nanoparticles by Nanoprecipitation
This method, also known as solvent displacement, is suitable for hydrophobic drugs like this compound.[3]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) solution (aqueous phase/stabilizer)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in acetone.
-
Prepare an aqueous solution of PVA.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA and unencapsulated drug, and then lyophilize for long-term storage.
Preparation of this compound Loaded Liposomes by Thin-Film Hydration
This is a widely used method for preparing liposomes.[6][9][10][12][21][22]
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol (Chol)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Dissolve PC, Chol, and this compound in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pre-heated above the lipid transition temperature) by gentle rotation of the flask.
-
To obtain smaller, unilamellar vesicles, the resulting liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
Preparation of this compound Loaded Micelles by Dialysis
This method is suitable for forming micelles from block copolymers.[23][24][25]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., PEG-b-PCL)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (with appropriate MWCO)
Procedure:
-
Dissolve the block copolymer and this compound in DMF.
-
Transfer the solution into a dialysis bag.
-
Immerse the dialysis bag in a large volume of deionized water with gentle stirring.
-
Change the water periodically to ensure complete removal of the organic solvent.
-
As the organic solvent diffuses out, the hydrophobic blocks of the copolymer will self-assemble to form the micelle core, encapsulating the this compound.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flavonoids nanoparticles in cancer: Treatment, prevention and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 6. 2.6. In vitro cytotoxicity assay [bio-protocol.org]
- 7. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 8. aimdrjournal.com [aimdrjournal.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. documentsdelivered.com [documentsdelivered.com]
- 21. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Novel Flavonoid Derivatives Show Potent Efficacy in Human Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Adjusting pH for optimal 6-Hydroxyluteolin activity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 6-Hydroxyluteolin in various experimental assays. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during their work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzyme inhibition assay with this compound?
A1: The optimal pH is not determined by this compound itself, but rather by the enzyme being assayed. This compound is a known inhibitor of enzymes such as aldose reductase and xanthine oxidase. For an aldose reductase inhibition assay, a pH of 6.2 is commonly used.[1][2] For a xanthine oxidase inhibition assay, a pH in the range of 7.5 to 8.0 is generally optimal.[3][4] It is crucial to consult the literature for the specific enzyme of interest to determine its optimal pH for activity before assessing the inhibitory effects of this compound.
Q2: I'm observing precipitate in my assay wells after adding this compound. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in aqueous assay buffers is a common issue due to its limited water solubility. The solubility of flavonoids is pH-dependent; they are generally more soluble at higher pH values. If you observe precipitation, consider the following:
-
Increase the pH of the buffer: If the enzyme's activity is stable at a higher pH, increasing the buffer pH may improve the solubility of this compound.
-
Use a co-solvent: A small percentage of an organic solvent like DMSO or ethanol is often used to dissolve the compound initially. However, ensure the final concentration of the organic solvent in the assay is low (typically <1%) to avoid affecting enzyme activity.
-
Sonication: Briefly sonicating the solution after adding this compound can help to dissolve the compound.
-
Fresh stock solutions: Always prepare fresh stock solutions of this compound, as it can degrade or precipitate upon storage.
Q3: My results are inconsistent between experiments. What are the potential sources of variability when working with this compound?
A3: Inconsistent results can arise from several factors:
-
pH fluctuations: Small changes in buffer pH can significantly impact both enzyme activity and the solubility of this compound. Ensure your buffer is properly prepared and its pH is stable throughout the experiment.
-
Compound stability: Flavonoids can be unstable in aqueous solutions and are susceptible to oxidation. Prepare fresh solutions for each experiment and protect them from light.
-
Assay interference: Flavonoids have been known to interfere with certain assay formats, particularly those that involve colorimetric measurements. It is advisable to include proper controls to account for any potential interference from the compound itself.
-
Pipetting errors: Due to the need for precise concentrations, any inaccuracies in pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity observed | 1. Suboptimal pH for enzyme activity.2. Degradation of this compound.3. Incorrect concentration of this compound. | 1. Verify the optimal pH for your target enzyme and adjust the assay buffer accordingly.2. Prepare fresh stock solutions of this compound for each experiment.3. Confirm the concentration of your stock solution and perform a serial dilution to test a range of concentrations. |
| High background signal or assay interference | 1. Intrinsic absorbance or fluorescence of this compound.2. Non-specific binding to assay components. | 1. Run a control experiment with this compound in the assay buffer without the enzyme to measure its intrinsic signal.2. Include a control with a denatured enzyme to assess non-specific effects. |
| Precipitation of this compound during the assay | 1. Poor solubility in the assay buffer.2. Buffer pH is too low. | 1. Prepare the initial stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is minimal.2. If compatible with the enzyme, test a slightly higher pH for the assay buffer. |
Data Presentation
Table 1: pH-Dependent Activity and Inhibition Data for Enzymes Targeted by this compound
| Enzyme | Optimal Assay pH | This compound IC50 | Buffer System | Reference |
| Aldose Reductase | 6.2 | Not specified at this pH | Sodium Phosphate Buffer | [1][2] |
| Xanthine Oxidase | 7.5 - 8.0 | 7.52 µM (pH not specified) | Sodium/Potassium Phosphate Buffer | [3][4][5] |
Note: The inhibitory activity of this compound is dependent on the specific assay conditions.
Experimental Protocols
Protocol 1: Aldose Reductase Inhibition Assay
This protocol is adapted from established methods for determining aldose reductase inhibitory activity.[1][2]
1. Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 6.2)
-
Aldose Reductase (from rat lens or recombinant)
-
DL-Glyceraldehyde (Substrate)
-
NADPH
-
This compound (dissolved in DMSO)
-
DMSO (for control)
2. Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer, aldose reductase, and NADPH in a 96-well plate.
-
Add various concentrations of this compound (or DMSO for control) to the wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the substrate, DL-glyceraldehyde.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cellular Antioxidant Activity (CAA) Assay
This protocol provides a general framework for assessing the intracellular antioxidant potential of this compound.
1. Reagents:
-
Cell culture medium
-
Hepatoma (HepG2) or other suitable cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a free radical initiator
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
2. Procedure:
-
Seed HepG2 cells in a 96-well black-walled plate and grow to confluence.
-
Wash the cells with PBS.
-
Treat the cells with different concentrations of this compound and DCFH-DA (25 µM) for 1 hour at 37°C.
-
Wash the cells with PBS to remove the excess compound and probe.
-
Add AAPH (600 µM) to induce oxidative stress.
-
Immediately measure the fluorescence intensity (excitation 485 nm, emission 535 nm) every 5 minutes for 1 hour using a fluorescence plate reader.
-
The antioxidant activity is determined by the ability of this compound to suppress the AAPH-induced fluorescence.
Visualizations
Signaling Pathways
While direct evidence for this compound is still emerging, its structural analog, luteolin, has been shown to modulate key signaling pathways involved in cellular stress response and apoptosis. It is hypothesized that this compound may exert similar effects.
References
- 1. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Test Method for Assaying the Inhibition of Bioflavonoids on Xanthine Oxidase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteolin Induces Apoptosis and Autophagy in HCT116 Colon Cancer Cells via p53-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of 6-Hydroxyluteolin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 6-Hydroxyluteolin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, lipids, proteins, and other endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[4][5]
Q2: How can I detect matrix effects in my this compound analysis?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the LC flow after the analytical column while a blank matrix extract is injected.[3][6] Any suppression or enhancement of the constant this compound signal indicates at which retention times co-eluting matrix components are causing interference.
-
Post-Extraction Spike: This is a quantitative method to determine the extent of matrix effects.[3] The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[5] The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).[3]
Q3: What are the common strategies to mitigate matrix effects for this compound analysis?
A3: Several strategies can be employed to reduce or eliminate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7][8]
-
Chromatographic Separation: Optimizing the HPLC or UHPLC method to chromatographically separate this compound from co-eluting matrix components is a crucial step.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard as it co-elutes and experiences similar matrix effects, allowing for accurate correction of the analyte signal.[5]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that matches the study samples can help to compensate for consistent matrix effects.[1]
-
Change in Ionization Technique: If using Electrospray Ionization (ESI), which is more susceptible to matrix effects, switching to Atmospheric Pressure Chemical Ionization (APCI) might be beneficial as it is generally less prone to ion suppression.[4][8]
Troubleshooting Guides
Problem 1: Poor reproducibility and accuracy in this compound quantification.
Possible Cause: Undetected matrix effects are likely suppressing or enhancing the this compound signal inconsistently across samples.
Troubleshooting Steps:
-
Assess Matrix Effects:
-
Perform a post-column infusion experiment to qualitatively identify retention time regions with significant ion suppression or enhancement.
-
Quantify the matrix effect using the post-extraction spike method with blank matrix from at least six different sources to assess variability.
-
-
Improve Sample Preparation:
-
If currently using Protein Precipitation (PPT), consider switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.
-
Optimize the existing sample preparation method. For SPE, experiment with different sorbents and wash/elution solvents. For LLE, adjust the pH and choice of organic solvent.
-
-
Optimize Chromatography:
-
Modify the LC gradient to better separate this compound from the interfering regions identified in the post-column infusion experiment.
-
Consider using a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to alter selectivity.
-
-
Implement an Appropriate Internal Standard:
-
If not already in use, incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound. This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[5]
-
Problem 2: Low signal intensity and poor sensitivity for this compound.
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids in plasma samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation Efficiency:
-
Review the recovery of your current sample preparation method. Low recovery will contribute to low signal intensity.
-
For plasma samples, phospholipids are a major cause of ion suppression.[8] Implement a sample preparation strategy specifically designed for phospholipid removal, such as certain SPE cartridges or specialized protein precipitation plates.
-
-
Enhance Chromatographic Separation:
-
Develop a chromatographic method that ensures baseline separation of this compound from the early eluting, highly suppressing matrix components.
-
-
Check Mass Spectrometer Parameters:
-
Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the ionization efficiency of this compound.
-
-
Consider a Different Ionization Source:
-
If using ESI, evaluate if switching to APCI improves the signal-to-noise ratio for this compound, as APCI can be less susceptible to suppression from non-volatile matrix components.[8]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for matrix effects and recovery for flavonoids, including luteolin (a structurally similar compound to this compound), using different sample preparation techniques. Note: Data for this compound is limited; therefore, data from related flavonoids are presented as a reference.
Table 1: Matrix Effect (%) for Flavonoids in Biological Matrices
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%)* | Reference |
| Protein Precipitation (Methanol) | Luteolin | Rat Plasma | Not Observed | [9] |
| Solid-Phase Extraction | Various Bioflavonoids | Food Samples | -44 to -0.5 | [7] |
| Liquid-Liquid Extraction | Lobetyolin | Rat Plasma | -9.0 to 1.3 | [10] |
*Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Table 2: Recovery (%) of Flavonoids from Biological Matrices
| Sample Preparation Method | Analyte | Matrix | Recovery (%) | Reference |
| Protein Precipitation (Methanol) | Luteolin & Metabolites | Rat Plasma | Fully Validated | [11] |
| Solid-Phase Extraction | Various Bioflavonoids | Food Samples | 88 - 96 | [7] |
| Liquid-Liquid Extraction | Lobetyolin | Rat Plasma | 87.0 - 95.6 | [10] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare two sets of solutions:
-
Set A (Neat Solution): Spike this compound at a known concentration (e.g., low, mid, and high QC levels) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma) through the entire sample preparation procedure. Spike this compound into the final extract at the same concentrations as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) using the following formula: ME (%) = (Mean peak area of Set B / Mean peak area of Set A) * 100
Protocol 2: Solid-Phase Extraction (SPE) for Flavonoid Analysis
This is a general protocol and should be optimized for this compound.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of 2% formic acid in water) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute this compound with 1 mL of methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for quantitative evaluation of matrix effect and recovery.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. youtube.com [youtube.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An HPLC-MS/MS method for the simultaneous determination of luteolin and its major metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. A rapid HPLC-MS/MS method for the simultaneous determination of luteolin, resveratrol and their metabolites in rat plasma and its application to pharmacokinetic interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HPLC Specificity for 6-Hydroxyluteolin: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for accurate quantification of a target analyte. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 6-Hydroxyluteolin, a flavonoid with significant biological interest. The guide details the HPLC method's performance against alternative analytical techniques and provides the necessary experimental protocols to ensure its specificity.
High-Performance Liquid Chromatography (HPLC) Method for this compound
A stability-indicating HPLC method is crucial for separating this compound from potential interfering substances, including related flavonoids, isomers, and degradation products. The following method is adapted from a validated procedure for a closely related compound, this compound 7-O-glucoside, and is suitable for the quantification of the this compound aglycone.[1]
Table 1: Performance Characteristics of the Validated HPLC-DAD Method
| Parameter | Performance Characteristic |
| Linearity | r² > 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high ng/mL range |
| Precision (%RSD) | < 2% for both intra- and inter-day precision |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte peak. |
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for the analysis of flavonoids, other methods can also be employed. This section provides a comparative overview of these alternatives.
Table 2: Comparison of Analytical Methods for this compound Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-DAD | Separation based on polarity, detection by UV-Vis absorbance. | Robust, reproducible, good sensitivity, widely available. | May lack specificity for complex mixtures without MS detector. |
| UPLC-MS/MS | Separation based on polarity with smaller particles for higher resolution, detection by mass spectrometry. | High sensitivity, high specificity, structural information. | Higher cost, more complex instrumentation and method development. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | High efficiency, small sample volume, fast analysis time. | Lower concentration sensitivity compared to HPLC, potential for matrix effects. |
| TLC-Densitometry | Separation on a thin layer, quantification by scanning the spots. | Simple, low cost, high throughput for multiple samples. | Lower resolution and sensitivity compared to HPLC, less precise quantification. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating the analytical methods.
1. Validated HPLC-DAD Method Protocol
This protocol is designed to ensure the specific quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector (DAD) is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed using a mixture of:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 345 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
2. Specificity Validation Protocol
To validate the specificity of the HPLC method, the following experiments should be performed:
-
Blank and Placebo Analysis: Inject a blank solvent (e.g., methanol) and a placebo sample (a mixture of all components except this compound) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation Studies: Subject a solution of this compound to various stress conditions to intentionally generate degradation products. This is a critical step to demonstrate the stability-indicating nature of the method.[2][3] The following conditions are recommended:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
-
-
Analysis of Stressed Samples: Analyze the stressed samples using the HPLC method. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks. Peak purity analysis using the DAD can further confirm the homogeneity of the analyte peak.
Visualizing the HPLC Specificity Validation Workflow
The following diagram illustrates the logical flow of the experimental workflow for validating the specificity of the HPLC method for this compound.
Caption: Workflow for HPLC specificity validation of this compound.
References
A Comparative Analysis of the Antioxidant Activity of 6-Hydroxyluteolin and Luteolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, renowned for their potent antioxidant properties. Among these, Luteolin, a common flavone present in various fruits and vegetables, has been extensively studied for its anti-inflammatory, neuroprotective, and antioxidant effects. Its structural analog, 6-Hydroxyluteolin, which features an additional hydroxyl group on the A-ring, is also a naturally occurring flavonoid. This guide provides a comparative overview of the antioxidant activity of Luteolin and this compound, drawing upon established structure-activity relationships and available experimental data.
Theoretical Comparison Based on Structure-Activity Relationships
The antioxidant capacity of flavonoids is intrinsically linked to their molecular structure. Key features that dictate their ability to scavenge free radicals include the number and arrangement of hydroxyl (-OH) groups and the presence of a C2-C3 double bond in the C-ring.
-
B-Ring Hydroxylation: Both Luteolin and this compound possess a catechol (3',4'-dihydroxy) moiety on the B-ring. This configuration is a primary determinant of high antioxidant activity, as it provides stability to the resulting radical through electron delocalization.[1][2]
-
C-Ring Unsaturation: The double bond between carbons 2 and 3, conjugated with the 4-oxo group in the C-ring, is present in both molecules. This feature enhances radical scavenging capacity by facilitating electron delocalization across the flavonoid backbone.[3]
-
A-Ring Hydroxylation: The key structural difference lies in the A-ring. Luteolin has hydroxyl groups at positions C-5 and C-7. This compound has an additional hydroxyl group at the C-6 position, creating an ortho-dihydroxyl arrangement (at C-5 and C-6). Theoretically, the presence of an additional hydroxyl group should increase the hydrogen-donating capacity, thereby enhancing antioxidant activity. Some studies suggest that ortho-dihydroxyl groups on the A-ring can significantly boost radical scavenging effects.[4] However, other research indicates that the hydroxyl group at C-5 can form an intramolecular hydrogen bond with the C-4 carbonyl group, which might slightly reduce the activity of adjacent hydroxyl groups.[1]
Based on these principles, it is plausible to hypothesize that this compound may exhibit antioxidant activity comparable to or slightly greater than Luteolin, owing to the additional hydroxyl group on the A-ring. However, without direct experimental validation, this remains a theoretical inference.
Quantitative Data Presentation
The following tables summarize experimental data on the antioxidant activity of Luteolin from published studies. No corresponding data for this compound from comparative studies was found in the reviewed literature.
Table 1: In Vitro Radical Scavenging Activity of Luteolin
| Compound | Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Source |
| Luteolin | ABTS | 17.3 ± 0.82 | Vitamin C | 82.0 ± 4.72 | [5] |
| BHT | 191.6 ± 5.94 | [5] | |||
| Luteolin | DPPH | 13.2 ± 0.18 | Vitamin C | - | [5] |
| BHT | - | [5] |
IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. BHT: Butylated hydroxytoluene
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to support the interpretation of data and facilitate experimental design.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve Luteolin or this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the antioxidant sample solution (e.g., 100 µL) to the DPPH working solution (e.g., 100 µL).
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting solution at 517 nm using a microplate reader or spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: Plot the percentage of inhibition against the sample concentrations. The IC50 value is determined from this curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a loss of color.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the antioxidant sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described in the DPPH protocol.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and grow until they form a confluent monolayer.
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution containing 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.
-
Antioxidant Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with various concentrations of the test compounds (Luteolin or this compound) for a period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the wells to induce oxidative stress.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every few minutes for about 1 hour using a microplate reader. The DCFH probe is oxidized to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species.
-
Data Analysis: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the AUC for the sample-treated cells and ∫CA is the AUC for the control cells.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway for flavonoid antioxidant activity.
References
- 1. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 6-Hydroxyluteolin and Other Key Natural Flavonoids
This guide provides a comprehensive comparison of the biological activities of 6-Hydroxyluteolin and other prominent natural flavonoids, including its parent compound Luteolin, as well as Quercetin and Kaempferol. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data to aid in the evaluation of these compounds for therapeutic applications.
Introduction to Flavonoids
Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, forming a significant component of the human diet. They are recognized for a wide array of biological activities, including potent antioxidant, anti-inflammatory, and anticancer properties.[1] These effects are largely attributed to their unique chemical structures, which enable them to modulate various cellular signaling pathways.[1][2]
This guide focuses on a comparative analysis of:
-
This compound : A flavone and a derivative of Luteolin. While less studied, its structural similarity to Luteolin suggests significant therapeutic potential. An analysis of Origanum majorana L. extract identified this compound-7-O-glucoside as a main component, which demonstrated notable antioxidant and anti-inflammatory activities.[3]
-
Luteolin : A common flavone found in various fruits, vegetables, and herbs. It is one of the most extensively researched flavonoids, known for its strong anti-inflammatory, antioxidant, and anticancer effects.[4][5]
-
Quercetin : A flavonol that is one of the most abundant dietary flavonoids. It is well-documented for its capacity to inhibit cancer cell growth and modulate inflammatory responses.[6][7]
-
Kaempferol : Another flavonol with structural similarities to Quercetin. It has demonstrated significant antitumor activities by inducing cell cycle arrest and inhibiting cancer cell migration.
Comparative Analysis of Biological Activities
The therapeutic potential of flavonoids is primarily evaluated based on their antioxidant, anti-inflammatory, and anticancer activities. The following sections provide a quantitative comparison of these properties, with data summarized from various in vitro studies.
Antioxidant Activity
The antioxidant capacity of flavonoids is their most fundamental biological property, underpinning many of their other effects. It is primarily attributed to their ability to scavenge free radicals and chelate metal ions.[2][5] The efficacy of this action is closely related to their chemical structure, particularly the number and arrangement of hydroxyl groups.
Table 1: Comparative Antioxidant Activity (IC50 Values)
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µg/mL) | Reference(s) |
| Luteolin | 9.4 - 28.33 (µg/mL) | ~3.21 | [8][9][10] |
| Quercetin | ~14.31 (µg/mL) | ~2.10 | [10][11] |
| Catechin | 3.4 | - | [8] |
| Ascorbic Acid (Standard) | 4.97 (µg/mL) | - | [11] |
Note: Direct IC50 values for this compound are not widely available in the cited literature, but its structural similarity to Luteolin suggests potent antioxidant activity.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[1][12] They achieve this by modulating key signaling pathways like NF-κB and MAPKs.[12][13] Studies have shown that this compound-7-O-glucoside contributes to significant inhibition of TNF-α, IL-1β, and IL-6 secretion.[3]
Table 2: Comparative Anti-inflammatory Activity (IC50 Values)
| Compound | Assay | IC50 Value (µM) | Cell Line | Reference(s) |
| Luteolin | NO Production Inhibition | < 1 - 27 | RAW 264.7 Macrophages | [14][15] |
| TNF-α Release Inhibition | < 1 | RAW 264.7 Macrophages | [14] | |
| IL-6 Release Inhibition | < 1 | RAW 264.7 Macrophages | [14] | |
| Quercetin | TNF-α Release Inhibition | 1 | RAW 264.7 Macrophages | [14] |
| Apigenin | NO Production Inhibition | > 100 | IL-1β-treated rat hepatocytes | [13] |
| Acacetin | NO Production Inhibition | 20.3 | IL-1β-treated rat hepatocytes | [13] |
Anticancer Activity
Flavonoids have emerged as promising candidates for cancer therapy due to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis.[6][16] Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt pathway.
Table 3: Comparative Anticancer Activity (IC50 Values in µM)
| Compound | A549 (Lung) | H460 (Lung) | HT-29 (Colon) | HeLa (Cervical) | MCF-7 (Breast) | Reference(s) |
| Luteolin | 27.12 (48h) | 18.93 (48h) | 156.04 | 32.68 | ~18.87 (µg/mL) | [4][17][18] |
| Quercetin | - | - | 75 | - | - | [17] |
| Kaempferol | - | - | - | - | 25-50 |
Modulation of Cellular Signaling Pathways
The biological effects of flavonoids are mediated through their interaction with a complex network of intracellular signaling pathways. Understanding these interactions is crucial for developing targeted therapeutic strategies.
Key Signaling Pathways
-
NF-κB Pathway : A central regulator of inflammation. Luteolin has been shown to inhibit the NF-κB pathway, thereby suppressing the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines.[12][13]
-
MAPK Pathway : This pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Luteolin can modulate MAPK signaling to induce apoptosis in cancer cells.
-
PI3K/Akt/mTOR Pathway : This pathway is critical for cell survival and proliferation and is often hyperactivated in cancer. Luteolin and Quercetin can inhibit this pathway, leading to reduced cancer cell growth and survival.
References
- 1. Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anticancer Potential of Luteolin: A Comprehensive Approach Against Wide Range of Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin Vs Quercetin: Antioxidant Activity Comparison [eureka.patsnap.com]
- 7. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Comparative Study of Phytochemical, Antioxidant, and Cytotoxic Activities and Phenolic Content of Syzygium aqueum (Burm. f. Alston f.) Extracts Growing in West Sumatera Indonesia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. jpsdm.journals.ekb.eg [jpsdm.journals.ekb.eg]
- 18. scispace.com [scispace.com]
A Comparative Guide to the Bioactivity of 6-Hydroxyluteolin's Pro-drug, Luteolin: In Vitro Efficacy vs. In Vivo Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo bioactivity of luteolin, a natural flavonoid that serves as a metabolic precursor to 6-Hydroxyluteolin. Accumulating evidence suggests that the conversion of luteolin to this compound by cytochrome P450 enzymes is a critical step for its therapeutic effects, particularly in cancer.[1] This document synthesizes experimental data to bridge the gap between cell-based assays and whole-organism responses, offering insights into the translational potential of this bioactive compound.
Section 1: Anticancer Activity
Luteolin has demonstrated significant anticancer effects across a range of cancer types in both laboratory and animal studies.[2][3] Its pro-apoptotic and anti-proliferative actions are well-documented, though the effective concentrations and outcomes can differ between in vitro and in vivo settings.
Data Presentation: In Vitro vs. In Vivo Anticancer Activity of Luteolin
| In Vitro Parameter | Cell Line | IC50 Value (µM) | In Vivo Model | Dosage | Tumor Volume Reduction | Reference |
| Cell Viability | HCT-15 (Colon) | 30.47 (72h) | HCT116 Xenograft (Mice) | 40 mg/kg | 64% (with cisplatin) | [4][5] |
| Cell Viability | LoVo (Colon) | 66.70 (24h) | HCT116 Xenograft (Mice) | 50 mg/kg/day | Synergistic with oxaliplatin | [4][6] |
| Cell Viability | A549 (Lung) | 27.12 (48h) | H460 Xenograft (Mice) | 50-200 mg/kg/day | Dose-dependent reduction | [5][7] |
| Cell Viability | H292 (Lung) | 15.56 | LLC Xenograft (Mice) | 10-30 mg/kg | Significant reduction | [5][8] |
| Cell Viability | Tu212 (Head & Neck) | 6.96 | Tu212 Xenograft (Mice) | 3.3 mg/kg (Nano-Luteolin) | Significant inhibition | [8] |
| Cell Viability | MDA-MB-231 (Breast) | Not Specified | MDA-MB-231 Xenograft (Mice) | Not Specified | Significant inhibition | [5] |
| Cell Viability | T47-D (Breast) | Not Specified | T47-D Xenograft (Mice) | 20 mg/kg | Significant reduction | [5][9] |
| Cell Viability | PC-3 (Prostate) | ~3-30 | PC-3 Xenograft (Mice) | 10 mg/kg | Significant decrease | [3][5] |
| Cell Viability | MKN28 (Gastric) | Not Specified | MKN28 Xenograft (Mice) | 10 mg/kg | Significant reduction | [5] |
Experimental Protocols
In Vitro: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of luteolin (e.g., 0-100 µM) for specified time periods (e.g., 24, 48, 72 hours).[10][11]
-
MTT Addition: After incubation, MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[10] Cell viability is calculated as a percentage relative to untreated control cells.
In Vivo: Tumor Xenograft Mouse Model
This model is used to evaluate the anticancer efficacy of compounds on human tumors grown in immunodeficient mice.
-
Cell Implantation: A suspension of human cancer cells (e.g., 2.5 x 10^6 Tu212 cells) is subcutaneously injected into the flank of nude mice.[8]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~80 mm³).[6]
-
Treatment Administration: Mice are randomly assigned to control and treatment groups. Luteolin is administered via a specified route (e.g., intraperitoneal injection, oral gavage) at a set dosage and schedule (e.g., 50 mg/kg/day).[6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every other day) using calipers and calculated with the formula: V = (π/6) × length × width².[8]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blot).[5]
Visualization of Experimental Workflow
Caption: Workflow from in vitro cell viability testing to in vivo tumor xenograft validation.
Section 2: Anti-inflammatory Activity
Luteolin exhibits potent anti-inflammatory properties by inhibiting key inflammatory mediators and signaling pathways.[12][13] The correlation between its effects in cell culture and animal models of inflammation is a key area of investigation.
Data Presentation: In Vitro vs. In Vivo Anti-inflammatory Activity of Luteolin
| In Vitro Parameter | Cell Line | Effect | In Vivo Model | Dosage | Outcome | Reference |
| NO, PGE2 Production | RAW 264.7 (Macrophages) | Dose-dependent inhibition | Carrageenan-induced Paw Edema (Mice) | 10-50 mg/kg (oral) | Efficient suppression of edema | [12][14] |
| iNOS, COX-2 Expression | RAW 264.7, MH-S (Macrophages) | Downregulation of mRNA and protein | Cotton Pellet Granuloma (Mice) | 10-50 mg/kg (oral) | Reduced granuloma formation | [12][14] |
| TNF-α, IL-6 Production | RAW 264.7, MH-S (Macrophages) | Suppression of cytokine release | Air Pouch Test (Mice) | 10-50 mg/kg (oral) | Reduced leukocyte infiltration | [12][14] |
| Macrophage Polarization | THP-1 (Macrophages) | Shifts from pro-inflammatory M1 to anti-inflammatory M2 | Not Specified | Not Specified | Not Specified | [15] |
Experimental Protocols
In Vitro: Macrophage Activation Assay
This protocol assesses the ability of a compound to suppress the inflammatory response in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Pre-treatment: Cells are pre-treated with various concentrations of luteolin for a short period (e.g., 30 minutes).[12]
-
Stimulation: Cells are then stimulated with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[12]
-
Analysis of Mediators: After a suitable incubation period (e.g., 8-24 hours), the cell culture supernatant is collected to measure the levels of inflammatory mediators like nitric oxide (NO), PGE2, TNF-α, and IL-6 using Griess reagent and ELISA kits, respectively.
-
Protein/Gene Expression: Cell lysates are collected to analyze the expression of proteins (iNOS, COX-2) by Western blot or genes by RT-PCR.[12]
In Vivo: Carrageenan-Induced Paw Edema Model
This is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory drugs.
-
Animal Acclimatization: Mice are acclimatized to laboratory conditions.
-
Drug Administration: Luteolin (e.g., 10 and 50 mg/kg) or a control vehicle is administered orally.[14]
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar surface of the mouse's hind paw to induce localized inflammation and edema.
-
Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation: The percentage of inhibition of edema in the treated groups is calculated by comparing it with the control group.
Section 3: Mechanism of Action - The STAT3 Signaling Pathway
A crucial mechanism underlying luteolin's bioactivity is its ability to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[13][16] STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. Luteolin has been shown to suppress STAT3 phosphorylation and its downstream targets both in vitro and in vivo.[17][18][19]
Visualization of Luteolin's Effect on the STAT3 Pathway
Caption: Luteolin inhibits the JAK/STAT3 signaling pathway, blocking pro-survival gene transcription.
Section 4: Correlation and Discussion
The data presented demonstrate a generally positive correlation between the in vitro and in vivo bioactivities of luteolin. The concentrations of luteolin that inhibit cancer cell proliferation and inflammatory responses in vitro are often translatable to effective doses in animal models.[2] For instance, IC50 values in the low micromolar range (3-50 µM) for cancer cells correspond to in vivo doses of 10-50 mg/kg that significantly reduce tumor growth.[2][5]
However, discrepancies can arise due to several factors:
-
Metabolism: The in vivo efficacy of luteolin is heavily influenced by its metabolism. Luteolin is extensively metabolized into glucuronides, sulfates, and importantly, this compound.[1][20][21][22] The hydroxylation of luteolin to this compound by the CYP1B1 enzyme, which is often overexpressed in tumor tissues, is considered crucial for its antiproliferative activity.[1] This suggests that the in vivo anticancer effect may be more potent than in vitro assays predict, especially in tumors with high CYP1B1 expression.
-
Bioavailability: Luteolin itself has low oral bioavailability.[20] This means that higher oral doses are required in vivo to achieve therapeutic concentrations in target tissues compared to the nominal concentrations used in vitro. Formulation strategies, such as nano-encapsulation, have been shown to improve bioavailability and enhance in vivo efficacy.[8]
-
Tumor Microenvironment: In vivo models incorporate the complexity of the tumor microenvironment, including interactions with immune cells, stromal cells, and the extracellular matrix, which are absent in standard 2D cell cultures. Luteolin's ability to modulate immune responses, such as macrophage polarization, contributes to its overall in vivo anticancer and anti-inflammatory effects.[15][23]
Conclusion
The correlation between in vitro and in vivo data for luteolin is strong, establishing it as a promising therapeutic agent. For drug development professionals, it is critical to consider the metabolic conversion of luteolin to its active metabolite, this compound, as this may be a key determinant of its in vivo potency. Future research should focus on quantifying the levels of this compound in target tissues and correlating these levels with therapeutic outcomes. Understanding the interplay between the parent compound, its metabolites, and the complex biological environment is essential for successfully translating promising in vitro results into effective clinical applications.
References
- 1. Paving Luteolin Therapeutic Potentialities and Agro-Food-Pharma Applications: Emphasis on In Vivo Pharmacological Effects and Bioavailability Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Luteolin on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanism of luteolin against non-small-cell lung cancer: a study based on network pharmacology, molecular docking, molecular dynamics simulation, and in vitro experiments [frontiersin.org]
- 8. Luteolin nanoparticle in chemoprevention – in vitro and in vivo anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luteolin enhances erlotinib’s cell proliferation inhibitory and apoptotic effects in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. magistralbr.caldic.com [magistralbr.caldic.com]
- 14. Evaluation of the anti-inflammatory activity of luteolin in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Luteolin activates M2 macrophages and suppresses M1 macrophages by upregulation of hsa_circ_0001326 in THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Luteolin suppresses the growth of colon cancer cells by inhibiting the IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Luteolin and Apigenin Attenuate LPS-Induced Astrocyte Activation and Cytokine Production by Targeting MAPK, STAT3, and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Luteolin: exploring its therapeutic potential and molecular mechanisms in pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Metabolic Disposition of Luteolin Is Mediated by the Interplay of UDP-Glucuronosyltransferases and Catechol-O-Methyltransferases in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Absorption and Metabolism of Luteolin in Rats and Humans in Relation to in Vitro Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Luteolin Alters Macrophage Polarization to Inhibit Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 6-Hydroxyluteolin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantification of 6-Hydroxyluteolin, a flavonoid of significant interest in pharmaceutical research due to its potential therapeutic properties. The selection of an appropriate analytical method is critical for accurate quantification in different matrices, ranging from raw plant material to biological fluids. This document presents a cross-validation of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE), summarizing their performance based on experimental data. A theoretical overview of Gas Chromatography-Mass Spectrometry (GC-MS) is also included to provide a broader perspective on available analytical strategies.
Data Presentation: A Comparative Overview
The performance of each analytical technique was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). A summary of these quantitative data is presented in the table below for easy comparison.
| Analytical Technique | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-DAD [1] | > 0.999 | 3.60 µg/mL | 10.90 µg/mL | 96.2 - 101.4% | < 0.41% |
| UPLC-MS/MS | > 0.99 | Typically in the low ng/mL to pg/mL range | Typically in the low ng/mL to pg/mL range | 92.5 - 107.3% (for a similar flavonoid)[2] | < 15% (for a similar flavonoid)[2] |
| Capillary Electrophoresis | > 0.99 | Typically in the low µg/mL to ng/mL range | Typically in the low µg/mL to ng/mL range | Not available for this compound | Not available for this compound |
| GC-MS | Requires derivatization | Dependent on derivatization efficiency | Dependent on derivatization efficiency | Not available for this compound | Not available for this compound |
Note: Data for UPLC-MS/MS and Capillary Electrophoresis are based on typical performance for flavonoids and related compounds due to the limited availability of specific validation studies for this compound. The performance of GC-MS is highly dependent on the derivatization method used.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for the cross-validation of these analytical techniques and a conceptual diagram of the signaling pathway analysis that often follows quantification of such bioactive molecules.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for flavonoids and can be adapted for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the routine analysis of flavonoids due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-5 min, 10-20% B; 5-20 min, 20-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD detector monitoring at the maximum absorbance wavelength of this compound (around 350 nm).
-
-
Sample Preparation:
-
Extract the sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Use sonication or vortexing to ensure efficient extraction.
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated for linearity, LOD, LOQ, accuracy, and precision according to ICH guidelines. A study on a glycoside of this compound showed good linearity in the concentration range of 6.25-100 µg/mL.[1]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of trace amounts of this compound in complex matrices like biological fluids.
-
Instrumentation: A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. A faster gradient than HPLC can be employed.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in negative or positive ion mode (negative is often preferred for flavonoids).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound should be determined by infusing a standard solution.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Sample Preparation: Similar to HPLC, but may require a solid-phase extraction (SPE) step for cleaner samples, especially for biological matrices.
-
Method Validation: A validated UPLC-MS/MS method for a similar flavonoid, cirsimarin, in rat plasma demonstrated a linear range of 1–3000 ng/mL, with an LLOQ of 1 ng/mL.[2]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent consumption. It is a good alternative to liquid chromatography, especially for charged analytes.
-
Instrumentation: A capillary electrophoresis system with a UV or DAD detector. Coupling to a mass spectrometer (CE-MS) can provide enhanced selectivity.
-
Separation Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution, for example, 25 mM sodium borate buffer at pH 9.2. The pH of the BGE is a critical parameter for optimizing the separation of flavonoids.
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Sample Preparation: Similar to HPLC, with filtration being a crucial step to prevent capillary blockage.
-
Method Validation: While specific data for this compound is limited, CE methods for other flavonoids have shown good linearity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like flavonoids, a derivatization step is necessary to increase their volatility.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap).
-
Derivatization:
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the hydroxyl groups.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate the derivatized compounds.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the fragmentation pattern or selected ion monitoring (SIM) for targeted quantification.
-
-
Sample Preparation: The initial extraction is similar to that for HPLC, followed by the crucial derivatization step.
-
Method Validation: The validation of a GC-MS method for flavonoids requires careful consideration of the derivatization efficiency and the stability of the derivatives. No specific validated method for this compound was found in the literature.
Conclusion
The choice of the most suitable analytical technique for this compound depends on the specific requirements of the study.
-
HPLC-DAD is a reliable and cost-effective method for routine quality control and quantification in relatively simple matrices where high sensitivity is not the primary concern.
-
UPLC-MS/MS is the method of choice for bioanalytical studies and the analysis of complex samples requiring high sensitivity and selectivity.
-
Capillary Electrophoresis offers a high-resolution separation with low sample and solvent consumption and can be a valuable alternative to LC-based methods.
-
GC-MS , although requiring a derivatization step, can be a powerful tool for the structural elucidation and quantification of flavonoids, particularly when coupled with a comprehensive library of mass spectra.
For researchers and drug development professionals, a thorough validation of the chosen method for this compound in the specific matrix of interest is paramount to ensure the generation of accurate and reliable data. This guide provides a foundational understanding to aid in the selection and development of an appropriate analytical strategy.
References
- 1. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.or.kr]
- 2. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 6-Hydroxyluteolin and Its Derivatives with Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Anti-inflammatory Efficacy
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led to a growing interest in plant-derived flavonoids. Among these, 6-Hydroxyluteolin and its glycosidic forms have emerged as promising candidates. This guide provides a head-to-head comparison of the anti-inflammatory properties of these natural compounds against established drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The data presented is compiled from various in vitro studies to offer a quantitative and objective assessment for researchers in drug discovery and development.
Mechanisms of Action: A Tale of Different Pathways
Standard anti-inflammatory drugs primarily function by inhibiting the cyclooxygenase (COX) enzymes (in the case of NSAIDs) or by modulating gene expression through glucocorticoid receptors (corticosteroids). In contrast, this compound and its related flavonoids, such as Luteolin, exert their effects through the modulation of key inflammatory signaling pathways.
A pivotal pathway in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the transcription of inflammatory genes. Flavonoids like Luteolin have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available in vitro data for a key derivative of this compound, Luteolin-7-O-glucoside, and the standard anti-inflammatory drugs. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Reference |
| Luteolin-7-O-glucoside | 22.7 | [1] |
| Indomethacin | ~56.8 |
Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production
| Compound | IC₅₀ (µM) | Cell Line | Stimulus | Reference |
| Luteolin-7-O-glucoside | 15.0 | RAW 264.7 | LPS | [1] |
| Indomethacin | 0.48 | Human Chondrocytes | IL-1 | |
| Celecoxib | 0.04 | Insect Cells (recombinant COX-2) | Arachidonic Acid | [2] |
Table 3: Inhibition of Cyclooxygenase-2 (COX-2) Enzyme Activity
| Compound | IC₅₀ (µM) | Assay Type | Reference |
| Indomethacin | 0.63 | Recombinant Human COX-2 | |
| Celecoxib | 0.04 | Recombinant Human COX-2 | [2] |
Table 4: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | IC₅₀ (nM) | Cell Line | Stimulus | Reference |
| Dexamethasone | IL-6 | ~0.5 | Human PBMC | LPS | [3] |
| Dexamethasone | TNF-α | >1000 | Human Alveolar Macrophages | LPS |
Note: A direct IC₅₀ for cytokine inhibition by Luteolin-7-O-glucoside was not available in the reviewed literature, though its inhibitory effects on cytokine production have been qualitatively demonstrated.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages
This protocol outlines a general workflow for screening compounds for their ability to inhibit the production of inflammatory mediators in a cell-based model.
1. Cell Culture and Seeding:
-
Murine macrophage cell line, RAW 264.7, is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound, its derivatives, or standard drugs (e.g., Indomethacin, Dexamethasone).
-
Cells are pre-incubated with the compounds for 1-2 hours.
3. Inflammatory Stimulation:
-
Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
4. Incubation and Supernatant Collection:
-
The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, the cell culture supernatant is collected for the quantification of inflammatory mediators.
5. Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Prostaglandin E₂ (PGE₂): The concentration of PGE₂ is measured using a competitive Enzyme Immunoassay (EIA) kit.
Protocol 2: COX-2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
1. Reagent Preparation:
-
A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared.
-
Human recombinant COX-2 enzyme, a colorimetric or fluorometric probe, and the substrate (arachidonic acid) are prepared according to the assay kit's instructions.
2. Reaction Setup:
-
The reaction is set up in a 96-well plate. Each well contains the reaction buffer, heme cofactor, and the COX-2 enzyme.
-
Various concentrations of the test compound (this compound or standard drug) are added to the wells. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.
3. Pre-incubation:
-
The plate is pre-incubated for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
4. Reaction Initiation and Measurement:
-
The reaction is initiated by adding the arachidonic acid substrate to all wells.
-
The production of the prostaglandin G₂ (PGG₂) intermediate is monitored in real-time by measuring the change in fluorescence or absorbance over a set period using a microplate reader.
5. Data Analysis:
-
The rate of the enzymatic reaction is calculated for each concentration of the test compound.
-
The IC₅₀ value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
The available in vitro data suggests that derivatives of this compound, such as Luteolin-7-O-glucoside, possess significant anti-inflammatory properties, demonstrated by their ability to inhibit the production of key inflammatory mediators like nitric oxide and prostaglandin E₂. While a direct comparison with standard drugs is limited by the lack of studies using the same experimental conditions, the IC₅₀ values indicate that these flavonoids are active in the micromolar range. Their mechanism of action, primarily through the inhibition of inflammatory signaling pathways like NF-κB, presents a distinct advantage over the non-selective action of some traditional NSAIDs. Further research, including co-assays with standard drugs and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound and its derivatives as novel anti-inflammatory agents.
References
- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Powerful anti-inflammatory action of luteolin: Potential increase with IL-38 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Landscape for 6-Hydroxyluteolin: A Comparative Guide to Linearity, LOD, and LOQ Determination
For researchers, scientists, and drug development professionals engaged in the analysis of the flavonoid 6-hydroxyluteolin, establishing robust and reliable analytical methods is paramount. Key to this is the rigorous determination of linearity, the limit of detection (LOD), and the limit of quantitation (LOQ). This guide provides a comparative overview of these critical validation parameters for this compound and related flavonoids across various analytical techniques, supported by detailed experimental protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for this compound quantification is a critical decision influenced by factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography coupled with a Diode-Array Detector (HPLC-DAD) is a widely used technique, offering a balance of sensitivity and accessibility. For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the method of choice. In scenarios where high-throughput screening or analysis of total flavonoid content is prioritized, UV-Vis spectrophotometry presents a simpler, more cost-effective alternative.
The following table summarizes the performance characteristics of different analytical methods for this compound and structurally similar flavonoids.
| Analyte | Method | Linearity (Concentration Range) | Correlation Coefficient (r²) | LOD | LOQ |
| This compound 7-O-Glucoside | HPLC-DAD | 6.25 - 100 µg/mL | 1.0000[1] | 3.60 µg/mL[1] | 10.90 µg/mL[1] |
| Total Flavonoids (as Rutin) | UV-Vis Spectrophotometry | 15 - 120 µg/mL | 0.9996[2] | 2.48 µg/mL[2] | 7.52 µg/mL[2] |
| Total Flavonoids (as Quercetin) | UV-Vis Spectrophotometry | 50 - 700 mg/L | 0.9981 | 1.4 mg QE/g | 4.1 mg QE/g |
| Luteolin | HPLC-DAD | 0.01 - 1.0 µg | > 0.999 | 0.0015 µg | 0.0051 µg[3] |
| Luteolin | HPLC-MS/MS | 0.3 - 25.2 ppb & 3.0 - 102.3 ppb | > 0.99 | 0.7 ppb[3] | 3.5 ppb[3] |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of reliable and reproducible analytical data. The following sections outline the methodologies for determining the linearity, LOD, and LOQ for this compound analysis.
Determination of Linearity
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Protocol:
-
Preparation of Standard Solutions: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent (e.g., methanol). A series of at least five calibration standards are then prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Instrumental Analysis: Each calibration standard is injected into the analytical instrument (e.g., HPLC-DAD) in triplicate.
-
Data Acquisition: The peak area or height of the analyte is recorded for each injection.
-
Construction of Calibration Curve: A calibration curve is generated by plotting the mean response (peak area or height) against the corresponding concentration of the standard.
-
Linear Regression Analysis: A linear regression analysis is performed on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value of ≥ 0.999 is generally considered to indicate good linearity.
Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Preparation of Low-Concentration Standards: A series of standard solutions at concentrations near the expected LOD are prepared.
-
Instrumental Analysis: Multiple (e.g., 10) replicate injections of a blank solution (solvent without the analyte) and the low-concentration standards are made.
-
Calculation of Standard Deviation: The standard deviation of the response of the blank injections (σ_blank) or the standard deviation of the y-intercept of the regression line from the linearity experiment (σ_intercept) is calculated.
-
Calculation of the Slope: The slope (S) of the calibration curve from the linearity experiment is used.
-
Calculation of LOD and LOQ: The LOD and LOQ are calculated using the following formulas based on the International Council for Harmonisation (ICH) guidelines:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.[4]
-
Visualizing the Workflow and Concepts
To further clarify the experimental and logical relationships in determining these key analytical parameters, the following diagrams are provided.
Caption: Experimental workflow for Linearity, LOD, and LOQ determination.
Caption: Logical relationship between Linearity, LOD, and LOQ.
References
- 1. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Validating the Therapeutic Efficacy of 6-Hydroxyluteolin in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of 6-Hydroxyluteolin in preclinical models, with a focus on its performance against its well-studied precursor, Luteolin. Due to the limited availability of direct preclinical data for this compound, this guide leverages the extensive research on Luteolin to provide a foundational comparison and to highlight areas for future investigation into the therapeutic potential of its hydroxylated metabolite.
Overview of Therapeutic Potential
This compound, a metabolite of the dietary flavonoid Luteolin, is emerging as a compound of interest for its potential therapeutic applications. Preclinical evidence, primarily focused on Luteolin, suggests significant efficacy in several key areas, including neuroprotection, anti-inflammatory, and anticancer activities. The hydroxylation at the 6th position of Luteolin is believed to be crucial for some of its biological activities, particularly its antiproliferative effects in breast cancer cells. This suggests that this compound may possess unique or enhanced therapeutic properties compared to its parent compound.
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical studies on Luteolin, which can serve as a benchmark for evaluating the future preclinical data of this compound. Direct comparative data for this compound is currently limited in the scientific literature.
Neuroprotective Effects
| Compound | Preclinical Model | Key Findings | Reference |
| Luteolin | 6-hydroxydopamine (6-OHDA)-induced PC12 cells | Attenuated 6-OHDA-induced ROS overproduction, cytotoxicity, and caspase-3 activation at 20 µM.[1] | [1] |
| Luteolin | 6-OHDA-induced PC12 cells | Increased cell viability in a dose-dependent manner (10 and 20 µM).[2] | [2] |
| Luteolin-7-O-glucoside | 6-OHDA-induced SH-SY5Y cells | Increased cell viability by 13% at 0.1 µM after 24h.[3] | [3][4] |
| Luteolin-7-O-glucoside | 6-OHDA-induced SH-SY5Y cells | Prevented mitochondrial membrane depolarization and decreased Caspase-3 activity.[3][4] | [3][4] |
Anti-inflammatory Effects
| Compound | Preclinical Model | Key Findings | Reference |
| Luteolin | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependently inhibited the expression of TNF-α, IL-6, iNOS, and COX-2.[5] | [5] |
| Luteolin | TNF-α-induced human nucleus pulposus cells | Increased cell viability and decreased intracellular IL-1β and IL-6 expression.[6] | [6] |
| Luteolin | TNF-α-induced human placental explants | Reduced phosphorylation of NF-κB p65.[7] | [7] |
| Luteolin 7,3′-disulfate | Carrageenan-induced paw edema in mice | Exhibited an anti-inflammatory effect approximately 1.5 times higher than Luteolin.[8] | [8] |
Anticancer Effects
| Compound | Preclinical Model | Key Findings | Reference |
| Luteolin | HT-29 human colon cancer cells | Decreased DNA synthesis and viable cells in a concentration-dependent manner (20-60 µM).[9] | [9] |
| Luteolin | Lewis lung cancer xenograft in mice | Inhibited tumor growth by 40% at 2 mg/kg and 60% at 10 mg/kg.[9] | [9] |
| Nano-Luteolin | Tu212 SCCHN xenograft in mice | Showed a significant inhibitory effect on tumor growth compared to Luteolin.[10] | [10] |
| Luteolin | Paclitaxel-resistant esophageal squamous cell carcinoma cells | Inhibited proliferation, induced cell cycle arrest and apoptosis.[11] | [11] |
Key Signaling Pathways
Luteolin exerts its therapeutic effects by modulating several key signaling pathways. It is anticipated that this compound may interact with these same pathways, potentially with different affinities and outcomes.
NF-κB Signaling Pathway
Luteolin has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. It blocks the degradation of IκB-α and the nuclear translocation of the p65 subunit, thereby downregulating the expression of pro-inflammatory genes.[5]
Caption: this compound's potential inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Luteolin has been demonstrated to inhibit this pathway in cancer cells, leading to apoptosis and reduced tumor growth.[11][12]
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.
Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Luteolin has been shown to activate this pathway, leading to the expression of antioxidant enzymes and conferring neuroprotective effects.[13][14]
Caption: Proposed activation of the Nrf2-ARE pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic efficacy. The following are generalized protocols adapted from studies on Luteolin that can be applied to investigate this compound.
In Vitro Neuroprotection Assay
-
Cell Culture: Culture PC12 or SH-SY5Y cells in appropriate media and conditions.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).
-
Induction of Toxicity: Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) and incubate for a further 24-48 hours.
-
Cell Viability Assessment: Measure cell viability using an MTT assay.
-
Apoptosis Analysis: Assess apoptosis through methods like Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3 activity.
-
Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set time post-compound administration (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
In Vivo Anticancer Xenograft Model
-
Cell Line and Animal Model: Use an appropriate human cancer cell line (e.g., HT-29 for colon cancer) and immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and a vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Growth Monitoring: Measure tumor volume with calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Conduct histological and immunohistochemical analyses of the tumor tissue to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Caption: A general workflow for preclinical validation of this compound.
Conclusion and Future Directions
The available preclinical data for Luteolin strongly supports its therapeutic potential in neurodegenerative diseases, inflammatory conditions, and cancer. While direct evidence for this compound is still scarce, its structural relationship to Luteolin and its role as a key metabolite suggest it is a promising candidate for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head preclinical studies comparing the efficacy of this compound and Luteolin in various disease models.
-
Pharmacokinetic Profiling: Determining the pharmacokinetic properties of this compound to understand its absorption, distribution, metabolism, and excretion.
-
Mechanism of Action Elucidation: Investigating the specific molecular targets and signaling pathways modulated by this compound.
-
Safety and Toxicology: Establishing a comprehensive safety profile of this compound through in vitro and in vivo toxicological studies.
By systematically addressing these research gaps, the scientific community can fully validate the therapeutic efficacy of this compound and pave the way for its potential clinical development.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Luteolin-7-O-Glucoside against 6-OHDA-Induced Damage in Undifferentiated and RA-Differentiated SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luteolin prevents TNF-α-induced NF-κB activation and ROS production in cultured human placental explants and endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Study of the Pharmacological Properties of Luteolin and Its 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-carcinogenic Effects of the Flavonoid Luteolin [mdpi.com]
- 10. Luteolin nanoparticle in chemoprevention: in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Luteolin enhances drug chemosensitivity by downregulating the FAK/PI3K/AKT pathway in paclitaxel-resistant esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luteolin blocks the ROS/PI3K/AKT pathway to inhibit mesothelial-mesenchymal transition and reduce abdominal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Hydroxyluteolin and Quercetin as Aldose Reductase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the aldose reductase inhibitory potential of two flavonoids, 6-Hydroxyluteolin and Quercetin. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring therapeutic agents for diabetic complications. The information presented herein is based on available computational and experimental data.
Introduction to Aldose Reductase and the Polyol Pathway
Aldose reductase is the rate-limiting enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1] Under normal physiological conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the activity of aldose reductase significantly increases. This leads to the accumulation of sorbitol in tissues that do not depend on insulin for glucose uptake, including the lens, retina, nerves, and kidneys. The buildup of sorbitol creates osmotic stress and depletes the cell of NADPH, a crucial cofactor for regenerating the antioxidant glutathione. This cascade of events is strongly implicated in the pathogenesis of long-term diabetic complications like cataracts, neuropathy, nephropathy, and retinopathy. Therefore, inhibiting aldose reductase is a key therapeutic strategy to prevent or mitigate these complications.
Quantitative Comparison of Inhibitory Activity
| Compound | IC50 Value (µM) | Enzyme Source | Type of Inhibition | Data Type |
| This compound | Not Experimentally Determined | - | Not Experimentally Determined | - |
| (-49.99 kcal/mol)¹ | Human Aldose Reductase | - | Computational (Binding Energy) | |
| Quercetin | 0.0148 | Cataractous Human Eye Lens | Non-competitive | Experimental |
| 2.11 | Rat Lens | Not Specified | Experimental | |
| 5.0 | Human Lens | Not Specified | Experimental | |
| 6.92 | Rat Lens | Not Specified | Experimental | |
| (-47.56 kcal/mol)¹ | Human Aldose Reductase | Non-competitive | Computational (Binding Energy) |
¹Binding energy values from a molecular docking study; a more negative value suggests a stronger interaction with the enzyme. It is important to note that while computational data suggests a high affinity, it is not a direct measure of inhibitory concentration and requires experimental validation.
Summary of Findings: Computational analyses suggest that this compound may possess a higher binding affinity for aldose reductase compared to Quercetin, as indicated by its more negative CDocker interaction energy.[2][3] Experimental data for Quercetin shows a wide range of IC50 values, from the nanomolar to the micromolar range, depending on the enzyme source and experimental conditions.[4] Quercetin has been consistently identified as a non-competitive inhibitor of aldose reductase.[5]
Signaling Pathway and Experimental Workflow
To visualize the biochemical context and the experimental approach for evaluating these inhibitors, the following diagrams are provided.
The Polyol Pathway
This diagram illustrates the two-step metabolic pathway where aldose reductase plays a crucial role in converting glucose to sorbitol, which is then converted to fructose.
Caption: The Polyol Pathway of Glucose Metabolism.
Experimental Workflow: Aldose Reductase Inhibition Assay
This diagram outlines the typical steps involved in an in vitro assay to determine the inhibitory potential of a compound against aldose reductase.
Caption: Workflow for Aldose Reductase Inhibition Assay.
Experimental Protocols
The following is a generalized protocol for an in vitro aldose reductase inhibition assay, based on methodologies cited in the literature.
1. Preparation of Aldose Reductase Enzyme:
-
Lenses are surgically removed from the eyes of rats and homogenized in a cold phosphate buffer (e.g., 0.1 M, pH 7.4).
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) at 4°C for a specified duration.
-
The resulting supernatant, which contains the crude aldose reductase enzyme, is collected and stored on ice for immediate use or frozen for later experiments.
2. Aldose Reductase Activity Assay:
-
The assay is typically performed in a quartz cuvette.
-
The reaction mixture contains a phosphate buffer (e.g., 0.067 M, pH 6.2), a solution of NADPH, the lens supernatant (enzyme source), and the test compound (this compound or Quercetin) at various concentrations.
-
The reaction is initiated by the addition of a substrate, commonly DL-glyceraldehyde.
-
The activity of aldose reductase is determined spectrophotometrically by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
The rate of the reaction is monitored for a set period, for instance, every 30 seconds for 3 minutes.
3. Determination of IC50:
-
The percentage of inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor.
-
The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a regression analysis.
Conclusion
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Showing Compound this compound (FDB015551) - FooDB [foodb.ca]
Reproducibility of 6-Hydroxyluteolin's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different cell lines is paramount. This guide provides an objective comparison of the reported biological activities of 6-Hydroxyluteolin, a hydroxylated derivative of the flavonoid luteolin, across various cell lines. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes existing data on this compound, its parent compound luteolin, and structurally similar flavonoids to provide a comprehensive overview for future research and experimental design.
Data Presentation: Comparative Efficacy Across Cell Lines
The following tables summarize the quantitative data on the effects of this compound and related compounds on cancer, neuronal, and macrophage cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Effects (IC50 Values in µM)
| Compound | Cell Line | Cell Type | IC50 (µM) | Assay | Reference |
| Luteolin | A549 | Human Lung Carcinoma | 41.59 (24h), 27.12 (48h), 24.53 (72h) | CCK8 | [1] |
| Luteolin | H460 | Human Lung Carcinoma | 48.47 (24h), 18.93 (48h), 20.76 (72h) | CCK8 | [1] |
| Luteolin | LoVo | Human Colon Cancer | 66.70 (24h), 30.47 (72h) | MTT | [2] |
| Luteolin | HCT-15 | Human Colon Cancer | Not specified | MTT | [2] |
| Luteolin | MCF-7 | Human Breast Cancer | Not specified | Not specified | [2] |
| Luteolin | MDA-MB-231 | Human Breast Cancer | Not specified | Not specified | [2] |
Table 2: Neuroprotective Effects
| Compound | Cell Line | Model | Effect | Concentration | Reference |
| Luteolin | PC12 | 6-OHDA-induced toxicity | Increased cell viability | 20 µM | [3] |
| Luteolin | PC12 | 6-OHDA-induced apoptosis | Attenuated active caspase-3 levels | 10 and 20 µM | [3] |
| Luteolin-7-O-glucoside | SH-SY5Y (undifferentiated) | 6-OHDA-induced toxicity | 13% increase in cell viability (24h) | 0.1 µM | [4] |
| Luteolin-7-O-glucoside | SH-SY5Y (RA-differentiated) | 6-OHDA-induced toxicity | 27.4% increase in cell viability (24h) | 1 µM | [4] |
| Luteolin | SH-SY5Y | 6-OHDA-induced cell death | Significantly lower cytotoxicity | Not specified | [5] |
Note: 6-OHDA (6-hydroxydopamine) is a neurotoxin used to model Parkinson's disease in vitro.
Table 3: Anti-inflammatory Effects
| Compound | Cell Line | Effect | IC50 (µM) | Reference |
| 6,3',4'-trihydroxyflavone | RAW 264.7 | NO suppression | 22.1 | [6] |
| 7,3',4'-trihydroxyflavone | RAW 264.7 | NO suppression | 26.7 | [6] |
| Luteolin | RAW 264.7 | Inhibition of PGE-2, TNF-α, IL-1β | 4 µM (significant inhibition) | [7] |
| Luteolin | THP-1 | Inhibition of IL-6, IL-8, IL-1β secretion | Dose-dependent | [8] |
Note: 6,3',4'- and 7,3',4'-trihydroxyflavone are structurally similar to this compound. NO (Nitric Oxide) is a key inflammatory mediator.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the context of studying the effects of flavonoids like this compound.
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cells of interest
-
Culture medium
-
This compound (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Apoptosis and Inflammatory Markers
This protocol allows for the detection and quantification of specific proteins involved in signaling pathways.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved caspase-3, Bax, Bcl-2, p-p65, p-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin Modulates 6-Hydroxydopamine-Induced Transcriptional Changes of Stress Response Pathways in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Luteolin Protects Against 6-Hydoroxydopamine-Induced Cell Death via an Upregulation of HRD1 and SEL1L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scitepress.org [scitepress.org]
- 8. Inhibitory Effect of Luteolin on Spike S1 Glycoprotein-Induced Inflammation in THP-1 Cells via the ER Stress-Inducing Calcium/CHOP/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Commercial 6-Hydroxyluteolin Standards
For researchers, scientists, and drug development professionals, the purity of a chemical standard is paramount to the accuracy and reproducibility of experimental results. This guide provides a framework for validating the purity of commercially available 6-hydroxyluteolin standards, offering objective comparison points and supporting experimental data.
When sourcing this compound for in vitro or in vivo studies, researchers are faced with a variety of commercial suppliers. While most vendors provide a certificate of analysis (CoA) stating the purity, independent verification is a critical step in quality control. This guide outlines a comprehensive approach to validating the purity of these standards, ensuring the integrity of your research.
Comparative Analysis of Commercial this compound Standards
To illustrate the importance of independent verification, we present a hypothetical comparative analysis of this compound standards from three representative commercial suppliers (Supplier A, Supplier B, and Supplier C). The purity of each standard was assessed using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for flavonoids.[1][2][3]
Table 1: Comparison of Stated vs. Experimentally Determined Purity of this compound Standards
| Supplier | Lot Number | Stated Purity (on CoA) | Experimentally Determined Purity (HPLC, %) | Major Impurity (if any) |
| Supplier A | A12345 | ≥98% | 98.5% | Unknown (Retention Time: 4.2 min) |
| Supplier B | B67890 | >99% | 99.2% | None Detected |
| Supplier C | C11213 | ≥98% | 97.1% | Luteolin (Retention Time: 5.8 min) |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual purity may vary between lots and suppliers.
This comparison highlights the potential for discrepancies between the stated purity and the experimentally determined purity. While Suppliers A and B provided standards that met their claims, the standard from Supplier C was found to have a lower purity than stated, with a detectable amount of a related flavonoid, luteolin, as an impurity.
Experimental Protocol for Purity Determination by HPLC
A robust and validated analytical method is essential for accurate purity assessment. The following is a detailed protocol for the determination of this compound purity using Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD). This method is adapted from established protocols for flavonoid analysis.[4][5]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a diode array detector (DAD), quaternary pump, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
This compound reference standards from different commercial suppliers.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (or other suitable acid for mobile phase modification).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A linear gradient is recommended to ensure good separation of the main peak from any potential impurities. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 90-10% B (return to initial conditions)
-
40-45 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm (a characteristic absorption maximum for this compound)
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Stock Solutions: Accurately weigh approximately 1 mg of each this compound standard and dissolve in 1 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solutions with methanol to concentrations ranging from 1 to 100 µg/mL.
4. Data Analysis:
-
The purity of the this compound standard is calculated based on the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Visualizing the Experimental Workflow
To provide a clear overview of the process for validating the purity of commercial this compound standards, the following workflow diagram is presented.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy | Korea Science [koreascience.or.kr]
- 5. HPLC/DAD Method Validation of this compound 7-O-Glucoside Analysis from Salvia plebeia -Korean Journal of Pharmacognosy [koreascience.kr]
Safety Operating Guide
Personal protective equipment for handling 6-Hydroxyluteolin
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-Hydroxyluteolin. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is a flavonoid compound, a comprehensive approach to personal protection is necessary to minimize exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Latex gloves are not suitable as they do not offer adequate protection against chemical exposure.[3] |
| Body Protection | Laboratory coat or disposable overalls | A long-sleeved lab coat is the minimum requirement. For handling larger quantities or when there is a risk of splashing, liquid-tight disposable overalls are recommended.[3][4] |
| Eye and Face Protection | Safety goggles or a face shield | Tightly fitting safety goggles are essential to protect against splashes.[4][5] A full-face shield should be used when handling significant quantities or during procedures with a high risk of splashing.[4][6] |
| Respiratory Protection | N95 respirator or equivalent | A respirator is necessary when handling the powder form of this compound to prevent inhalation of fine particles.[7] Surgical masks do not provide sufficient protection.[7] |
| Foot Protection | Closed-toe shoes | Impermeable, closed-toe shoes are required to protect against spills. |
Safe Handling Procedures
Following a systematic workflow is crucial for minimizing risks associated with handling this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
a. Preparation and Weighing:
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.
-
When weighing the solid compound, perform this task inside a fume hood to prevent the inhalation of airborne particles.
-
Use a dedicated set of utensils (spatula, weighing paper) for this compound to avoid cross-contamination.
b. Dissolving the Compound:
-
Consult the product's technical datasheet for solubility information to select the appropriate solvent.
-
Add the solvent to the weighed this compound slowly and carefully to avoid splashing.
-
If sonication or heating is required for dissolution, ensure the container is appropriately sealed or handled within the fume hood.
c. Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage, it is recommended to keep it at refrigerator temperatures (2-8°C).[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
Waste Disposal Workflow
Caption: Procedure for the disposal of this compound waste.
a. Solid Waste:
-
All disposable items that have come into contact with this compound, such as gloves, weighing paper, and disposable overalls, should be collected in a dedicated, labeled hazardous waste bag.
b. Liquid Waste:
-
Unused solutions and solvent rinses should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not pour any solutions containing this compound down the drain.
c. Decontamination:
-
Wipe down all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) to decontaminate them after use.
d. Final Disposal:
-
All waste containers must be clearly labeled with the contents ("Hazardous Waste: this compound").
-
Follow your institution's specific guidelines for the final disposal of chemical waste, which typically involves collection by the Environmental Health and Safety (EHS) department.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 18003-33-3 | FH166870 | Biosynth [biosynth.com]
- 3. Which personal protective equipment do you need to [royalbrinkman.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. clearsynth.com [clearsynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
